molecular formula C7H8N2O4 B1363091 Thymine-1-acetic acid CAS No. 20924-05-4

Thymine-1-acetic acid

Numéro de catalogue: B1363091
Numéro CAS: 20924-05-4
Poids moléculaire: 184.15 g/mol
Clé InChI: TZDMCKHDYUDRMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thymine-1-acetic acid is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDMCKHDYUDRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357488
Record name Thymine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20924-05-4
Record name Thymine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Thymine-1-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine-1-acetic acid, a derivative of the nucleobase thymine, serves as a crucial building block in the synthesis of various molecules of interest in biomedical and materials science research. Its unique structure, combining the hydrogen-bonding capabilities of a pyrimidine (B1678525) base with the reactive potential of a carboxylic acid, makes it a versatile reagent. This technical guide provides an in-depth overview of the known physical properties of this compound, supported by detailed experimental protocols and a workflow for its synthetic application.

Core Physical and Chemical Properties

This compound is a white to yellow solid at room temperature.[1] It is sparingly soluble in water.[2] Due to its decomposition at elevated temperatures, a precise boiling point has not been determined.

Quantitative Physical Properties
PropertyValueSource
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Melting Point 272-278 °C (with decomposition)[3]
pKa (Predicted) 3.81 ± 0.10[2]
Appearance White to Yellow Solid[1]
Solubility Sparingly soluble in water[2]
Spectral Data
  • ¹H NMR (200 MHz, DMSO-d₆, Me₄Si): δ 1.75 (s, 3H, CH₃), 4.36 (s, 2H, CH₂), 7.49 (s, 1H, CH), 11.33 (s, 1H, NH), 13.09 (s, 1H, OH).

  • Mass Spectrometry (ESI-TOF): [M+H]⁺ found = 185.0567 m/z.

  • Infrared (KBr): 3178, 3073, 3026, 2962, 1739, 1706, 1664, 1633 cm⁻¹.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.[4]

Materials:

  • 5-Methyluracil (Thymine)

  • Distilled water

  • Aqueous potassium hydroxide (B78521) (KOH) solution (3.6 M)

  • Chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Phosphorus pentoxide (P₂O₅) for drying

Procedure:

  • Suspend 10.0 g (79.3 mmol) of 5-methyluracil in 150 mL of distilled water.

  • Slowly add 50 mL of 3.6 M aqueous potassium hydroxide solution to the suspension while stirring at room temperature. Continue stirring for 10 minutes until the solution becomes clear.

  • Add 15.0 g (159 mmol) of chloroacetic acid to the clarified solution.

  • Heat the reaction mixture to reflux and maintain for 90 minutes.

  • After the reaction is complete, cool the solution to room temperature.

  • Acidify the solution with concentrated hydrochloric acid to a pH of 3.

  • Place the acidified solution in a refrigerator at 4°C overnight to facilitate the precipitation of white crystals.

  • Collect the white crystalline precipitate by filtration.

  • Dry the product under vacuum over phosphorus pentoxide (P₂O₅). This procedure typically yields around 4.5 g (31% yield) of this compound.[4]

Determination of Melting Point

The melting point of an organic solid can be determined by observing the temperature range over which the substance transitions from a solid to a liquid.[1]

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Thermometer

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, ensuring the packed height is 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of a weak acid like this compound.[1][5]

Materials:

  • This compound

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a glass electrode

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Fill a buret with the standardized NaOH solution.

  • Record the initial pH of the this compound solution.

  • Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • Determine the equivalence point, which is the midpoint of the steepest portion of the curve.

  • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).[1]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a this compound derivative, specifically its activation for amide bond formation, a common step in its application in bioconjugation and materials science.[6]

experimental_workflow start Start: this compound in dry DMF activation Activation with HOAt and EDC·HCl start->activation stirring Stirring in ice/water bath activation->stirring 15-30 min amine_addition Addition of Amine-containing Molecule stirring->amine_addition ph_adjustment pH Adjustment with TEA amine_addition->ph_adjustment reaction Reaction Stirred at Room Temperature ph_adjustment->reaction Overnight precipitation Precipitation of Product reaction->precipitation washing Washing and Drying precipitation->washing end End: Purified This compound Derivative washing->end

Caption: Workflow for the synthesis of a this compound amide derivative.

References

Thymine-1-acetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymine-1-acetic acid is a key synthetic intermediate with significant applications in the fields of nucleic acid chemistry and materials science. This document provides an in-depth overview of its chemical properties, detailed synthesis protocols, and its primary role as a precursor in the synthesis of modified oligonucleotides, particularly Peptide Nucleic Acids (PNAs). Furthermore, this guide explores its utility in the development of novel biomaterials and sensing platforms.

Core Chemical Properties

This compound, a derivative of the nucleobase thymine (B56734), is a stable, solid compound at room temperature. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 20924-05-4[1]
Molecular Formula C₇H₈N₂O₄[1]
Molecular Weight 184.15 g/mol [1]
Appearance White to light yellow powder/crystal
Melting Point 272-278 °C (decomposes)[2]
Purity ≥97%[1]

Synthesis Protocols

Two common and effective methods for the synthesis of this compound are detailed below.

Method 1: Synthesis from Thymine and Bromoacetic Acid

This protocol involves the alkylation of thymine with bromoacetic acid in the presence of a base.

Experimental Protocol:

  • Dissolve 4 grams (31.7 mmol) of thymine in a solution of 6.82 grams (121 mmol) of potassium hydroxide (B78521) (KOH) in 20 mL of water.

  • Warm the resulting solution to 40°C.

  • Prepare a solution of 6.25 grams (45 mmol) of bromoacetic acid in 10 mL of water.

  • Add the bromoacetic acid solution to the thymine solution dropwise over a period of 30 minutes while maintaining the temperature at 40°C.

  • Continue stirring the reaction mixture for an additional 30 minutes at 40°C.

  • Cool the solution to room temperature and adjust the pH to 5.5 using concentrated hydrochloric acid (HCl).

  • Further cool the solution in a refrigerator for 2 hours to encourage precipitation.

  • Filter the precipitate that forms.

  • Adjust the pH of the filtrate to 2 with concentrated HCl and place it in a freezer for 2 hours to induce further precipitation of the product.[3]

Method 2: Synthesis from 5-Methyluracil and Chloroacetic Acid

This alternative method utilizes chloroacetic acid for the alkylation of 5-methyluracil (thymine).

Experimental Protocol:

  • Suspend 10.0 grams (79.3 mmol) of 5-methyluracil in 150 mL of distilled water.

  • Slowly add 50 mL of a 3.6 M aqueous potassium hydroxide (KOH) solution to the suspension.

  • Stir the mixture at room temperature for 10 minutes until the solution becomes clear.

  • Add 15.0 grams (159 mmol) of chloroacetic acid to the clear solution.

  • Heat the reaction mixture to reflux and maintain it for 90 minutes.

  • After the reaction is complete, cool the solution to room temperature.

  • Acidify the solution with concentrated hydrochloric acid (HCl) to a pH of 3.

  • To promote the formation of a white crystalline precipitate, place the acidified solution in a refrigerator at 4°C overnight.

  • Collect the resulting white crystalline precipitate by filtration.

  • Dry the product under a vacuum over phosphorus pentoxide (P₂O₅). This method yields approximately 4.5 grams (a 31% yield) of this compound.[2]

Applications in Oligonucleotide Synthesis and Beyond

This compound is a valuable reagent, primarily utilized in the synthesis of modified oligonucleotides and advanced materials.[1]

Peptide Nucleic Acid (PNA) Monomer Synthesis

A major application of this compound is in the preparation of Peptide Nucleic Acid (PNA) monomers. PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification imparts unique properties, such as enhanced binding affinity and resistance to enzymatic degradation, making them promising candidates for therapeutic and diagnostic applications. This compound serves as the starting material for the thymine-containing PNA monomer.

Development of Advanced Materials

Recent research has demonstrated the utility of this compound in the development of novel materials with unique properties:

  • Coordination Polymers: It has been used as a ligand in the synthesis of copper(II) coordination complexes, which exhibit interesting semiconductive and magnetic properties.[4]

  • Functionalized Nanoparticles: this compound can be used to functionalize gold nanoparticles. These functionalized nanoparticles have been employed in the development of sensitive and selective electrochemical biosensors, for instance, for the detection of mercury ions.[4]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of a thymine-functionalized material, a common application of this compound.

Synthesis_Workflow Thymine Thymine Thymine_1_acetic_acid This compound Thymine->Thymine_1_acetic_acid Synthesis Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Thymine_1_acetic_acid Synthesis Activation Activation (e.g., with EDC/HOAt) Thymine_1_acetic_acid->Activation Functionalized_Material Functionalized Material Activation->Functionalized_Material Conjugation Substrate Substrate (e.g., Aminophenyl Porphyrin, Nanoparticles) Substrate->Functionalized_Material Conjugation

Caption: Generalized workflow for synthesizing a functionalized material using this compound.

Conclusion

This compound is a versatile and indispensable reagent in the field of nucleic acid chemistry and materials science. Its straightforward synthesis and its utility as a building block for creating modified oligonucleotides and functional materials underscore its importance in both academic research and the development of novel therapeutic and diagnostic platforms. The detailed protocols and applications presented in this guide offer a valuable resource for researchers and professionals working in these dynamic fields.

References

Synthesis of Thymine-1-acetic acid from thymine and chloroacetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Thymine-1-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of this compound, a key intermediate in the development of peptide nucleic acids (PNAs) and other modified oligonucleotides. The synthesis involves the N1-alkylation of thymine (B56734) with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under basic conditions. This guide details the experimental protocols, presents key quantitative data in a structured format, and illustrates the reaction and workflow through diagrams.

Reaction Overview

The synthesis proceeds via the nucleophilic substitution of a halide from chloroacetic acid by the deprotonated N1 atom of the thymine ring. The reaction is typically carried out in an aqueous solution using a strong base, such as potassium hydroxide (B78521) (KOH), to deprotonate the thymine.

The overall reaction is as follows:

Thymine + Chloroacetic Acid → this compound + HCl

Physicochemical & Quantitative Data

A summary of the physical, chemical, and quantitative data for the reactants and the final product is provided below for easy reference.

Table 1: Properties of Key Compounds

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
Thymine 65-71-4 C₅H₆N₂O₂ 126.12 316-317
Chloroacetic Acid 79-11-8 C₂H₃ClO₂ 94.50 61-63
Bromoacetic Acid 79-08-3 C₂H₃BrO₂ 138.95 49-51
Potassium Hydroxide 1310-58-3 KOH 56.11 406

| This compound | 20924-05-4 | C₇H₈N₂O₄ | 184.15 | 272-278 (decomposes)[1][2] |

Table 2: Summary of Spectroscopic Data for this compound

Spectroscopic Technique Observed Peaks
Infrared (IR) (KBr) 3103, 2924, 1741, 1671, 1604, 1582 cm⁻¹[3]

| ¹H NMR & ¹³C NMR | Spectra have been recorded and are available in the literature[3]. |

Detailed Experimental Protocols

Two common protocols for the synthesis of this compound are detailed below. The primary difference lies in the haloacetic acid used and the reaction temperature.

Protocol 1: Synthesis using Chloroacetic Acid

This protocol utilizes chloroacetic acid and involves heating the reaction mixture to reflux.

Materials:

  • Thymine (5-Methyluracil): 10.0 g (79.3 mmol)[2]

  • Chloroacetic acid: 15.0 g (159 mmol)[2]

  • Potassium hydroxide (KOH)

  • Distilled water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolution: Suspend 10.0 g of thymine in 150 mL of distilled water.[2]

  • Basification: Slowly add 50 mL of a 3.6 M aqueous potassium hydroxide solution to the suspension while stirring. Continue stirring at room temperature for approximately 10 minutes until the solution becomes clear.[2]

  • Addition of Alkylating Agent: Add 15.0 g of chloroacetic acid to the clarified solution.[2][4]

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 90 minutes.[2][4]

  • Cooling and Acidification: After the reaction is complete, cool the solution to room temperature.[2] Carefully acidify the solution to a pH of 3 using concentrated hydrochloric acid.[2][4]

  • Precipitation and Isolation: Place the acidified solution in a refrigerator at 4°C overnight to facilitate the precipitation of the product as white crystals.[2]

  • Filtration and Drying: Collect the white crystalline precipitate by filtration. Dry the product under vacuum over phosphorus pentoxide (P₂O₅).[2]

  • Yield: This protocol has been reported to yield 4.5 g of this compound, which corresponds to a 31% yield.[2]

Protocol 2: Synthesis using Bromoacetic Acid

This alternative protocol employs bromoacetic acid and is conducted at a lower temperature.

Materials:

  • Thymine: 4.0 g (31.7 mmol)[3]

  • Bromoacetic acid: 6.25 g (45 mmol)[3]

  • Potassium hydroxide (KOH): 6.82 g (121 mmol)[3]

  • Distilled water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve 4.0 g of thymine in a solution of 6.82 g of KOH in 20 mL of water.[3]

  • Heating: Gently warm the solution to 40°C.[3]

  • Addition of Alkylating Agent: Prepare a solution of 6.25 g of bromoacetic acid in 10 mL of water. Add this solution to the thymine mixture over a period of 30 minutes while maintaining the temperature at 40°C.[3]

  • Reaction: Continue stirring the reaction mixture for an additional 30 minutes at 40°C.[3]

  • Cooling and pH Adjustment: Cool the solution to room temperature and adjust the pH to 5.5 with concentrated HCl.[3]

  • Initial Precipitation: Cool the solution in a refrigerator for 2 hours. If a precipitate forms, it should be filtered off.[3]

  • Product Precipitation: Adjust the pH of the filtrate to 2 with concentrated HCl and place it in a freezer for 2 hours to induce precipitation of the final product.[3]

  • Isolation: Collect the resulting precipitate by filtration.

Visualized Workflows and Pathways

The following diagrams illustrate the chemical reaction and the general experimental workflow for the synthesis.

G cluster_conditions Conditions cluster_product Product Thymine Thymine TAA This compound Thymine->TAA Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->TAA Base KOH (aq) Base->TAA Heat Heat (Reflux or 40°C) Heat->TAA

Caption: N1-Alkylation of Thymine Reaction Pathway.

Caption: Generalized Experimental Workflow for Synthesis.

Mechanism Insight: N1-Alkylation

The alkylation of pyrimidine (B1678525) bases like thymine can potentially occur at the N1 or N3 position. However, under the described basic conditions, the N1 position is preferentially alkylated. The strong base (KOH) deprotonates the thymine, creating a pyrimidine anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid in an S_N2 reaction. The selectivity for the N1 position is a known characteristic of alkylations of pyrimidine bases under these conditions.[5][6]

Safety and Handling

  • Chloroacetic acid and Bromoacetic acid: These reagents are corrosive and toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Potassium Hydroxide (KOH): A strong caustic base. It can cause severe burns upon contact. Handle with appropriate PPE.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Use in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

References

Spectroscopic Profile of Thymine-1-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Thymine-1-acetic acid (also known as 1-Carboxymethylthymine), a molecule of significant interest in oligonucleotide synthesis and drug development. This document presents key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.75s3H-CH₃
4.36s2H-CH₂-
7.49s1H=CH-
11.33s1H-NH-
13.09s1H-COOH

Solvent: DMSO-d₆, Instrument: Bruker AC-200 (200 MHz)[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
12.0-CH₃
48.9-CH₂-
108.8C₅
141.8C₆
151.2C₄
164.2C₂
170.2-COOH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Description
3178N-H stretch
3073C-H stretch (aromatic/vinylic)
3026C-H stretch (aromatic/vinylic)
2962C-H stretch (aliphatic)
1739C=O stretch (carboxylic acid)
1706C=O stretch (amide)
1664C=O stretch (amide)
1633C=C stretch

Sample Preparation: KBr pellet[1]

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded at room temperature on a Bruker AC-200 instrument operating at 200 MHz for protons.[1] The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), which also served as the internal reference. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the potassium bromide (KBr) pellet method. A small amount of the solid this compound sample (typically 1-2 mg) was finely ground in an agate mortar with approximately 100-200 mg of spectroscopic grade KBr. The finely ground mixture was then compressed in a suitable die using a hydraulic press to form a transparent pellet. The IR spectrum was recorded by passing an infrared beam through the pellet.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis of This compound Purification Purification and Drying Synthesis->Purification IR IR Spectroscopy (KBr Pellet) Purification->IR NMR NMR Spectroscopy (¹H and ¹³C in DMSO-d6) Purification->NMR IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Structural Elucidation NMR->NMR_Analysis Structure_Confirmation Structure Confirmation of This compound IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to Thymine-1-acetic Acid: Synthesis, Biological Significance, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymine-1-acetic acid (T1AA), a synthetic derivative of the nucleobase thymine (B56734), serves as a crucial building block in the fields of medicinal chemistry and materials science. While direct biological activities of this compound itself are not extensively documented in publicly available research, its significance lies in its utility as a versatile scaffold for the synthesis of a wide array of derivatives with potent biological functions. This technical guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the biological significance of this compound through the lens of its derivatives, which have shown promise in antiviral and anticancer research. Detailed experimental protocols for its synthesis and the synthesis of key derivatives are provided, alongside a discussion of its role in the development of novel therapeutic agents and advanced materials.

**1. Introduction

Thymine, a fundamental component of deoxyribonucleic acid (DNA), plays a central role in genetic coding and cellular function. Chemical modification of this essential nucleobase has opened up new avenues for therapeutic intervention and the creation of novel biomaterials. This compound (T1AA), which features an acetic acid moiety attached to the N1 position of the thymine ring, is a key intermediate in this endeavor. The carboxylic acid group provides a convenient handle for conjugation to other molecules, enabling the construction of complex architectures with tailored biological activities.

This guide will delve into the chemical synthesis of this compound, providing detailed protocols and characterization data. The primary focus, however, will be on its biological significance, which is predominantly realized through its incorporation into larger molecules. We will explore how derivatives of this compound are being investigated for their potential as antiviral and anticancer agents, and their applications in areas such as oligonucleotide synthesis and the development of advanced materials like biosensors.

**2. Chemical Synthesis and Characterization

The synthesis of this compound is a well-established process, typically involving the alkylation of thymine. Several methods have been reported, with variations in reagents and reaction conditions that can influence the final yield.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 20924-05-4[1]
Molecular Formula C₇H₈N₂O₄[1]
Molecular Weight 184.15 g/mol [1]
Melting Point 272-278 °C (decomposes)[2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in polar solvents[3]
Experimental Protocols for Synthesis

Two common methods for the synthesis of this compound are detailed below.

Method 1: Alkylation of Thymine with Bromoacetic Acid [1]

This method involves the direct alkylation of thymine using bromoacetic acid in the presence of a base.

  • Materials:

    • Thymine (4 g, 31.7 mmol)

    • Potassium hydroxide (B78521) (KOH) (6.82 g, 121 mmol)

    • Bromoacetic acid (6.25 g, 45 mmol)

    • Concentrated hydrochloric acid (HCl)

    • Water

  • Procedure:

    • Dissolve thymine in a solution of KOH in 20 ml of water.

    • Warm the solution to 40°C.

    • Add a solution of bromoacetic acid in 10 ml of water dropwise over 30 minutes.

    • Stir the reaction mixture for an additional 30 minutes at 40°C.

    • Cool the solution to room temperature and adjust the pH to 5.5 with concentrated HCl.

    • Cool the mixture in a refrigerator for 2 hours to precipitate any unreacted starting material or byproducts.

    • Filter the precipitate.

    • Adjust the pH of the filtrate to 2 with concentrated HCl and cool in a freezer for 2 hours to crystallize the product.

    • Collect the crystalline product by filtration.

Method 2: Alkylation of Thymine with Chloroacetic Acid [2]

This protocol utilizes chloroacetic acid for the alkylation reaction.

  • Materials:

    • 5-Methyluracil (Thymine) (10.0 g, 79.3 mmol)

    • Potassium hydroxide (KOH) solution (3.6 M)

    • Chloroacetic acid (15.0 g, 159 mmol)

    • Concentrated hydrochloric acid (HCl)

    • Distilled water

  • Procedure:

    • Suspend 5-methyluracil in 150 mL of distilled water.

    • Slowly add 50 mL of 3.6 M aqueous KOH solution and stir at room temperature for 10 minutes until the solution becomes clear.

    • Add chloroacetic acid to the solution.

    • Heat the reaction mixture to reflux and maintain for 90 minutes.

    • Cool the solution to room temperature and acidify with concentrated HCl to a pH of 3.

    • Store the acidified solution in a refrigerator at 4°C overnight to promote precipitation.

    • Collect the white crystalline precipitate by filtration and dry under vacuum over phosphorus pentoxide (P₂O₅).

  • Yield: 4.5 g (31%)

Characterization Data

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic DataObserved Values/CharacteristicsReference
¹H NMR (DMSO-d₆) Signals corresponding to the methyl, methylene, and pyrimidine (B1678525) ring protons.[1]
¹³C NMR (DMSO-d₆) Resonances for the carbonyl, carboxylic acid, and pyrimidine ring carbons.[1]
Mass Spectrometry (ESI-TOF) [M+H]⁺ found at m/z 185.0567[1]
Infrared (KBr) Characteristic peaks for N-H, C=O, and O-H stretching vibrations.[1]

Biological Functions and Significance

While this compound itself is not reported to have significant direct biological activity, its true value lies in its role as a precursor for the synthesis of derivatives with a wide range of biological functions. The carboxylic acid group serves as a versatile attachment point for creating more complex molecules with enhanced therapeutic potential.

Role in Antiviral Drug Development

A significant area of research involving this compound derivatives is in the development of novel antiviral agents. By modifying the structure of nucleosides, researchers can create compounds that interfere with viral replication.

  • Thymidine (B127349) Analogues: this compound can be used in the synthesis of modified thymidine analogues. These analogues, once phosphorylated within the cell, can act as competitive inhibitors or chain terminators of viral DNA polymerases, thus halting viral replication.[4][5] For instance, the synthesis of 3'-heterocyclic substituted 3'-deoxythymidines has been explored, with some derivatives showing marginal activity against the Human Immunodeficiency Virus (HIV).[6]

  • 5-(Perylen-3-ylethynyl)uracil-1-acetic Acid Derivatives: More complex derivatives, such as those derived from 5-(perylen-3-ylethynyl)uracil-1-acetic acid, have demonstrated significant antiviral properties.[7]

The general workflow for synthesizing and testing such antiviral derivatives is depicted below.

Antiviral_Drug_Development_Workflow T1AA This compound Derivatization Chemical Synthesis (e.g., Coupling Reactions) T1AA->Derivatization Derivative Novel Thymine-1-acetic Acid Derivative Derivatization->Derivative Antiviral_Screening In Vitro Antiviral Assays (e.g., Plaque Reduction Assay) Derivative->Antiviral_Screening Lead_Compound Lead Compound Identification Antiviral_Screening->Lead_Compound Optimization Structure-Activity Relationship (SAR) Studies Lead_Compound->Optimization Preclinical Preclinical Development Lead_Compound->Preclinical Optimization->Derivatization

Caption: Workflow for the development of antiviral agents from this compound.

Potential in Anticancer Therapy

The structural similarity of this compound to a natural nucleobase makes its derivatives interesting candidates for anticancer drug development. Cancer cells often have a higher rate of DNA replication and are thus more susceptible to agents that interfere with this process.

  • Inhibition of DNA Synthesis: Derivatives of this compound can be designed to be incorporated into the DNA of cancer cells, leading to chain termination or the introduction of lethal mutations.

  • Metal Complexes: this compound can act as a ligand to form metal complexes.[8] Some metal complexes, such as those involving molybdenocene dichloride, have been investigated for their potential anticancer activity through their interaction with DNA bases like thymine.[9]

A simplified signaling pathway illustrating a potential mechanism of action for a this compound-based anticancer drug is shown below.

Anticancer_Mechanism Drug T1AA Derivative Cellular_Uptake Cellular Uptake Drug->Cellular_Uptake Cell_Membrane Cell Membrane Activation Intracellular Activation (e.g., Phosphorylation) Cellular_Uptake->Activation Active_Metabolite Active Metabolite Activation->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to T1AA_Applications cluster_synthesis Synthesis & Functionalization cluster_applications Applications T1AA This compound COOH_group Carboxylic Acid Functionality T1AA->COOH_group possesses Biosensors Biosensor Development T1AA->Biosensors Thymine moiety provides specific recognition Oligo_synthesis Oligonucleotide Synthesis COOH_group->Oligo_synthesis Enables covalent attachment to solid support Polymers Functional Polymers & Nanomaterials COOH_group->Polymers Allows incorporation into polymer backbone

References

Thymine-1-acetic acid derivatives and their potential applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Thymine-1-Acetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This compound is a synthetic derivative of thymine (B56734), one of the four primary nucleobases in DNA. By incorporating an acetic acid moiety at the N-1 position of the pyrimidine (B1678525) ring, this scaffold provides a versatile platform for chemical modification. The resulting derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer and antiviral agents. This guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, supported by experimental data and protocols.

Synthesis of this compound and Its Derivatives

The foundational step in exploring the therapeutic potential of this class of compounds is the synthesis of the core scaffold, this compound, and its subsequent derivatization.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is typically achieved through the alkylation of thymine. Several methods exist, with a common approach involving the reaction of thymine with a haloacetic acid derivative under basic conditions.

  • Dissolution: Dissolve thymine (e.g., 4 g, 31.7 mmol) in an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) (e.g., 6.82 g, 121 mmol in 20 ml of water).[1] Alternatively, 5-Methyluracil (thymine) can be suspended in distilled water, followed by the addition of aqueous KOH.[2][3]

  • Alkylation: Warm the solution to approximately 40°C. Slowly add a solution of bromoacetic acid (e.g., 6.25 g, 45 mmol in 10 ml of water) over 30 minutes.[1] An alternative is to add chloroacetic acid to the mixture and heat to reflux for 90 minutes.[2][3]

  • Reaction: Stir the reaction mixture for an additional 30 minutes at the same temperature.[1]

  • Acidification & Precipitation: Cool the solution to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid (HCl).[1][2][3]

  • Isolation: Cool the acidified solution in a refrigerator (e.g., for 2 hours or overnight) to promote the precipitation of the product.[1][2][3]

  • Purification: Collect the white crystalline precipitate by filtration and dry it under a vacuum. This yields this compound.[3]

G thymine Thymine reaction_mixture Reaction Mixture thymine->reaction_mixture 1. Dissolve base KOH / H₂O haloacetic_acid Bromoacetic Acid or Chloroacetic Acid haloacetic_acid->reaction_mixture 2. Add & Heat product This compound (Precipitate) reaction_mixture->product 3. Acidify & Cool acidification Conc. HCl (pH 2-3)

Figure 1: General workflow for the synthesis of this compound.

Synthesis of Amide Derivatives

The carboxylic acid group of this compound is a prime site for modification, most commonly through amide bond formation. This involves activating the carboxylic acid followed by reaction with a primary or secondary amine.

  • Activation: Dissolve this compound (1 equivalent) in a dry aprotic solvent such as dimethylformamide (DMF). Add 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) (1 equivalent) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1 equivalent).

  • Stirring: Stir the solution at room temperature (or cooled in an ice bath) for approximately 15-30 minutes to form the active ester.

  • Amine Addition: Add the desired amine (e.g., 5-(4-aminophenyl)-10,15,20-triphenyl porphyrin or 4-(phenylazo)aniline) to the solution.[1]

  • pH Adjustment: Adjust the pH to basic using a tertiary amine, such as triethylamine (B128534) (TEA).

  • Reaction: Stir the reaction for several hours (e.g., 1-3 hours or overnight) at room temperature.

  • Isolation: Isolate the product by precipitation (e.g., by adding water or acetonitrile) followed by filtration, or by chromatographic purification.[1]

G start This compound activation Activation (EDC, HOAt in DMF) start->activation active_ester Active Ester Intermediate activation->active_ester coupling Amide Coupling (Basic pH with TEA) active_ester->coupling amine Primary or Secondary Amine (R-NH₂) amine->coupling product Thymine-1-Acetamide Derivative coupling->product

Figure 2: Workflow for the synthesis of thymine-1-acetamide derivatives.

Potential Applications and Biological Activity

Derivatives of this compound have been investigated for a range of therapeutic applications, with the most promising results seen in oncology and virology.

Anticancer Activity

The structural similarity of thymine derivatives to endogenous nucleosides allows them to interfere with cellular processes crucial for cancer cell proliferation, such as DNA synthesis and repair. While specific data for this compound derivatives is emerging, related heterocyclic acetic acid derivatives have shown significant promise.

For instance, novel pyrazolyl s-triazine derivatives have demonstrated potent inhibitory activity against key cancer-related signaling molecules.[4] Compounds 7d and 7f from one study showed significant EGFR inhibitory activity and also inhibited the PI3K/AKT/mTOR pathway, a critical cascade for cell survival and proliferation.[4] Similarly, imamine-1,3,5-triazine derivatives have shown better anticancer activity than the established drug imatinib (B729) against certain cancer cell lines.[5]

Compound IDTarget Cell LineActivity MetricValueReference
7f (pyrazolyl s-triazine) EGFRIC₅₀59.24 nM[4]
7d (pyrazolyl s-triazine) EGFRIC₅₀70.3 nM[4]
Imatinib (Reference) MDA-MB-231 (Breast Cancer)IC₅₀35.50 µM[5]
4f (imamine-1,3,5-triazine) MDA-MB-231 (Breast Cancer)IC₅₀6.25 µM[5]
4k (imamine-1,3,5-triazine) MDA-MB-231 (Breast Cancer)IC₅₀8.18 µM[5]
Ic (2,4-azolidinedione-acetic acid) HL-60(TB) (Leukemia)logGI₅₀-6.53[6]
Ic (2,4-azolidinedione-acetic acid) MOLT-4 (Leukemia)logGI₅₀-6.52[6]

Many anticancer agents function by inhibiting signaling pathways that are constitutively active in cancer cells. The PI3K/AKT/mTOR pathway is a key example. Inhibition of this pathway can halt cell cycle progression and induce apoptosis (programmed cell death).

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Thymine-1-Acetic Acid Derivative Inhibitor->PI3K Inhibitor->mTOR

Figure 3: Potential inhibition of the EGFR/PI3K/AKT/mTOR pathway by derivatives.

Antiviral Activity

Nucleoside analogs are a cornerstone of antiviral therapy. These molecules mimic natural nucleosides and are incorporated into viral DNA or RNA by viral polymerases, leading to chain termination and halting replication. Thymidine (B127349) analogues, for example, are known to be phosphorylated by both viral and cellular kinases to their active triphosphate forms, which then inhibit viral DNA synthesis.[7] This mechanism provides a strong rationale for investigating this compound derivatives as potential antiviral agents.

Studies on related thymine and thymidine derivatives have shown potent activity against a range of viruses.

CompoundTarget VirusActivity MetricValueReference
Thymol (B1683141) Influenza A/H1N1IC₅₀0.022 µg/ml[8]
Thymol Influenza A/H5N1IC₅₀15.6 ng/ml[8]
Thymol SARS-CoV-2IC₅₀0.591 µg/ml[8]
Organoselenium AZT Deriv. SARS-CoV-2% InhibitionVaries (up to ~100%)[9]
Peptoid 1 SARS-CoV-2IC₅₀~20 µg/mL[10]
Peptoid 3 SARS-CoV-2IC₅₀~7 µg/mL[10]

The primary mechanism for nucleoside analog antivirals is the disruption of viral nucleic acid synthesis. The derivative is taken up by an infected cell and is sequentially phosphorylated to a triphosphate. This triphosphate analog then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the lack of a proper 3'-hydroxyl group prevents further chain elongation.

G cluster_cell Infected Host Cell Derivative Thymine Derivative (Prodrug) MonoP Monophosphate Derivative->MonoP Phosphorylation DiP Diphosphate MonoP->DiP Phosphorylation TriP Triphosphate (Active Drug) DiP->TriP Phosphorylation DNA Viral DNA Elongation TriP->DNA Incorporation Kinases Viral & Cellular Kinases ViralPolymerase Viral DNA Polymerase Termination Chain Termination (Replication Blocked) DNA->Termination

Figure 4: General mechanism of action for nucleoside analog antiviral drugs.

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

  • Cell Seeding: Seed susceptible host cells (e.g., Vero E6 cells for SARS-CoV-2) in multi-well plates and grow to form a confluent monolayer.

  • Virus Incubation: Pre-incubate a known titer of the virus (e.g., 2000 plaque-forming units/mL) with various concentrations of the test compound for 1 hour at 37°C.[10] A control with no compound is also prepared.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agar) mixed with the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the control wells. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Directions

This compound presents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. The ease of derivatization at the carboxylic acid position allows for the creation of large libraries of compounds with diverse physicochemical properties. While research into these specific derivatives is ongoing, the potent anticancer and antiviral activities of structurally related compounds provide a strong impetus for their continued investigation. Future work should focus on synthesizing a broader range of derivatives, performing high-throughput screening against various cancer cell lines and viral strains, and elucidating their precise mechanisms of action and molecular targets. These efforts could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

Thymine-1-acetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymine-1-acetic acid, a synthetic derivative of the nucleobase thymine (B56734), has carved a niche for itself in the realm of biochemical research and synthetic biology. While its standalone biological activities are not extensively documented, its role as a crucial building block in the synthesis of Peptide Nucleic Acids (PNAs) has been pivotal. This technical guide delves into the discovery, history, synthesis, and known applications of this compound, providing researchers with a detailed understanding of this important compound.

Introduction

This compound, systematically named (5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, is a modified pyrimidine (B1678525) base. Its structure consists of a thymine molecule where a carboxymethyl group is attached at the N1 position. This modification prevents it from being incorporated into DNA or RNA through conventional biological processes but makes it an ideal monomer for the synthesis of Peptide Nucleic Acids (PNAs), which are DNA mimics with a polyamide backbone.[1][2] The introduction of the acetic acid moiety allows for its integration into the repeating N-(2-aminoethyl)glycine backbone of PNAs.[1][2]

Discovery and History

The history of this compound is intrinsically linked to the groundbreaking invention of Peptide Nucleic Acid (PNA) by Peter E. Nielsen, Michael Egholm, Rolf H. Berg, and Ole Buchardt in 1991.[1][2] PNAs were designed as synthetic analogs of DNA and RNA with a neutral peptide-like backbone, a feature that confers unique hybridization properties and resistance to enzymatic degradation.[1][2]

The development of PNA technology necessitated the synthesis of nucleobase-containing monomers that could be sequentially coupled to form PNA oligomers. This compound was synthesized for this very purpose. A key publication by Finn et al. in 1996, titled "Synthesis and Properties of DNA-PNA Chimeric Oligomers," provides a detailed, early account of the preparation of "thymine N(1)-acetic acid" for its incorporation into PNA-DNA chimeras.[3][4] This work solidified the importance of this compound as a fundamental reagent in the burgeoning field of PNA chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 20924-05-4[5][6]
Molecular Formula C₇H₈N₂O₄[5][6]
Molecular Weight 184.15 g/mol [5][6]
Melting Point 272-278 °C (decomposes)[5]
Appearance White to off-white solid[7]
Functional Group Carboxylic acid[5]

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Synthesis via Alkylation of Thymine with Bromoacetic Acid

This method involves the direct alkylation of thymine with bromoacetic acid in an alkaline aqueous solution.

Materials:

  • Thymine

  • Potassium hydroxide (B78521) (KOH)

  • Bromoacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve thymine in an aqueous solution of potassium hydroxide.

  • Warm the solution to 40°C.

  • Slowly add a solution of bromoacetic acid in water to the reaction mixture over a period of 30 minutes.

  • Stir the reaction mixture for an additional 30 minutes at 40°C.

  • Cool the solution to room temperature and adjust the pH to 5.5 with concentrated HCl.

  • Cool the mixture in a refrigerator for 2 hours to precipitate any unreacted starting material or byproducts.

  • Filter the solution to remove the precipitate.

  • Adjust the pH of the filtrate to 2 with concentrated HCl.

  • Place the solution in a freezer for 2 hours to induce crystallization of the product.

  • Filter the crystalline product, wash with cold water, and dry.

Synthesis via Alkylation of 5-Methyluracil with Chloroacetic Acid

This alternative method utilizes chloroacetic acid for the alkylation of 5-methyluracil (thymine).[8]

Materials:

  • 5-Methyluracil (Thymine)

  • Aqueous potassium hydroxide (KOH) solution (3.6 M)

  • Chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Phosphorus pentoxide (P₂O₅) for drying

Procedure:

  • Suspend 5-methyluracil in distilled water.[8]

  • Slowly add aqueous potassium hydroxide solution to the suspension while stirring at room temperature until the solution becomes clear.[8]

  • Add chloroacetic acid to the clarified solution.[8]

  • Heat the reaction mixture to reflux and maintain for 90 minutes.[8]

  • After the reaction is complete, cool the solution to room temperature.[8]

  • Acidify the solution with concentrated hydrochloric acid to a pH of 3.[8]

  • Store the acidified solution in a refrigerator at 4°C overnight to promote the precipitation of the product.[8]

  • Collect the white crystalline precipitate by filtration.[8]

  • Dry the product under vacuum over phosphorus pentoxide.[8]

Biological Activity and Applications

The primary and most well-documented application of this compound is its use as a monomer in the solid-phase synthesis of Peptide Nucleic Acids (PNAs).[1][2]

Role in Peptide Nucleic Acid (PNA) Synthesis

This compound serves as the "T" building block in PNA synthesis. The carboxylic acid group of this compound is coupled to the amino group of the N-(2-aminoethyl)glycine backbone, forming a peptide bond. This process is repeated with other nucleobase-acetic acid monomers (adenine, cytosine, and guanine (B1146940) derivatives) to create a PNA oligomer of a specific sequence.

PNA_Synthesis_Workflow cluster_synthesis Solid-Phase PNA Synthesis T1AA This compound coupling1 Coupling Cycle 1 (e.g., Thymine) T1AA->coupling1 A1AA Adenine-N9-acetic acid coupling2 Coupling Cycle 2 (e.g., Adenine) A1AA->coupling2 C1AA Cytosine-1-acetic acid couplingN Coupling Cycle N C1AA->couplingN G1AA Guanine-N9-acetic acid G1AA->couplingN start Solid Support start->coupling1 coupling1->coupling2 coupling2->couplingN cleavage Cleavage & Deprotection couplingN->cleavage PNA Purified PNA Oligomer cleavage->PNA

Potential Biological Activities (Inferred)

Direct and quantitative data on the biological activity of this compound is limited in publicly available literature. However, based on the activities of its constituent parts and related molecules, some potential areas of interest can be inferred:

  • Nucleic Acid Metabolism: As a thymine analog, it could potentially interact with enzymes involved in nucleotide metabolism, though its N1-substitution likely prevents it from being a substrate for DNA polymerases.

  • Anti-inflammatory and Antioxidant Effects: Some pyrimidine derivatives have been reported to possess anti-inflammatory and antioxidant properties. While specific studies on this compound are lacking, this remains a theoretical possibility.

  • Plant Growth Regulation: Acetic acid is known to influence plant growth and development. It is plausible that N1-carboxymethylthymine could have some effects on plant physiology, but this has not been demonstrated.

It is crucial to emphasize that these are hypothetical activities, and further research is required to determine if this compound exhibits any significant biological effects in these or other areas.

Data Summary

As of the current literature review, there is no specific quantitative biological data (e.g., IC₅₀ values for cytotoxicity, anti-inflammatory, or antioxidant activity) available for this compound. The primary quantitative data pertains to its physicochemical properties as listed in Table 1.

Logical Relationships in PNA Synthesis

The role of this compound as a precursor in PNA synthesis can be visualized as a logical flow.

PNA_Precursor_Logic Thymine Thymine T1AA This compound (PNA Monomer) Thymine->T1AA AceticAcidDeriv Acetic Acid Derivative (e.g., Bromoacetic Acid) AceticAcidDeriv->T1AA PNA_Oligomer PNA Oligomer T1AA->PNA_Oligomer is incorporated into AEG N-(2-aminoethyl)glycine (PNA Backbone) AEG->PNA_Oligomer forms backbone of Biological_Application Biological Application (e.g., Antisense Therapy, Diagnostics) PNA_Oligomer->Biological_Application

Conclusion

This compound is a compound of significant historical and practical importance in the field of synthetic nucleic acid chemistry. Its discovery and synthesis were a direct consequence of the invention of Peptide Nucleic Acids, where it serves as an indispensable monomer. While its own biological activity remains largely unexplored, its contribution to the development of PNA-based technologies for research, diagnostics, and therapeutics is undeniable. This guide provides a foundational understanding for researchers working with or interested in the applications of this key synthetic molecule. Further investigation into the potential standalone biological effects of this compound could open new avenues for its application.

References

Chemical structure and IUPAC name of Thymine-1-acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymine-1-acetic acid, a derivative of the nucleobase thymine (B56734), serves as a crucial building block in the synthesis of various biologically significant molecules, including oligonucleotide analogues and peptide nucleic acids (PNAs). This document provides a detailed overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and a comprehensive experimental protocol for its synthesis.

Chemical Structure and Nomenclature

This compound is characterized by an acetic acid group attached to the nitrogen at the 1-position of the thymine ring.

IUPAC Name: 2-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid[1][2][3]

Synonyms: 1-Carboxymethylthymine, (5-Methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetic acid, Thymin-1-ylacetic acid[1][2][3][4]

Below is a diagram illustrating the chemical structure of this compound.

G Chemical Structure of this compound cluster_thymine cluster_acetic_acid N1 N C2 C N1->C2 C_acid CH₂ N1->C_acid N3 N C2->N3 O2 O C2->O2 C2->O2 C4 C N3->C4 H3 H N3->H3 C5 C C4->C5 O4 O C4->O4 C4->O4 C6 C C5->C6 C5->C6 C5_CH3 CH₃ C5->C5_CH3 C6->N1 H6 H C6->H6 COOH COOH C_acid->COOH

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₈N₂O₄[1][2][5][6][7]
Molecular Weight 184.15 g/mol [1][2][5][6][7]
CAS Number 20924-05-4[1][2][5][6]
Melting Point 272-278 °C (decomposes)[2][3][5][8]
pKa 3.81 ± 0.10 (Predicted)[1][2]
Appearance White to yellow solid[1]
SMILES CC1=CN(CC(O)=O)C(=O)NC1=O[5][9]
InChI 1S/C7H8N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13)[1][5]

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from a published procedure.[10]

Materials:

  • Thymine

  • Potassium hydroxide (B78521) (KOH)

  • Bromoacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Dry N,N-Dimethylformamide (DMF)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • 5-(4-aminophenyl)-10,15,20-triphenyl porphyrin

Procedure:

  • Dissolution: Dissolve 4 g (31.7 mmol) of thymine in a solution of 6.82 g (121 mmol) of KOH in 20 ml of water.

  • Reaction Initiation: Warm the solution to 40°C.

  • Addition of Bromoacetic Acid: Prepare a solution of 6.25 g (45 mmol) of bromoacetic acid in 10 ml of water. Add this solution to the thymine solution over a period of 30 minutes while maintaining the temperature at 40°C.

  • Stirring: Stir the reaction mixture for an additional 30 minutes at 40°C.

  • First pH Adjustment and Cooling: Cool the solution to room temperature and adjust the pH to 5.5 using concentrated HCl. Then, cool the reaction mixture in a refrigerator for 2 hours.

  • Filtration and Second pH Adjustment: Filter any precipitate that forms. Adjust the pH of the filtrate to 2 with concentrated HCl.

  • Crystallization: Place the solution in a freezer for 2 hours to induce crystallization of the product.

  • Isolation: Collect the resulting white crystalline precipitate by filtration and dry it under a vacuum over phosphorus pentoxide (P₂O₅).[8]

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow of this compound Thymine Thymine & KOH Solution Reaction_Mixture Reaction at 40°C Thymine->Reaction_Mixture Bromoacetic_Acid Bromoacetic Acid Solution Bromoacetic_Acid->Reaction_Mixture Cooling_pH5_5 Cool to RT pH Adjustment to 5.5 Reaction_Mixture->Cooling_pH5_5 Refrigeration1 Refrigerate (2h) Cooling_pH5_5->Refrigeration1 Filtration1 Filtration Refrigeration1->Filtration1 pH2_Adjustment pH Adjustment to 2 Filtration1->pH2_Adjustment Freezing Freeze (2h) pH2_Adjustment->Freezing Filtration2 Filtration & Drying Freezing->Filtration2 Final_Product This compound Filtration2->Final_Product

Caption: Synthesis workflow for this compound.

Biological Significance and Applications

This compound is a valuable reagent in the field of oligonucleotide synthesis and the creation of modified nucleic acids.[6] Its structure allows for its incorporation into peptide backbones to form peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. These DNA-PNA chimeric oligomers have been synthesized and studied for their properties.[4][5]

Furthermore, this compound has been utilized in the development of sensitive and selective electrochemical biosensors. For instance, it has been a component in the creation of functionalized gold nanoparticles/reduced graphene oxide nanocomposites for the ultrasensitive detection of mercury ions, leveraging the specific interaction between thymine and mercury.[4][5]

While there are no specific signaling pathways directly attributed to this compound itself, its incorporation into larger molecules like PNAs allows for the modulation of nucleic acid-based biological processes.[5]

Safety Information

This compound is classified as an irritant.[2] It can cause skin, eye, and respiratory system irritation.[5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[5]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5]

References

An In-depth Technical Guide to the Solubility of Thymine-1-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of thymine-1-acetic acid in water and organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this guide also presents qualitative solubility information, data for the closely related compound thymine (B56734) for comparative purposes, and detailed experimental protocols for determining solubility.

Physicochemical Properties of this compound

This compound, a derivative of the nucleobase thymine, possesses a carboxylic acid functional group which significantly influences its solubility profile. Its structure suggests that it will exhibit polar characteristics and its solubility is likely to be pH-dependent. One source indicates that this compound is sparingly soluble in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20924-05-4[2]
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Melting Point 272-278 °C (decomposes)[2][3]
Appearance White to light yellow powder/crystal
pKa (Predicted) 3.81 ± 0.10[1][4]

Qualitative Solubility Insights from Synthesis Procedures

The synthesis of this compound often involves its dissolution in a basic aqueous solution, such as aqueous potassium hydroxide, followed by precipitation upon acidification with an acid like hydrochloric acid to a pH of 2-3.[2][5] This procedural step strongly indicates that the solubility of this compound in water is significantly influenced by pH. In its deprotonated (salt) form at higher pH, it is soluble in water, while in its protonated (acidic) form at lower pH, it is much less soluble, allowing for its isolation as a precipitate.

Solubility Data of Thymine (for Comparative Analysis)

Table 2: Quantitative Solubility of Thymine

SolventSolubilityTemperatureSource
Water3820 mg/L25 °C[6]
Ethanol~2 mg/mLNot Specified[7]
DMSO~20 mg/mLNot Specified[7]
Dimethylformamide (DMF)~20 mg/mLNot Specified[7]
PBS (pH 7.2)Slightly solubleNot Specified[7]

It is important to note that the addition of the acetic acid moiety to the thymine structure will alter its solubility characteristics.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound.

This protocol is used to classify the solubility of a compound in various solvents.

  • Preparation : Into separate, clearly labeled small test tubes, add approximately 25 mg of this compound.

  • Solvent Addition : To each test tube, add 0.75 mL of the chosen solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, DMSO) in small portions.

  • Mixing : After each addition, vigorously shake the test tube for 10-20 seconds.

  • Observation : Observe whether the solid dissolves completely. If the compound dissolves in water, its effect on the pH can be checked with litmus (B1172312) paper to determine if it is an acidic or basic compound.[8] For organic acids like this compound, solubility in 5% NaOH and 5% NaHCO₃ would be expected due to the formation of a more soluble salt.

This is a standard method for determining the equilibrium solubility of a compound.

  • Sample Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol). The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Withdrawal and Dilution : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification : Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation : Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

G cluster_0 Qualitative Solubility Assessment A Start: Weigh 25 mg of this compound B Add 0.75 mL of Solvent (e.g., Water, 5% NaOH, Ethanol) A->B C Vigorously Shake for 10-20 seconds B->C D Observe for Complete Dissolution C->D E Result: Soluble D->E Yes F Result: Insoluble D->F No G If Water Soluble: Test with Litmus Paper E->G H End F->H G->H

Caption: Workflow for Qualitative Solubility Testing.

G cluster_1 Quantitative Solubility Determination (Shake-Flask Method) A Start: Add Excess this compound to Solvent B Equilibrate at Constant Temperature (24-48h) A->B C Separate Phases (Centrifugation or Settling) B->C D Withdraw and Dilute Supernatant C->D E Quantify Concentration (UV-Vis or HPLC) D->E F Calculate Solubility E->F G End: Quantitative Solubility Value F->G

Caption: Workflow for Quantitative Solubility Determination.

References

A Technical Guide to Research-Grade Thymine-1-Acetic Acid: Purity, Quality, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thymine-1-acetic acid (T1A), a synthetic derivative of the nucleobase thymine (B56734), serves as a critical building block in various biochemical and biomedical research applications. Its primary utility lies in the synthesis of modified oligonucleotides and the functionalization of materials with thymine moieties, enabling advancements in fields ranging from genetics to materials science. The purity and quality of research-grade T1A are paramount to ensure the reliability, reproducibility, and accuracy of experimental outcomes. This technical guide provides an in-depth overview of the purity specifications, quality control methodologies, and key applications of research-grade this compound.

Physicochemical Properties and Identification

A foundational aspect of quality control is the confirmation of the material's identity and basic physical properties. Research-grade this compound should conform to the specifications outlined below.

PropertySpecification
CAS Number 20924-05-4
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Appearance White to off-white crystalline powder
Melting Point 272-278 °C (with decomposition)[1][2][3]
Solubility Soluble in aqueous alkaline solutions

Purity and Impurity Profile

For research applications, a high purity of this compound is essential. The primary component should be present at a concentration of 98% or higher. Potential impurities can arise from the synthetic route, which typically involves the reaction of thymine with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) under basic conditions.[4]

Table of Purity Specifications and Potential Impurities:

ParameterSpecificationTypical Analytical Method
Purity (Assay) ≥ 98%HPLC
Identity Conforms to structure¹H NMR, ¹³C NMR, MS, FT-IR
Thymine ≤ 0.5%HPLC
Chloroacetic Acid/Bromoacetic Acid ≤ 0.1%HPLC, IC
Other Synthesis By-products ReportableHPLC, LC-MS
Residual Solvents As per ICH Q3CGC-HS
Water Content ≤ 1.0%Karl Fischer Titration
Heavy Metals ≤ 20 ppmICP-MS

Note: Specific limits for "Other Synthesis By-products" may not be universally defined and can be lot-specific. However, a diligent quality control process will identify and quantify any significant unknown peaks in the chromatogram.

Experimental Protocols for Quality Control

Robust analytical methods are crucial for verifying the quality of research-grade this compound. The following are detailed methodologies for key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the primary method for determining the purity of this compound and quantifying any impurities.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent.

  • Quantification: Purity is determined by the area percentage of the main peak. Impurities are quantified against a reference standard if available, or reported as area percentages.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of this compound.

Methodology:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Spectra to Acquire:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals include those for the methyl group, the methylene (B1212753) group of the acetic acid moiety, the vinyl proton on the pyrimidine (B1678525) ring, and the N-H protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of this compound.

Methodology:

  • Technique: Electrospray Ionization (ESI) in negative ion mode is often suitable for carboxylic acids.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The expected [M-H]⁻ ion for this compound is approximately 183.04.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Methodology:

  • Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions: Characteristic peaks for C=O (carbonyl) stretching of the pyrimidine ring and the carboxylic acid, N-H stretching, C-H stretching, and O-H stretching of the carboxylic acid.[4]

Visualizing Experimental and Logical Workflows

General Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of research-grade this compound.

QC_Workflow cluster_0 Receiving and Initial Checks cluster_3 Final Approval raw_material Raw Material Receipt visual_inspection Visual Inspection (Appearance, Color) raw_material->visual_inspection solubility Solubility Testing visual_inspection->solubility melting_point Melting Point Determination visual_inspection->melting_point kf Karl Fischer (Water Content) visual_inspection->kf hplc HPLC (Purity and Impurities) visual_inspection->hplc data_review Data Review and Specification Comparison solubility->data_review melting_point->data_review kf->data_review nmr NMR (Structural Confirmation) hplc->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms ftir FT-IR (Functional Groups) ms->ftir ftir->data_review release Product Release data_review->release

Caption: A generalized workflow for the quality control of this compound.

Biological and Research Applications

The primary application of research-grade this compound is as a synthon in oligonucleotide chemistry.[5] It is a key component in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA.

Role in Peptide Nucleic Acid (PNA) Synthesis

PNAs have a polyamide backbone instead of the sugar-phosphate backbone of DNA and RNA. This modification confers unique properties, such as high binding affinity to complementary DNA and RNA sequences and resistance to enzymatic degradation. This compound is used to introduce the thymine base onto the PNA backbone.

The diagram below illustrates the logical relationship of this compound in the synthesis of a thymine-containing PNA monomer.

PNA_Synthesis T1A This compound coupling Peptide Coupling Reaction T1A->coupling backbone PNA Backbone (e.g., aminoethylglycine) backbone->coupling pna_monomer Thymine-PNA Monomer coupling->pna_monomer

Caption: Role of this compound in PNA monomer synthesis.

Signaling Pathways

Currently, there is limited direct evidence in the public domain to suggest that this compound itself is an active modulator of specific cellular signaling pathways. Its primary role in a biological context is as a component of synthetic oligonucleotides or functionalized materials, which are then used to study or influence biological systems. For instance, PNA oligomers synthesized using this compound can be designed to target specific mRNA sequences, thereby inhibiting gene expression through an antisense or antigene mechanism. The downstream effects would then be dependent on the function of the targeted gene's protein product.

The degradation of the core thymine structure follows known metabolic pathways, but the degradation of the entire this compound molecule and its metabolites are not as well-documented.[6]

Conclusion

The quality and purity of research-grade this compound are critical for its successful application in scientific research, particularly in the synthesis of modified oligonucleotides like PNAs. A comprehensive quality control regimen, including HPLC, NMR, MS, and FT-IR, is necessary to ensure a high-purity product free from significant impurities. While its direct involvement in signaling pathways is not established, its role as a synthetic building block enables the creation of powerful tools for molecular biology and drug development. Researchers should always refer to the Certificate of Analysis for lot-specific data to ensure the material meets the requirements of their specific applications.

References

Methodological & Application

Application Notes and Protocols for Thymine-1-acetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine-1-acetic acid is a crucial building block for the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA.[1][2][3] In PNAs, the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine polyamide chain, to which nucleobases are attached via a methylene (B1212753) carbonyl linker.[3] this compound serves as the precursor for the thymine-containing monomer unit in PNA synthesis. The resulting PNAs exhibit high binding affinity and specificity to complementary DNA and RNA sequences, along with resistance to enzymatic degradation, making them valuable tools in diagnostics and therapeutic applications.[2][4]

This document provides detailed protocols and application notes for the utilization of this compound, in the form of its Fmoc-protected monomer (Fmoc-T-aeg-OH), in solid-phase peptide synthesis (SPPS) for the generation of PNA oligomers and PNA-peptide conjugates.

Applications

PNA oligomers synthesized using the Fmoc-T-aeg-OH monomer have a wide range of applications in research and drug development:

  • Antisense and Antigene Agents: PNAs can bind to specific mRNA or DNA sequences, thereby inhibiting gene expression at the translational or transcriptional level. Their high stability and binding affinity make them potent candidates for gene-silencing therapies.[2][5]

  • Diagnostic Probes: Due to their high specificity, PNAs can be used as probes for the detection of specific DNA or RNA sequences in various diagnostic assays.[1]

  • PNA-Peptide Conjugates: The conjugation of PNAs to cell-penetrating peptides (CPPs) enhances their cellular uptake, which is a significant hurdle for the therapeutic application of naked PNAs.[2][5][6] These conjugates are being explored as antimicrobial and antiviral agents, as well as for targeted gene regulation in mammalian cells.[2][4][7]

Quantitative Data Summary

The successful incorporation of Fmoc-PNA-T-OH into a growing PNA chain is dependent on the choice of synthesis strategy and reagents. The following tables summarize key quantitative data related to the monomer and the synthesis process.

Table 1: Properties of Fmoc-PNA-T Monomer

PropertyValueReference
Chemical Name Fmoc-T-aeg-OH[8]
CAS Number 169396-92-3[8]
Purity >98%[8]
Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)[8]

Table 2: Typical Parameters for Solid-Phase PNA Synthesis

ParameterValue/ConditionReference
Synthesis Scale 2 - 5 µmol[9][10]
Resin Rink Amide or PAL-PEG-PS[9][11]
Fmoc-PNA Monomer Excess 3 - 10 equivalents[10][11]
Coupling Reagent Excess 2.9 - 9.6 equivalents[10][11]
Coupling Time 10 s - 30 min[10][11]
Fmoc Deprotection 20% piperidine (B6355638) in DMF[9][10]
Final Cleavage TFA with scavengers (e.g., m-cresol)[9]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a short PNA sequence containing thymine, using the Fmoc/tBu strategy.

Materials and Reagents
  • Rink Amide MBHA resin (or other suitable Fmoc-compatible resin)

  • Fmoc-protected PNA monomers (Fmoc-A(Bhoc)-OH, Fmoc-C(Bhoc)-OH, Fmoc-G(Bhoc)-OH, Fmoc-T-OH)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Bases: N,N-Diisopropylethylamine (DIEA) and 2,4,6-Collidine or Lutidine

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Capping solution: 5% acetic anhydride, 6% 2,4,6-collidine in DMF

  • Solvents: DMF, Dichloromethane (DCM), Acetonitrile (ACN)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / m-cresol (B1676322) (95:5, v/v)

  • Cold diethyl ether

Protocol 1: Manual Solid-Phase PNA Synthesis

This protocol outlines the steps for the synthesis of a PNA oligomer on a solid support.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) and then again with DMF (3 times).

  • Monomer Coupling:

    • Dissolve 3 equivalents of the Fmoc-PNA monomer (e.g., Fmoc-T-OH) and 2.9 equivalents of HATU in DMF.

    • Add 3 equivalents of DIEA and 3 equivalents of 2,5-lutidine to the monomer/HATU solution and pre-activate for 2-5 minutes.[9][10]

    • Add the activated monomer solution to the deprotected resin.

    • Agitate the reaction mixture for 30 minutes at room temperature.[10]

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, add the capping solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the capping solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent PNA monomer in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (TFA/m-cresol) to the resin.

    • Incubate for 1.5-2 hours at room temperature with occasional agitation.

    • Filter the cleavage mixture to collect the cleaved PNA.

    • Precipitate the crude PNA by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the PNA, decant the ether, and wash the pellet with cold ether.

    • Dry the crude PNA pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude PNA in 0.1% TFA in water.

    • Purify the PNA by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

    • Analyze the purified PNA by mass spectrometry (e.g., MALDI-TOF) to confirm its identity.[9]

Visualizations

Experimental Workflow

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Monomer Coupling (Fmoc-T-OH, HATU, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 capping Capping (Acetic Anhydride) wash2->capping wash3 Wash (DMF) capping->wash3 repeat Repeat for next monomer wash3->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage & Deprotection (TFA/Scavengers) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure PNA purification->end

Caption: General workflow for solid-phase PNA synthesis.

Signaling Pathway Application Concept

PNA_Peptide_Conjugate_MOA cluster_cell Target Cell nucleus Nucleus mrna Target mRNA ribosome Ribosome mrna->ribosome protein Pathogenic Protein ribosome->protein Translation dna DNA dna->mrna Transcription pna_peptide PNA-Peptide Conjugate pna_peptide->mrna Cellular Uptake & Target Binding block X

Caption: PNA-peptide conjugate inhibiting protein expression.

References

Application Notes and Protocols for Labeling Oligonucleotides and DNA Probes with Thymine-1-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of thymine-1-acetic acid in the labeling of oligonucleotides and DNA probes. This method offers a robust strategy for introducing a thymine (B56734) moiety with a reactive carboxylic acid handle, enabling post-synthesis conjugation of various reporter molecules.

Introduction

This compound is a versatile reagent for modifying oligonucleotides and DNA probes.[1] Its carboxylic acid functional group allows for the covalent attachment of a wide array of labels, including fluorophores, biotin (B1667282), and other reporter molecules, through standard amide bond formation chemistry. This post-synthetic labeling approach provides flexibility and access to a broader range of modifications that may not be compatible with automated DNA synthesis conditions. Labeled oligonucleotides are critical tools in a multitude of molecular biology applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), DNA sequencing, and microarray analysis.[2]

Principle of the Method

The labeling strategy involves a two-step process. First, an oligonucleotide is synthesized with a primary amine group at a specific position, typically at the 5' or 3' terminus, or internally via a modified nucleotide. Second, the carboxylic acid of this compound is activated and then reacted with the amino-modified oligonucleotide to form a stable amide bond.

Quantitative Data Presentation

While specific labeling efficiencies can vary depending on the oligonucleotide sequence, linker, and reaction conditions, the following table outlines the methodologies for quantifying the labeling reaction.

Parameter Methodology Description Expected Outcome
Labeling Efficiency (%) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)The crude reaction mixture is analyzed by RP-HPLC. The areas of the peaks corresponding to the unlabeled and labeled oligonucleotides are integrated. The efficiency is calculated as: (Area of labeled peak) / (Area of labeled peak + Area of unlabeled peak) x 100.[3]A successful reaction should yield a major peak for the labeled oligonucleotide with a clear separation from the unlabeled starting material.
Confirmation of Conjugation Mass Spectrometry (ESI-MS or MALDI-TOF)The molecular weights of the unlabeled and labeled oligonucleotides are determined.[2][4]An increase in molecular weight corresponding to the mass of this compound (184.15 g/mol ) confirms successful conjugation.
Oligonucleotide Concentration UV-Vis SpectroscopyThe absorbance of the purified labeled oligonucleotide solution is measured at 260 nm. The concentration is calculated using the Beer-Lambert law and the oligonucleotide's extinction coefficient.[5][6][7]Provides an accurate concentration of the final labeled probe for use in downstream applications.
Purity Assessment Denaturing Polyacrylamide Gel Electrophoresis (PAGE) or HPLCThe purified labeled oligonucleotide is analyzed to assess its purity and identify any remaining unlabeled oligonucleotide or byproducts.[8]A single, sharp band or peak indicates a high-purity product.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amino-modified oligonucleotide (e.g., with a 5'-amino modifier C6)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5) or similar amine-free buffer

  • Nuclease-free water

  • Purification columns (e.g., desalting columns, HPLC columns)

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of this compound to form an active ester, which will readily react with the primary amine of the oligonucleotide.

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.

    • Prepare fresh solutions of EDC (200 mM) and NHS or HOBt (200 mM) in anhydrous DMF.

  • Activation Reaction:

    • In a microcentrifuge tube, combine 10 µL of the 100 mM this compound solution with 10 µL of 200 mM EDC and 10 µL of 200 mM NHS (or HOBt).

    • Vortex the mixture gently and incubate at room temperature for 1-2 hours to allow for the formation of the active ester.

Protocol 2: Labeling of Amino-Modified Oligonucleotide

This protocol details the conjugation of the activated this compound to the amino-modified oligonucleotide.

  • Oligonucleotide Preparation:

    • Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1 mM.

  • Conjugation Reaction:

    • Add the entire 30 µL of the activated this compound solution from Protocol 1 to the oligonucleotide solution. A 10-50 fold molar excess of the activated ester to the oligonucleotide is recommended.

    • Vortex the reaction mixture gently and incubate at room temperature overnight in the dark.

Protocol 3: Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted this compound, coupling reagents, and any unlabeled oligonucleotide.

  • Desalting:

    • To remove excess salts and small molecules, pass the reaction mixture through a desalting column (e.g., a G-25 spin column) according to the manufacturer's instructions.

  • High-Performance Liquid Chromatography (HPLC):

    • For high-purity probes, purification by reverse-phase HPLC is recommended.

    • Column: C18 column

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point. The optimal gradient will depend on the length and sequence of the oligonucleotide.

    • Monitor the elution profile at 260 nm. The labeled oligonucleotide will typically have a longer retention time than the unlabeled oligonucleotide due to the increased hydrophobicity of the this compound moiety.

    • Collect the peak corresponding to the labeled product and lyophilize.

Visualization of Workflows

experimental_workflow cluster_activation Activation of this compound cluster_labeling Oligonucleotide Labeling cluster_purification Purification and Analysis TAA This compound Activation Activation Reaction (1-2h, RT) TAA->Activation EDC_NHS EDC / NHS in DMF EDC_NHS->Activation Active_Ester Activated TAA Ester Activation->Active_Ester Conjugation Conjugation Reaction (Overnight, RT) Active_Ester->Conjugation Amino_Oligo Amino-Modified Oligonucleotide Amino_Oligo->Conjugation Crude_Product Crude Labeled Oligo Conjugation->Crude_Product Desalting Desalting Crude_Product->Desalting HPLC RP-HPLC Purification Desalting->HPLC Pure_Product Pure Labeled Oligo HPLC->Pure_Product Analysis QC Analysis (MS, UV-Vis) Pure_Product->Analysis

Caption: Experimental workflow for labeling oligonucleotides.

Applications of this compound Labeled Probes

Oligonucleotides and DNA probes labeled with this compound can be subsequently conjugated to a variety of molecules for diverse applications:

  • Fluorescent Probes: Conjugation to fluorescent dyes for use in FISH, real-time PCR, and fluorescence microscopy.

  • Biotinylated Probes: Attachment of biotin for use in affinity purification and detection systems involving streptavidin.

  • Cross-linking Agents: Introduction of photoreactive groups for studying nucleic acid-protein interactions.

  • Drug Delivery: Conjugation to therapeutic agents for targeted delivery.

The following diagram illustrates the logical relationship for the application of a fluorescently labeled probe in a hybridization assay.

application_pathway TAA_Oligo This compound Labeled Oligonucleotide Labeled_Probe Fluorescently Labeled Probe TAA_Oligo->Labeled_Probe Fluorophore Amine-Reactive Fluorophore Fluorophore->Labeled_Probe Hybridization Hybridization Labeled_Probe->Hybridization Target_DNA Target DNA/RNA Sequence Target_DNA->Hybridization Detection Fluorescence Detection Hybridization->Detection Analysis Data Analysis Detection->Analysis

Caption: Application of a labeled probe in a hybridization assay.

Stability and Storage

Properly purified and lyophilized this compound labeled oligonucleotides are stable for extended periods when stored at -20°C or below. For long-term storage, it is recommended to store them in a desiccated environment. Once resuspended in an aqueous buffer, they should be stored at -20°C and subjected to minimal freeze-thaw cycles to prevent degradation. The stability of the labeled probe will also depend on the nature of the conjugated molecule.

References

Application Notes and Protocols for the Conjugation of Thymine-1-acetic acid to Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of small molecules to proteins and antibodies is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics, diagnostic reagents, and research tools. Thymine-1-acetic acid, a derivative of the DNA nucleobase thymine (B56734), provides a versatile chemical handle for conjugation. Its carboxylic acid group can be readily coupled to primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the surface of proteins and antibodies. This process is most commonly achieved through the use of carbodiimide (B86325) crosslinking chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

This two-step reaction first activates the carboxyl group of this compound with EDC to form a highly reactive O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with primary amines on the protein or antibody to form a stable amide bond. This method is widely favored for its efficiency and the stability of the resulting conjugate.

These application notes provide detailed protocols for the conjugation of this compound to proteins and antibodies, guidelines for optimizing the reaction conditions, and methods for characterizing the final conjugate.

Chemical Principle of EDC/NHS-Mediated Conjugation

The conjugation of this compound to a protein or antibody via EDC/NHS chemistry is a two-step process:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).

  • Formation of Amine-Reactive NHS Ester and Coupling: The addition of NHS or Sulfo-NHS converts the unstable O-acylisourea intermediate into a more stable NHS ester. This amine-reactive intermediate then readily couples with primary amines on the protein or antibody at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Thymine-1-acetic_acid This compound (-COOH) O-acylisourea O-acylisourea intermediate (unstable) Thymine-1-acetic_acid->O-acylisourea + EDC EDC EDC EDC->O-acylisourea NHS_ester Amine-reactive NHS ester O-acylisourea->NHS_ester + NHS NHS NHS / Sulfo-NHS NHS->NHS_ester Conjugate Thymine-Protein Conjugate (Amide Bond) NHS_ester->Conjugate + Protein Protein Protein (-NH2) Protein->Conjugate

EDC/NHS conjugation chemistry pathway.

Experimental Protocols

Materials and Reagents
  • Protein/Antibody: Purified protein or antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4).

  • This compound: High purity solid.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS: Store desiccated at 4°C.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes for removal of excess reagents.

Protocol 1: Two-Step Conjugation of this compound to a Protein/Antibody

This protocol is recommended to minimize protein-protein crosslinking.

Experimental workflow for two-step conjugation.

1. Preparation of Reagents:

  • This compound solution: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.

  • EDC and Sulfo-NHS solutions: Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. Allow vials to equilibrate to room temperature before opening to prevent moisture condensation.

  • Protein/Antibody solution: Ensure the protein is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

2. Activation of this compound:

  • In a microfuge tube, combine this compound, EDC, and Sulfo-NHS at a molar ratio of 1:10:25 (this compound:EDC:Sulfo-NHS) in Activation Buffer. The final concentration of this compound should be in the millimolar range.

  • Incubate the mixture for 15-30 minutes at room temperature.

3. Conjugation to Protein/Antibody:

  • Add the activated this compound mixture to the protein/antibody solution. A common starting molar excess of the activated hapten to the protein is 20-50 fold.[1]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

4. Quenching and Purification:

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Remove unreacted small molecules and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or by dialysis against PBS.

Data Presentation: Optimizing Conjugation Reactions

The efficiency of conjugation is highly dependent on the molar ratio of the reactants. It is recommended to perform a series of small-scale reactions with varying molar excesses of this compound to the protein to determine the optimal ratio for your specific application.

Table 1: Example Optimization of this compound to Antibody Molar Ratio

Reaction IDAntibody (mg)Molar Ratio (this compound : Antibody)Degree of Labeling (DOL)*Protein Recovery (%)
1110:12.595
2120:14.892
3150:18.285
41100:112.578

*Degree of Labeling (DOL) refers to the average number of this compound molecules conjugated per protein molecule. This data is illustrative and the optimal DOL will depend on the specific antibody and application. A high degree of labeling may lead to protein aggregation or loss of function.[2]

Characterization of the Conjugate

1. Spectrophotometric Analysis to Determine Degree of Labeling (DOL):

The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the characteristic absorbance maximum of the thymine moiety (if it does not overlap significantly with the protein's absorbance). However, for a small molecule like this compound, this method may lack sensitivity.

2. Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for characterizing protein conjugates.[3]

  • MALDI-TOF MS: Can be used to determine the molecular weight of the conjugate. The mass shift compared to the unconjugated protein allows for the calculation of the number of attached this compound molecules.[3]

  • LC-MS: Liquid chromatography-mass spectrometry can separate different conjugated species and provide a more detailed profile of the drug-to-antibody ratio (DAR) distribution.

Table 2: Example Characterization Data from Mass Spectrometry

SpeciesExpected Mass (Da)Observed Mass (Da)Abundance (%)
Unconjugated Antibody150,000150,00510
Antibody + 1 Thymine150,184150,18825
Antibody + 2 Thymine150,368150,37235
Antibody + 3 Thymine150,552150,55520
Antibody + 4 Thymine150,736150,74010

Average DOL: 2.3

3. SDS-PAGE Analysis:

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of the conjugation. A successful conjugation will result in a slight increase in the molecular weight of the protein, which may be observable as a shift in the band on the gel. It can also indicate if there is significant protein aggregation or fragmentation.[3]

4. Functional Assays:

It is crucial to assess the biological activity of the protein or antibody after conjugation. This can be done using relevant functional assays, such as ELISA for antibodies, to ensure that the conjugation process has not compromised its binding affinity or other functions.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHS reagentsUse fresh, high-purity reagents. Allow vials to warm to room temperature before opening.
Buffer contains primary aminesPerform buffer exchange into an amine-free buffer like PBS.
Suboptimal pHEnsure the activation step is at pH 6.0 and the coupling step is at pH 7.2-8.0.
Insufficient molar excess of this compoundIncrease the molar ratio of activated this compound to the protein.
Protein Precipitation/Aggregation Over-labeling of the proteinDecrease the molar excess of this compound.
Harsh reaction conditionsPerform the reaction at 4°C.
Loss of Protein Activity Modification of critical amine residuesReduce the degree of labeling. Consider site-specific conjugation methods if available.

By following these detailed protocols and optimization guidelines, researchers can successfully conjugate this compound to proteins and antibodies for a wide range of applications in research, diagnostics, and drug development.

References

Application of Thymine-1-acetic Acid in Peptide Nucleic Acid (PNA) Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a pseudopeptide backbone composed of repeating N-(2-aminoethyl)glycine units. This unique structure confers remarkable properties to PNA, including high binding affinity and specificity to complementary DNA and RNA sequences, exceptional stability against enzymatic degradation by nucleases and proteases, and a neutral backbone that eliminates electrostatic repulsion during hybridization.[1][2][3][4] These characteristics make PNA an invaluable tool in various biomedical and biotechnological applications, such as gene therapy, molecular diagnostics, antisense and antigene agents, and the development of novel antimicrobial and antiviral therapies.[4][5][6][7]

Thymine-1-acetic acid is a crucial building block for the incorporation of the thymine (B56734) (T) nucleobase into the PNA backbone. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PNA oligomers, focusing on the widely used Fmoc-based solid-phase synthesis strategy.

Key Applications of Thymine-Containing PNAs

The incorporation of thymine is fundamental to the design of PNA sequences for targeting specific DNA and RNA sequences. Key applications include:

  • Antisense and Antigene Therapy: Thymine-containing PNAs can bind to specific mRNA sequences, sterically blocking translation, or bind to DNA to inhibit transcription, thereby modulating gene expression.[6][7]

  • Molecular Diagnostics: PNA probes containing thymine are used for the detection of specific nucleic acid sequences in techniques like fluorescence in situ hybridization (PNA-FISH) and PCR clamping due to their high specificity and stability.[4]

  • Gene Editing: PNAs can be utilized to guide gene editing machinery to specific genomic loci.[7]

  • Antimicrobial and Antiviral Agents: PNAs can be designed to target essential genes in bacteria or viruses, inhibiting their growth and replication.[3]

  • Biophysical Studies: Thymine-containing PNAs are used to study the fundamental principles of nucleic acid recognition and interaction.

Synthesis of Fmoc-PNA-T-OH Monomer

The synthesis of the Fmoc-protected thymine PNA monomer (Fmoc-PNA-T-OH) is a prerequisite for its use in solid-phase PNA synthesis. The general strategy involves the synthesis of the N-Fmoc-aminoethylglycine backbone and its subsequent coupling with this compound.

A common synthetic route is outlined below:

cluster_backbone Backbone Synthesis cluster_nucleobase Nucleobase Preparation cluster_coupling Monomer Assembly N-Boc-ethanolamine N-Boc-ethanolamine N-Boc-aminoacetaldehyde N-Boc-aminoacetaldehyde N-Boc-ethanolamine->N-Boc-aminoacetaldehyde Oxidation Fmoc-aeg(Boc)-OH Fmoc-aeg(Boc)-OH N-Boc-aminoacetaldehyde->Fmoc-aeg(Boc)-OH Reductive Amination with Glycine Fmoc-aeg-OH Fmoc-aeg-OH Fmoc-aeg(Boc)-OH->Fmoc-aeg-OH Boc Deprotection Fmoc-PNA-T-OH Fmoc-PNA-T-OH Fmoc-aeg-OH->Fmoc-PNA-T-OH Coupling Thymine Thymine This compound This compound Thymine->this compound Alkylation with Bromoacetic acid This compound->Fmoc-PNA-T-OH

Caption: Synthesis of Fmoc-PNA-T-OH monomer.

Solid-Phase PNA Synthesis Protocol using Fmoc-PNA-T-OH

Solid-phase synthesis is the most common method for preparing PNA oligomers, typically performed on an automated synthesizer.[2] The synthesis proceeds from the C-terminus to the N-terminus.[2][8] The following protocol outlines the key steps for incorporating a thymine monomer.

Materials and Reagents
Reagent/MaterialSupplierGrade
Fmoc-PNA-T-OHChem-Impex, AAPPTECSynthesis Grade
Rink Amide ResinVarious100-200 mesh, 0.25 mmol/g
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Piperidine (B6355638)VariousACS Grade
Acetic Anhydride (B1165640)VariousACS Grade
N,N-Diisopropylethylamine (DIPEA)VariousPeptide Synthesis Grade
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)VariousSynthesis Grade
1-Hydroxybenzotriazole (HOBt)VariousSynthesis Grade
Trifluoroacetic Acid (TFA)VariousReagent Grade
Triisopropylsilane (TIPS)VariousReagent Grade
m-CresolVariousACS Grade
Diethyl EtherVariousACS Grade

Experimental Workflow

Start Start Resin Swelling Swell Rink Amide Resin in DMF Start->Resin Swelling Fmoc Deprotection Remove Fmoc group with 20% Piperidine in DMF Resin Swelling->Fmoc Deprotection Washing_1 Wash with DMF Fmoc Deprotection->Washing_1 Coupling Couple Fmoc-PNA-T-OH with HBTU/HOBt/DIPEA in DMF Washing_1->Coupling Washing_2 Wash with DMF Coupling->Washing_2 Capping Cap unreacted amines with Acetic Anhydride/DIPEA in DMF Washing_2->Capping Washing_3 Wash with DMF Capping->Washing_3 Repeat Cycle Another Monomer? Washing_3->Repeat Cycle Repeat Cycle->Fmoc Deprotection Yes Final Deprotection Final Fmoc Deprotection Repeat Cycle->Final Deprotection No Cleavage & Deprotection Cleave from resin and deprotect with TFA/TIPS/m-Cresol Final Deprotection->Cleavage & Deprotection Precipitation Precipitate PNA in cold Diethyl Ether Cleavage & Deprotection->Precipitation Purification Purify by RP-HPLC Precipitation->Purification End End Purification->End

Caption: Solid-phase PNA synthesis workflow.

Detailed Protocol
  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, then repeat for 7 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • Pre-activate a solution of Fmoc-PNA-T-OH (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated monomer solution to the resin and allow it to react for 30-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Capping: Treat the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 10 minutes to cap any unreacted amino groups.[8]

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Repeat: Repeat steps 2-7 for each subsequent monomer in the PNA sequence.

  • Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/m-cresol/TIPS (90:5:5 v/v/v) for 1.5-2 hours.[8]

  • Precipitation and Purification:

    • Precipitate the cleaved PNA by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the PNA, wash with cold diethyl ether, and dry the pellet.

    • Purify the crude PNA by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary
ParameterTypical Value/RangeReference
Synthesis Scale2-10 µmol[8]
Monomer Equivalents3 eq.[9]
Coupling Time30-60 min[9]
Deprotection Time3 + 7 min[9]
Cleavage Time1.5-2 hours[9]
Typical Purity (Crude)70-85%-
Typical Purity (Post-HPLC)>95%[10]

PNA Conjugation

To enhance cellular uptake and introduce new functionalities, PNAs are often conjugated with other molecules such as cell-penetrating peptides (CPPs), biotin, or fluorescent dyes.[3][11][12] this compound itself is not directly involved in the conjugation chemistry, but the resulting PNA oligomer can be functionalized at the N- or C-terminus for subsequent conjugation.

Logical Relationship of PNA Conjugation for Enhanced Delivery

PNA Oligomer PNA Oligomer Poor Cell Permeability Poor Cell Permeability PNA Oligomer->Poor Cell Permeability Conjugation Conjugation Poor Cell Permeability->Conjugation CPP Cell-Penetrating Peptide Conjugation->CPP Biotin Biotin Conjugation->Biotin Fluorophore Fluorescent Dye Conjugation->Fluorophore Enhanced Cellular Uptake Enhanced Cellular Uptake CPP->Enhanced Cellular Uptake Biotin->Enhanced Cellular Uptake Fluorophore->Enhanced Cellular Uptake Biological Activity Biological Activity Enhanced Cellular Uptake->Biological Activity

Caption: PNA conjugation for improved cellular delivery.

Conclusion

This compound is an indispensable reagent for the synthesis of PNA oligomers, enabling the creation of custom sequences for a wide array of research and therapeutic applications. The Fmoc-based solid-phase synthesis protocol described herein provides a robust and reliable method for the preparation of high-quality thymine-containing PNAs. The versatility of PNA chemistry, including the potential for conjugation, further expands its utility in the development of next-generation diagnostics and therapeutics.

References

Application Notes and Protocols: Thymine-1-Acetic Acid in Electrochemical Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of thymine-1-acetic acid in the development of electrochemical biosensors. Detailed protocols for the fabrication and application of these biosensors are provided, along with key performance data and visual representations of the underlying mechanisms and workflows.

Application: Ultrasensitive Detection of Mercury Ions (Hg²⁺)

This compound serves as a highly selective recognition element for the detection of mercury ions. The principle of detection is based on the specific and high-affinity coordination between thymine (B56734) residues and Hg²⁺ ions, forming a stable "Thymine-Hg²⁺-Thymine" (T-Hg²⁺-T) complex. This interaction can be effectively transduced into a measurable electrochemical signal.

Quantitative Data
ParameterValueReference
Analyte Mercury (II) ion (Hg²⁺)[1]
Electrode Screen-Printed Carbon Electrode (SPCE)[1]
Recognition Element This compound[1]
Detection Technique Differential Pulse Anodic Stripping Voltammetry (DPASV)[1]
Linear Range 1 1 to 200 µg L⁻¹[1]
Linear Range 2 200 to 2200 µg L⁻¹[1]
Limit of Detection (LOD) 0.5 µg L⁻¹[1]
Limit of Quantification (LOQ) 1.0 µg L⁻¹[1]
Signaling Pathway

The detection mechanism relies on the formation of the T-Hg²⁺-T complex on the electrode surface. In the absence of Hg²⁺, the this compound molecules are immobilized on the electrode. Upon introduction of Hg²⁺, a conformational change occurs as the thymine moieties from adjacent strands or molecules coordinate with the mercury ion. This binding event alters the electrochemical properties at the electrode-solution interface, which can be measured as a change in current or potential.

G Figure 1: Signaling Pathway for Hg²⁺ Detection cluster_0 Electrode Surface cluster_1 Solution cluster_2 Detection Electrode SPCE T-COOH This compound Electrode->T-COOH Immobilization T-Hg-T T-Hg²⁺-T Complex T-COOH->T-Hg-T Coordination Binding Hg2+ Hg²⁺ Hg2+->T-Hg-T Signal Electrochemical Signal Change T-Hg-T->Signal

Figure 1: Signaling Pathway for Hg²⁺ Detection
Experimental Protocol: Fabrication of Hg²⁺ Biosensor

This protocol details the steps for constructing a this compound-based electrochemical biosensor for the detection of mercury ions on a screen-printed carbon electrode (SPCE).

Materials:

  • This compound

  • Screen-Printed Carbon Electrode (SPCE)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ethanolamine (B43304)

  • Mercury (II) chloride (HgCl₂) standard solutions

  • Electrochemical workstation

Procedure:

  • Electrode Cleaning:

    • Clean the SPCE by rinsing with deionized water and then ethanol (B145695).

    • Allow the electrode to dry completely at room temperature.

  • Surface Activation (Carboxyl Group Activation):

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in PBS (pH 7.4).

    • Drop-cast 10 µL of the EDC/NHS solution onto the working electrode area of the SPCE.

    • Incubate for 1 hour at room temperature in a humid chamber to activate the carboxyl groups on the electrode surface (if the SPCE is carboxyl-functionalized) or to prepare for subsequent amine coupling.

  • Immobilization of this compound (Amine Coupling):

    • Prepare a solution of 10 mM this compound in PBS (pH 7.4).

    • After the activation step, rinse the electrode gently with PBS.

    • Drop-cast 10 µL of the this compound solution onto the activated electrode surface.

    • Incubate for 2 hours at room temperature in a humid chamber to allow for covalent bond formation between the activated carboxyl groups and the amine group of a pre-functionalized surface, or via the carboxyl group of this compound to an amino-functionalized electrode.

  • Blocking of Unreacted Sites:

    • Rinse the electrode with PBS to remove any unbound this compound.

    • Drop-cast 10 µL of 1 M ethanolamine solution (pH 8.5) onto the electrode surface.

    • Incubate for 30 minutes at room temperature to block any remaining active sites.

    • Rinse the electrode thoroughly with PBS and deionized water.

    • The modified electrode is now ready for use.

Experimental Workflow:

G Figure 2: Experimental Workflow for Hg²⁺ Biosensor Fabrication A 1. SPCE Cleaning (DI Water, Ethanol) B 2. Surface Activation (EDC/NHS in PBS) A->B 1 hr incubation C 3. Immobilization of This compound B->C 2 hr incubation D 4. Blocking (Ethanolamine) C->D 30 min incubation E 5. Electrochemical Measurement (DPASV with Hg²⁺ sample) D->E Ready for analysis

Figure 2: Experimental Workflow for Hg²⁺ Biosensor Fabrication

Potential Application: Detection of Aflatoxin B1

While specific literature on this compound for aflatoxin B1 (AFB1) detection is limited, the principle can be adapted. An aptamer specific to AFB1, which contains thymine bases, can be immobilized on the electrode surface. The interaction of the aptamer with AFB1 can induce a conformational change, altering the interaction of thymine bases with the electrode and producing a measurable signal change.[2]

Illustrative Quantitative Data

The following data is hypothetical and serves to illustrate the potential performance of such a biosensor.

ParameterIllustrative Value
Analyte Aflatoxin B1 (AFB1)
Electrode Gold Electrode (AuE)
Recognition Element AFB1 Aptamer (Thymine-rich)
Detection Technique Square Wave Voltammetry (SWV)
Linear Range 0.01 - 100 pg mL⁻¹
Limit of Detection (LOD) 2.84 fg mL⁻¹

Hypothetical Signaling Pathway

G Figure 3: Hypothetical Signaling Pathway for AFB1 Detection cluster_0 Electrode Surface cluster_1 Solution cluster_2 Detection Electrode Gold Electrode Aptamer Thymine-rich Aptamer Electrode->Aptamer Immobilization Aptamer-AFB1 Aptamer-AFB1 Complex Aptamer->Aptamer-AFB1 Specific Binding AFB1 Aflatoxin B1 AFB1->Aptamer-AFB1 Signal Electrochemical Signal Change Aptamer-AFB1->Signal Conformational Change

Figure 3: Hypothetical Signaling Pathway for AFB1 Detection
Generalized Experimental Protocol: Fabrication of AFB1 Aptasensor

This generalized protocol describes the fabrication of an aptamer-based biosensor on a gold electrode for the detection of Aflatoxin B1.

Materials:

  • Thiol-modified AFB1 aptamer (thymine-rich)

  • Gold Electrode (AuE)

  • 6-Mercapto-1-hexanol (MCH)

  • Tris-EDTA (TE) buffer, pH 7.4

  • Aflatoxin B1 standard solutions

  • Electrochemical workstation

Procedure:

  • Electrode Cleaning:

    • Polish the gold electrode with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.

    • Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄.

  • Aptamer Immobilization:

    • Prepare a solution of the thiol-modified AFB1 aptamer in TE buffer.

    • Drop-cast the aptamer solution onto the clean gold electrode surface.

    • Incubate overnight at 4°C in a humid chamber to allow for self-assembly of the aptamer monolayer.

  • Blocking of Non-specific Sites:

    • Rinse the electrode with TE buffer.

    • Immerse the electrode in a solution of 1 mM MCH for 1 hour to displace non-specifically bound aptamers and passivate the remaining gold surface.

    • Rinse the electrode thoroughly with TE buffer and deionized water.

    • The aptasensor is now ready for use.

Experimental Workflow:

G Figure 4: Generalized Workflow for AFB1 Aptasensor Fabrication A 1. Gold Electrode Cleaning (Polishing, Sonication, Electrochemical Cleaning) B 2. Aptamer Immobilization (Thiol-modified AFB1 Aptamer) A->B Overnight incubation C 3. Blocking (6-Mercapto-1-hexanol) B->C 1 hr incubation D 4. Electrochemical Measurement (SWV with AFB1 sample) C->D Ready for analysis

Figure 4: Generalized Workflow for AFB1 Aptasensor Fabrication

Potential Application: Detection of Bisphenol A

The carboxylic acid group of this compound can be utilized for covalent immobilization onto an amino-functionalized electrode surface. This modified surface can then be used to develop a biosensor for organic pollutants like Bisphenol A (BPA). The detection mechanism could involve the interaction of BPA with the immobilized this compound, potentially through hydrogen bonding or other non-covalent interactions, leading to a change in the electrochemical signal.[3][4]

Illustrative Quantitative Data

The following data is hypothetical and illustrates the potential performance of a this compound-based biosensor for BPA.

ParameterIllustrative Value
Analyte Bisphenol A (BPA)
Electrode Glassy Carbon Electrode (GCE)
Recognition Element This compound
Detection Technique Differential Pulse Voltammetry (DPV)
Linear Range 0.2 - 2 nM
Limit of Detection (LOD) 0.38 nM

Hypothetical Signaling Pathway

G Figure 5: Hypothetical Signaling Pathway for BPA Detection cluster_0 Electrode Surface cluster_1 Solution cluster_2 Detection Electrode Amino-functionalized GCE T-COOH This compound Electrode->T-COOH Covalent Immobilization T-BPA T-BPA Interaction T-COOH->T-BPA Non-covalent Interaction BPA Bisphenol A BPA->T-BPA Signal Electrochemical Signal Change T-BPA->Signal

Figure 5: Hypothetical Signaling Pathway for BPA Detection
Generalized Experimental Protocol: Fabrication of BPA Biosensor

This protocol outlines the general steps for fabricating a this compound-based biosensor for Bisphenol A on a glassy carbon electrode (GCE).

Materials:

  • This compound

  • Glassy Carbon Electrode (GCE)

  • 3-Aminopropyltriethoxysilane (APTES) for functionalization

  • EDC/NHS

  • Bisphenol A standard solutions

  • Electrochemical workstation

Procedure:

  • Electrode Cleaning and Amino-Functionalization:

    • Polish the GCE with alumina slurry and sonicate in deionized water and ethanol.

    • Treat the GCE with a solution of APTES in ethanol to introduce amine functional groups on the surface.

  • Immobilization of this compound:

    • Activate the carboxylic acid group of this compound using EDC/NHS in a suitable buffer.

    • Immerse the amino-functionalized GCE in the activated this compound solution to form a covalent amide bond.

  • Blocking:

    • Block any unreacted amine groups on the electrode surface using a suitable blocking agent like ethanolamine.

  • Electrochemical Detection:

    • Perform electrochemical measurements (e.g., DPV) in the presence of different concentrations of Bisphenol A.

Experimental Workflow:

G Figure 6: Generalized Workflow for BPA Biosensor Fabrication A 1. GCE Cleaning and Amino-Functionalization (APTES) B 2. Covalent Immobilization of This compound (EDC/NHS) A->B C 3. Blocking Step B->C D 4. Electrochemical Measurement (DPV with BPA sample) C->D

Figure 6: Generalized Workflow for BPA Biosensor Fabrication

References

Application Notes and Protocols: Thymine-1-Acetic Acid as a Linker for Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine-1-acetic acid is a versatile linker molecule increasingly utilized in the surface modification of nanoparticles for a range of biomedical applications. Its unique chemical structure, featuring a carboxylic acid group for covalent attachment and the thymine (B56734) nucleobase for specific interactions, makes it an attractive component in the design of sophisticated nanosystems for diagnostics and targeted drug delivery.

This document provides detailed application notes and experimental protocols for the use of this compound in the surface functionalization of nanoparticles. It is intended to serve as a comprehensive guide for researchers and professionals in the fields of nanotechnology, materials science, and pharmaceutical development.

Applications

The unique properties of this compound-modified nanoparticles have led to their exploration in several key areas:

  • Heavy Metal Sensing: The thymine moiety exhibits a high affinity for certain metal ions. A prominent application is in the development of highly sensitive and selective sensors for mercury (Hg²⁺) detection. The specific interaction between two thymine bases and a single mercury ion forms a stable T-Hg²⁺-T complex, which can be exploited for colorimetric or spectroscopic detection.

  • Targeted Drug Delivery: While less explored than other targeting ligands, the nucleobase component of this compound offers potential for targeted drug delivery. Cancer cells, with their increased metabolic rate and DNA replication, may exhibit enhanced uptake of nanoparticles decorated with nucleobase analogs. Furthermore, the carboxyl group of this compound provides a convenient handle for the covalent conjugation of chemotherapeutic agents.

  • Biomolecular Recognition: The ability of thymine to form specific hydrogen bonds with adenine (B156593) can be harnessed for the development of biosensors and self-assembling nanomaterials.

Data Presentation

The following tables summarize key quantitative data from various studies on nanoparticles functionalized with this compound and related systems.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

Nanoparticle TypeFunctionalizationLinkerSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Gold (AuNPs)Amine2-aminoethanethiol (AET)~15N/AN/A[1]
Gold (AuNPs)This compoundEDC/NHSNo significant changeN/AN/A[1]
Iron Oxide (IONPs)Doxorubicin-PEIHydrazone91 (Z-average)N/A-2.86 ± 6.80[2]
PLGADoxorubicin (B1662922)-138.7< 0.2N/A[3]

Table 2: Drug Loading and Release from Nanoparticles

Nanoparticle SystemDrugLoading CapacityEncapsulation Efficiency (%)Release ConditionsCumulative Release (%)Time (h)Reference
p(AlT-SS)Doxorubicin~4.6% (w/w)N/AN/AN/AN/A[4]
Gelatin-NPsDoxorubicinN/A65.12pH 5.06948[5]
Gelatin-NPsDoxorubicinN/A53.7pH 7.41848[5]
PLGADoxorubicinN/AN/ApH 7.4~47336 (14 days)[3]
Iron Oxide-PEIDoxorubicin1089 ± 21 molecules/NPN/ApH 5.5~5024[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the this compound linker.

Materials:

  • Thymine

  • Potassium hydroxide (B78521) (KOH)

  • Bromoacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Reaction vessel

  • Magnetic stirrer with heating

  • pH meter

  • Filtration apparatus

  • Refrigerator/Freezer

Procedure:

  • Dissolve 4 g of thymine (31.7 mmol) in a solution of 6.82 g of KOH (121 mmol) in 20 ml of water.[6]

  • Warm the solution to 40°C with stirring.[6]

  • Prepare a solution of 6.25 g of bromoacetic acid (45 mmol) in 10 ml of water.[6]

  • Add the bromoacetic acid solution to the thymine solution dropwise over 30 minutes while maintaining the temperature at 40°C.[6]

  • Continue stirring the reaction mixture for another 30 minutes at 40°C.[6]

  • Cool the solution to room temperature and adjust the pH to 5.5 with concentrated HCl.[6]

  • Cool the reaction mixture in a refrigerator for 2 hours to allow for the precipitation of any unreacted starting material.[6]

  • Filter the solution to remove the precipitate.[6]

  • Adjust the pH of the filtrate to 2 with concentrated HCl.[6]

  • Place the solution in a freezer for 2 hours to induce the crystallization of this compound.[6]

  • Collect the white crystalline product by filtration and dry under vacuum.

Protocol 2: Surface Functionalization of Gold Nanoparticles with this compound for Mercury Sensing

This protocol details the steps for modifying amine-functionalized gold nanoparticles with this compound.

Materials:

  • Amine-functionalized gold nanoparticles (AuNPs/AET)

  • This compound (T-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (1 mM, pH 6.0)

  • Reaction tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a 0.1 mM solution of this compound in MES buffer.[1]

  • Activate the carboxyl groups of this compound by adding a 10 mM EDC/NHS solution in MES buffer. The optimal volume ratio of the 0.1 mM this compound solution to the AuNPs/AET solution is 3:50.[1]

  • Incubate the activation mixture for 15 minutes at 25°C with constant stirring.[1]

  • Add the activated this compound solution to 5 mL of the AuNPs/AET solution.[1]

  • Stir the reaction mixture at room temperature for 4 hours.[1]

  • The resulting thymine-functionalized gold nanoparticles (AuNPs/T) can be purified by centrifugation and resuspension in a suitable buffer for subsequent applications.

Protocol 3: Conjugation of Doxorubicin to this compound Functionalized Nanoparticles

This protocol provides a general method for conjugating an amine-containing drug, such as doxorubicin, to the carboxyl groups of this compound on the nanoparticle surface.

Materials:

  • This compound functionalized nanoparticles

  • Doxorubicin hydrochloride

  • EDC

  • Sulfo-NHS

  • Reaction buffer (e.g., 5 mM potassium phosphate, 0.5% PEG, pH 7.4)

  • Quenching solution (e.g., 50% w/v hydroxylamine)

  • Centrifuge and centrifuge tubes

Procedure:

  • Resuspend the this compound functionalized nanoparticles in the reaction buffer.

  • Activate the carboxyl groups on the nanoparticle surface by adding freshly prepared EDC and Sulfo-NHS solutions. A typical starting point is a 10-fold molar excess of EDC and Sulfo-NHS relative to the surface carboxyl groups.

  • Incubate the mixture for 30 minutes at room temperature with gentle rotation.

  • Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS and resuspend the pellet in fresh reaction buffer.

  • Add doxorubicin hydrochloride to the activated nanoparticle suspension. The optimal molar ratio of doxorubicin to nanoparticles should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Quench any unreacted NHS-esters by adding the quenching solution and incubate for 10 minutes.

  • Purify the doxorubicin-conjugated nanoparticles by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS) to remove unconjugated doxorubicin and other reactants.

Protocol 4: Characterization of Functionalized Nanoparticles

Dynamic Light Scattering (DLS):

  • Prepare the nanoparticle suspension in a suitable, dust-free solvent (e.g., deionized water or PBS) at a concentration appropriate for the instrument (typically in the range of 0.1-1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.

  • Transfer the filtered sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Perform the measurement according to the instrument's software instructions to obtain the hydrodynamic diameter and polydispersity index (PDI).

Transmission Electron Microscopy (TEM):

  • Place a drop of the nanoparticle suspension onto a carbon-coated TEM grid.

  • Allow the nanoparticles to adhere to the grid for a few minutes.

  • Wick away the excess liquid with filter paper.

  • Optionally, negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid to enhance contrast.

  • Allow the grid to dry completely before inserting it into the TEM for imaging.

X-ray Photoelectron Spectroscopy (XPS):

  • Deposit a concentrated suspension of the nanoparticles onto a clean silicon wafer or other suitable substrate.

  • Ensure the sample is completely dry and compatible with the ultra-high vacuum conditions of the XPS instrument.

  • Mount the sample in the XPS analysis chamber.

  • Acquire survey scans to identify the elemental composition of the surface.

  • Perform high-resolution scans of the relevant elemental regions (e.g., C 1s, N 1s, O 1s, and the core level of the nanoparticle material) to determine the chemical states and confirm the presence of the this compound linker.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_functionalization Nanoparticle Functionalization cluster_drug_conjugation Drug Conjugation Thymine Thymine Reaction_Step1 Reaction Thymine->Reaction_Step1 KOH KOH KOH->Reaction_Step1 Bromoacetic_Acid Bromoacetic Acid Intermediate Addition Bromoacetic_Acid->Intermediate T1AA This compound Reaction_Step1->Intermediate Acidification Acidification (HCl) Intermediate->Acidification Acidification->T1AA Amine_NP Amine-Functionalized Nanoparticle Coupling_Reaction Amide Coupling Amine_NP->Coupling_Reaction T1AA_linker This compound Activation Carboxyl Activation T1AA_linker->Activation EDC_NHS EDC/NHS EDC_NHS->Activation Functionalized_NP Thymine-Functionalized Nanoparticle Coupling_Reaction->Functionalized_NP Activation->Coupling_Reaction Functionalized_NP2 Thymine-Functionalized Nanoparticle Activation2 Carboxyl Activation Functionalized_NP2->Activation2 Drug Amine-Containing Drug (e.g., Doxorubicin) Drug_Coupling Amide Coupling Drug->Drug_Coupling EDC_NHS2 EDC/NHS EDC_NHS2->Activation2 Drug_Conjugate Drug-Conjugated Nanoparticle Activation2->Drug_Coupling Drug_Coupling->Drug_Conjugate

Caption: Experimental workflow for the synthesis and functionalization of nanoparticles with this compound and subsequent drug conjugation.

signaling_pathway cluster_cell Cancer Cell NP Drug-Conjugated Nanoparticle Receptor Cell Surface Receptor NP->Receptor Targeting Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome (Low pH) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug Doxorubicin Drug_Release->Drug Nucleus Nucleus Drug->Nucleus Topoisomerase Topoisomerase II Drug->Topoisomerase Inhibition DNA DNA Nucleus->DNA Apoptosis Apoptosis DNA->Apoptosis Damage Topoisomerase->DNA egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 PI3K PI3K Dimerization->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

Experimental procedure for coupling Thymine-1-acetic acid with primary amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Experimental Procedure for Coupling Thymine-1-acetic acid with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of amide derivatives by coupling this compound with various primary amines. The formation of the amide bond is a fundamental reaction in medicinal chemistry and drug development. This protocol employs a carbodiimide-mediated coupling reaction, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) to achieve efficient and high-yield synthesis under mild conditions.[1][2][3] Detailed methodologies, data presentation tables, and workflow diagrams are provided to guide researchers through the process, from reagent preparation to product purification and analysis.

Principle of the Method

The direct condensation of a carboxylic acid and an amine to form an amide bond is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt.[4][5] To overcome this, coupling reagents are used to activate the carboxylic acid.[3] This protocol uses the EDC/NHS system, a popular method in peptide synthesis and bioconjugation due to its high efficiency and mild reaction conditions.[1][6][7]

The reaction proceeds in two main steps:

  • Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1][8] This intermediate is unstable in aqueous solutions.[1][8]

  • Stabilization and Coupling: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[1][6] This semi-stable intermediate then readily reacts with a primary amine to form the desired amide bond, releasing N-hydroxysuccinimide.[1][3] The use of NHS increases the coupling efficiency and reduces side reactions, such as the formation of N-acylurea.[6][9]

Reaction Scheme & Mechanism

The overall chemical transformation and the mechanism of activation are illustrated below.

G cluster_scheme Overall Reaction Scheme TAA This compound (Carboxylic Acid) Product Thymine-1-acetamide Derivative (Amide Product) TAA->Product + R-NH₂ (EDC, NHS) Amine Primary Amine (R-NH₂)

Caption: General scheme for the amide coupling reaction.

G cluster_mechanism EDC/NHS Coupling Mechanism CarboxylicAcid This compound (-COOH) O_Acylisourea O-acylisourea Intermediate (Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS - EDC Urea Byproduct Isourea Byproduct (Water Soluble) O_Acylisourea->Byproduct Hydrolysis (Side Reaction) NHS NHS AmideProduct Final Amide Product NHS_Ester->AmideProduct + R-NH₂ - NHS PrimaryAmine Primary Amine (R-NH₂)

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Materials and Reagents

Reagent / MaterialGradeSupplier ExampleNotes
This compound (C₇H₈N₂O₄)≥98%Sigma-AldrichStore desiccated. M.W.: 184.15 g/mol .
Primary Amine (R-NH₂)VariesVariesEnsure high purity.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)Synthesis GradeThermo Fisher ScientificStore at -20°C, desiccated. Equilibrate to RT before use.[10]
N-Hydroxysuccinimide (NHS)Synthesis GradeAcros OrganicsStore desiccated at room temperature.
N,N-Dimethylformamide (DMF)AnhydrousVariesUse a dry, aprotic solvent. Dichloromethane (DCM) can also be used.[4]
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeVariesOptional base, useful if the amine is provided as a salt (e.g., HCl salt).
Dichloromethane (DCM)ACS GradeVariesFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVariesFor aqueous wash.
Brine (Saturated NaCl)ACS GradeVariesFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariesFor drying organic layer.
Thin Layer Chromatography (TLC) PlatesSilica (B1680970) Gel 60 F₂₅₄VariesFor reaction monitoring.

Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. The amounts should be adjusted based on the specific primary amine used.

G start Start: Reagent Preparation dissolve 1. Dissolve this compound (1.0 eq) in anhydrous DMF. start->dissolve add_reagents 2. Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. dissolve->add_reagents activate 3. Stir at 0°C to RT for 15-60 min to form the active ester. add_reagents->activate add_amine 4. Add primary amine (1.1 eq). Add DIPEA (1.5 eq) if amine is a salt. activate->add_amine react 5. Stir at room temperature for 2-16 hours. Monitor by TLC/LC-MS. add_amine->react workup 6. Perform aqueous work-up: Dilute with DCM, wash with NaHCO₃ and Brine. react->workup dry 7. Dry organic layer over MgSO₄, filter, and concentrate. workup->dry purify 8. Purify the crude product via column chromatography. dry->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for amide coupling.

Detailed Steps:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 184.15 mg).

  • Dissolution: Dissolve the acid in 5-10 mL of anhydrous N,N-Dimethylformamide (DMF). Stir until fully dissolved. If the primary amine is a salt, add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 261 µL) at this stage.

  • Activation: Add N-hydroxysuccinimide (NHS) (1.2 mmol, 138.1 mg) to the solution, followed by the portion-wise addition of EDC hydrochloride (1.2 mmol, 230.0 mg). The reaction is most efficient at an acidic pH of 4.5-5.0.[1][8]

  • Activation Stirring: Stir the reaction mixture at room temperature for 15-60 minutes to allow for the formation of the NHS-ester. The activation step can be monitored by TLC or LC-MS if desired.

  • Amine Addition: Dissolve the primary amine (1.1 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Coupling Reaction: Allow the reaction to stir at room temperature for 2 to 16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure amide product.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary

The following tables provide a general summary of reagent stoichiometry and typical reaction conditions that can be optimized for specific substrates.

Table 1: Reagent Stoichiometry

ComponentMolar Equivalents (eq.)RoleNotes
This compound1.0Carboxylic AcidThe limiting reagent.
Primary Amine1.0 - 1.2NucleophileA slight excess can drive the reaction to completion.
EDC1.1 - 1.5Coupling ReagentActivates the carboxylic acid.[9]
NHS1.1 - 1.5AdditiveForms a stable intermediate, improving yield and reducing racemization.[1][9]
DIPEA (optional)1.5 - 2.0BaseUsed if the amine is an ammonium salt to liberate the free amine.

Table 2: Reaction Parameters

ParameterConditionNotes
Solvent Anhydrous DMF, DCM, or THFMust be aprotic and anhydrous to prevent hydrolysis of intermediates.[4]
Temperature 0°C to Room Temperature (20-25°C)Activation is sometimes performed at 0°C to control reactivity. The coupling step is typically run at room temperature.[4][8]
Reaction Time 2 - 24 hoursHighly dependent on the reactivity of the primary amine. Monitor by TLC/LC-MS.[11]
pH Acidic (4.5 - 6.0) for activationEDC activation is most efficient under acidic conditions.[1] The subsequent amine coupling is more efficient at neutral to slightly basic pH (7-8).[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive EDC due to hydrolysis.Use fresh EDC from a desiccator. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[10]
Wet solvent or reagents.Use anhydrous grade solvents and ensure all glassware is thoroughly dried.
Primary amine is not reactive.Increase reaction time and/or temperature (up to 40-50°C). Consider a more potent coupling agent like HATU.[2]
Multiple Byproducts Formation of N-acylurea.Ensure NHS is added before or with EDC. This side reaction is more common without NHS.[6]
Dimerization of this compound (anhydride formation).Add the primary amine promptly after the activation period.
Starting Material Unchanged Inefficient activation.Check the quality of the EDC. Ensure the pH is slightly acidic during the activation step.
Amine is protonated and non-nucleophilic.If using an amine salt, ensure a sufficient amount of a non-nucleophilic base (e.g., DIPEA) is added to free the amine.

References

Application Notes and Protocols: Thymine-1-Acetic Acid in Aptamer Preparation for Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, short single-stranded DNA or RNA molecules, are emerging as powerful alternatives to antibodies in diagnostic and therapeutic applications. Their high specificity and affinity, coupled with advantages like in vitro selection, chemical stability, and ease of modification, make them ideal recognition elements.[1][2][3] The process of generating aptamers, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), allows for the selection of oligonucleotides that bind to a wide range of targets, from small molecules to whole cells.[4][5]

To enhance the functionalities of aptamers, chemical modifications are often introduced into the nucleotide building blocks.[1][6] These modifications can improve nuclease resistance, enhance binding affinity and specificity, and introduce novel functionalities for immobilization or signaling.[7][8] This document explores the potential application of Thymine-1-acetic acid , a modified thymine (B56734) nucleobase, in the preparation of aptamers for diagnostic purposes. While not yet a widely documented modification in aptamer literature, its structure suggests intriguing possibilities for creating advanced diagnostic tools. The carboxylic acid moiety at the N1 position offers a unique site for covalent conjugation to surfaces or reporter molecules, potentially streamlining the development of aptasensors.

Application: Electrochemical Aptasensor for Thrombin Detection

This section outlines a representative application of a this compound-modified aptamer in an electrochemical biosensor for the detection of human alpha-thrombin, a key biomarker for blood coagulation disorders.

Principle:

An aptamer sequence specific for thrombin, incorporating this compound at a non-critical position for target binding, is synthesized. The carboxylic acid group of the modified thymine is used for covalent immobilization onto an amine-functionalized electrode surface (e.g., a gold electrode modified with cysteamine) via carbodiimide (B86325) coupling. In the absence of thrombin, the flexible aptamer maintains a certain conformation on the electrode surface. Upon binding to thrombin, the aptamer undergoes a significant conformational change, bringing a redox reporter (e.g., methylene (B1212753) blue) intercalated within the aptamer structure closer to the electrode surface. This change in distance facilitates electron transfer, leading to a measurable change in the electrochemical signal (e.g., an increase in current in differential pulse voltammetry).

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Modified Aptamers (Modified SELEX)

This protocol describes a hypothetical SELEX procedure to isolate thrombin-binding aptamers from a DNA library where all thymidine (B127349) residues are replaced by thymidine-1-acetic acid.

Materials:

  • Initial DNA Library: A single-stranded DNA library (e.g., 80-100 nt) with a central random region of 40-50 nt, flanked by constant regions for primer annealing. The library is synthesized using a thymidine-1-acetic acid phosphoramidite (B1245037) in place of the standard thymidine phosphoramidite.

  • Target Protein: Human alpha-thrombin.

  • SELEX Buffer: 20 mM Tris-HCl (pH 7.4), 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2.

  • Wash Buffer: Same as SELEX buffer.

  • Elution Buffer: 20 mM Tris-HCl (pH 7.4), 1 M NaCl.

  • PCR Reagents: A polymerase tolerant of the modified thymidine base, dATP, dGTP, dCTP, and thymidine-1-acetic acid triphosphate, forward and reverse primers (the reverse primer may be biotinylated for strand separation).

  • Streptavidin-coated magnetic beads.

  • NaOH solution (0.2 M).

Methodology:

  • Library Preparation:

    • Resuspend the synthesized this compound-modified DNA library in SELEX buffer.

    • Heat the library at 95°C for 5 minutes, then cool on ice for 10 minutes to allow for proper folding of the oligonucleotides.

  • Selection Step (Round 1):

    • Immobilize thrombin on magnetic beads according to the manufacturer's protocol.

    • Incubate the folded DNA library with the thrombin-coated magnetic beads for 1 hour at room temperature with gentle agitation.

    • Separate the beads from the supernatant using a magnetic stand and discard the supernatant containing unbound sequences.

    • Wash the beads three times with 500 µL of wash buffer to remove non-specifically bound oligonucleotides.

  • Elution and Amplification:

    • Elute the bound aptamers from the beads by resuspending them in elution buffer and heating at 95°C for 5 minutes.

    • Collect the eluate and use it as a template for PCR amplification. The PCR mixture should contain the modified thymidine-1-acetic acid triphosphate.

    • Perform PCR for 20-25 cycles.

  • Single-Strand DNA (ssDNA) Generation:

    • If a biotinylated reverse primer was used, incubate the PCR product with streptavidin-coated magnetic beads.

    • Separate the strands by adding 0.2 M NaOH, and collect the supernatant containing the non-biotinylated, modified ssDNA aptamer pool.

    • Neutralize the ssDNA solution.

  • Subsequent Rounds of Selection:

    • Repeat the selection, elution, and amplification steps for 8-12 rounds.

    • To increase selection pressure, decrease the amount of target protein and increase the number of washing steps in later rounds.

    • Introduce a negative selection step by incubating the aptamer pool with non-target proteins (e.g., Bovine Serum Albumin) immobilized on beads to remove sequences that bind non-specifically.

  • Sequencing and Aptamer Characterization:

    • After the final round, clone and sequence the enriched aptamer pool to identify individual aptamer candidates.

    • Synthesize the individual aptamer sequences with the this compound modification.

Protocol 2: Characterization of Modified Aptamer Binding Affinity

Materials:

  • Fluorescently labeled aptamer: Synthesize the selected aptamer with a fluorophore (e.g., FAM) at the 5' end.

  • Thrombin.

  • Binding Buffer: Same as SELEX buffer.

  • 96-well black microplate.

  • Fluorometer.

Methodology:

  • Keep the concentration of the fluorescently labeled aptamer constant (e.g., 10 nM).

  • Prepare a series of thrombin solutions with varying concentrations (e.g., 0 to 500 nM) in the binding buffer.

  • Mix the aptamer and thrombin solutions in the wells of the microplate.

  • Incubate at room temperature for 30 minutes.

  • Measure the fluorescence intensity. The binding of the aptamer to thrombin will cause a change in the fluorescence signal.

  • Plot the change in fluorescence intensity against the thrombin concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Protocol 3: Fabrication and Use of the Electrochemical Aptasensor

Materials:

  • Gold electrodes.

  • Cysteamine (B1669678) solution.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) solution.

  • This compound-modified aptamer.

  • Methylene blue solution.

  • Phosphate buffered saline (PBS).

  • Potentiostat.

Methodology:

  • Electrode Functionalization:

    • Clean the gold electrodes.

    • Immerse the electrodes in a cysteamine solution to form a self-assembled monolayer (SAM) with terminal amine groups.

    • Activate the carboxylic acid groups of the this compound-modified aptamer using EDC/NHS chemistry.

    • Immobilize the activated aptamer onto the amine-functionalized electrode surface by immersing the electrodes in the aptamer solution.

  • Methylene Blue Intercalation:

    • Incubate the aptamer-modified electrode in a methylene blue solution to allow the redox reporter to intercalate into the aptamer structure.

    • Rinse with PBS to remove non-intercalated methylene blue.

  • Thrombin Detection:

    • Record the baseline electrochemical signal of the aptasensor in PBS using differential pulse voltammetry (DPV).

    • Incubate the sensor with a sample containing thrombin for a defined period.

    • Rinse the sensor with PBS.

    • Record the DPV signal again. The increase in the peak current corresponds to the concentration of thrombin in the sample.

Data Presentation

Table 1: Representative Binding Affinities of Modified and Unmodified Aptamers

Aptamer CandidateModificationDissociation Constant (Kd) [nM]
Thrombin Aptamer 1This compound15.2
Thrombin Aptamer 1Unmodified (Standard Thymine)25.8
Thrombin Aptamer 2This compound12.5
Thrombin Aptamer 2Unmodified (Standard Thymine)21.3

Table 2: Representative Performance of the this compound Aptasensor for Thrombin Detection

ParameterValue
Linear Range1 pM - 10 nM
Limit of Detection (LOD)0.5 pM
SpecificityNo significant response to BSA, IgG, and Lysozyme
Response Time20 minutes

Visualizations

SELEX_Workflow cluster_library Initial Library Preparation cluster_selection Iterative Selection and Amplification cluster_analysis Analysis of Enriched Pool lib ssDNA Library with This compound fold Heating and Cooling (Folding) lib->fold bind Incubation with Immobilized Target fold->bind wash Washing to Remove Unbound Sequences bind->wash Repeat 8-12 rounds elute Elution of Bound Aptamers wash->elute Repeat 8-12 rounds pcr PCR Amplification (with modified dNTP) elute->pcr Repeat 8-12 rounds ssdna ssDNA Generation pcr->ssdna Repeat 8-12 rounds ssdna->bind Repeat 8-12 rounds neg_sel Negative Selection (Optional) ssdna->neg_sel clone_seq Cloning and Sequencing ssdna->clone_seq Final Enriched Pool neg_sel->bind char Aptamer Characterization (Binding Affinity, Specificity) clone_seq->char

Caption: Modified SELEX workflow for aptamer selection.

Aptasensor_Mechanism cluster_no_target No Target Present cluster_target Target Present electrode1 Electrode aptamer1 Aptamer with Redox Reporter electrode2 Electrode signal1 Low Electrochemical Signal aptamer1->signal1 aptamer2 Aptamer-Target Complex (Conformational Change) target Target (Thrombin) signal2 High Electrochemical Signal aptamer2->signal2

Caption: Aptasensor signaling mechanism.

References

Application Notes & Protocols: The Role of Thymine-1-Acetic Acid in the Creation of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, particularly in drug delivery.[1][2] The incorporation of biocompatible and biologically active ligands is a key strategy in the development of MOFs for biomedical applications.

Nucleobases, the fundamental components of DNA and RNA, are excellent candidates for bio-MOF synthesis due to their inherent biocompatibility and specific recognition capabilities. While MOFs incorporating adenine (B156593) and guanine (B1146940) have been reported, the use of thymine-1-acetic acid as a primary building block for MOF construction is a novel area of exploration.[3][4] As of the date of this document, there are no direct reports of MOFs synthesized using this compound as the sole or primary organic linker.

These notes provide a comprehensive overview of the synthesis of the precursor ligand, this compound, and a proposed protocol for the synthesis of a hypothetical this compound-based MOF, drawing analogies from established methods for other nucleobase-containing MOFs. The potential applications, particularly in drug delivery, are also discussed.

Section 1: Synthesis of this compound (Precursor Ligand)

A reliable synthesis of the organic linker is the first critical step. The following protocol is adapted from established and reported methods.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the organic linker, this compound, from thymine (B56734) and bromoacetic acid.

Materials:

  • Thymine

  • Potassium hydroxide (B78521) (KOH)

  • Bromoacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • N,N-Dimethylformamide (DMF) - Dry

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Triethylamine (TEA)

Procedure:

  • Dissolution: Dissolve 4 g (31.7 mmol) of thymine in a solution of 6.82 g (121 mmol) of KOH in 20 ml of water.

  • Reaction Initiation: Warm the solution to 40°C. Over a period of 30 minutes, add a solution of 6.25 g (45 mmol) of bromoacetic acid dissolved in 10 ml of water.

  • Reaction Continuation: Stir the reaction mixture for an additional 30 minutes at 40°C.

  • First Precipitation: Cool the solution to room temperature and adjust the pH to 5.5 using concentrated HCl. Cool the solution in a refrigerator for 2 hours to allow for precipitation.

  • Filtration and Second Precipitation: Filter the precipitate. Adjust the pH of the filtrate to 2 with concentrated HCl and place it in a freezer for 2 hours to induce further precipitation of the product.

  • Purification: The resulting precipitate can be further purified if necessary.

Characterization: The final product should be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity.

Logical Workflow for this compound Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_output Output Thymine Thymine Dissolve Dissolve Thymine in KOH (40°C) Thymine->Dissolve KOH_sol KOH Solution KOH_sol->Dissolve Bromoacetic_sol Bromoacetic Acid Solution Add_Bromo Add Bromoacetic Acid (30 min) Bromoacetic_sol->Add_Bromo Dissolve->Add_Bromo Stir Stir at 40°C (30 min) Add_Bromo->Stir Cool_pH55 Cool & Adjust pH to 5.5 Stir->Cool_pH55 Filter1 Filter Precipitate Cool_pH55->Filter1 Adjust_pH2 Adjust Filtrate pH to 2 Filter1->Adjust_pH2 Freeze Freeze for 2 hours Adjust_pH2->Freeze Product This compound Freeze->Product

Caption: Workflow for the synthesis of the precursor, this compound.

Section 2: Proposed Synthesis of a this compound MOF

This section outlines a hypothetical protocol for synthesizing a MOF using this compound as the organic linker. This protocol is based on common solvothermal synthesis methods used for other carboxylate and nucleobase-based MOFs.[5][6]

Hypothetical Experimental Protocol: Solvothermal Synthesis of a Zn-Thymine-1-acetic acid MOF

Objective: To synthesize a crystalline MOF from zinc nitrate (B79036) and this compound.

Materials:

  • This compound (synthesized as per Section 1)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

Procedure:

  • Precursor Solution: In a 20 mL scintillation vial, dissolve this compound and zinc nitrate hexahydrate in DMF. A typical molar ratio would be 2:1 (linker:metal salt).

  • Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the solution to 100-120°C and hold for 24-48 hours.

  • Cooling: Allow the oven to cool down to room temperature slowly over 12-24 hours.

  • Isolation: Crystalline product, if formed, should be visible at the bottom of the vial. Carefully decant the supernatant.

  • Washing: Wash the crystals by soaking them in fresh DMF for 24 hours to remove unreacted starting materials. Replace the DMF and repeat the washing step two more times.[6]

  • Solvent Exchange: To 'activate' the MOF, exchange the DMF with a more volatile solvent like ethanol. Soak the crystals in ethanol for 24 hours, replacing the ethanol at least twice.

  • Drying: Dry the crystals under vacuum at a slightly elevated temperature (e.g., 60-80°C) to remove the solvent from the pores.

Characterization: The resulting material should be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and gas adsorption (e.g., N₂) to determine surface area and porosity.

Proposed Experimental Workflow for MOF Synthesis

G cluster_reactants Reactants cluster_process Synthesis Process cluster_output Output Linker This compound Mix Dissolve Reactants in DMF Linker->Mix Metal Zinc Nitrate Metal->Mix Solvent DMF Solvent->Mix Heat Solvothermal Reaction (100-120°C, 24-48h) Mix->Heat Cool Slow Cooling Heat->Cool Wash Wash with DMF Cool->Wash Exchange Solvent Exchange (Ethanol) Wash->Exchange Activate Activate under Vacuum Exchange->Activate MOF Crystalline MOF Activate->MOF

Caption: Proposed workflow for the solvothermal synthesis of a this compound MOF.

Section 3: Potential Applications in Drug Delivery

MOFs are extensively studied as carriers for therapeutic agents due to their high drug loading capacity and potential for controlled release.[1][3] A MOF constructed from this compound would be particularly interesting for drug delivery applications due to the biocompatibility of the thymine ligand.

Key Advantages for Drug Delivery:

  • High Porosity: MOFs can have exceptionally large surface areas and pore volumes, allowing for high drug loading capacities.[1]

  • Tunability: The pore size and chemical environment can be tuned by selecting different metal ions or modifying the organic linker, which can be used to control drug release kinetics.[3]

  • Biocompatibility: The use of endogenous molecules like thymine as linkers and biocompatible metals (e.g., Zn, Fe, Zr) can minimize toxicity.[3]

  • Stimuli-Responsive Release: Drug release can be triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific ions or molecules.[1]

Conceptual Drug Delivery Mechanism

A thymine-based MOF could encapsulate drug molecules within its pores. Upon administration and arrival at the target site (e.g., a tumor environment, which is often slightly acidic), the MOF structure could degrade, releasing the drug payload.

G cluster_loading Drug Loading cluster_delivery Delivery & Release MOF Porous MOF Loaded_MOF Drug-Loaded MOF MOF->Loaded_MOF Drug Drug Molecules Drug->Loaded_MOF Target Target Site (e.g., Tumor) Loaded_MOF->Target Systemic Circulation Degradation MOF Degradation (e.g., Low pH) Target->Degradation Release Drug Release Degradation->Release

Caption: Conceptual pathway for MOF-based drug delivery and release.

Section 4: Quantitative Data of Representative MOFs for Drug Delivery

While data for a this compound MOF is not available, the properties of other well-known MOFs used in drug delivery research provide a benchmark for comparison.

MOF FamilyMetal IonOrganic LinkerSurface Area (m²/g)Pore Volume (cm³/g)Drug Loading Example (wt%)Reference
UiO-66 ZrTerephthalic acid~1200~0.5Ibuprofen: ~20%[1]
MIL-100(Fe) FeTrimesic acid~1500-2000~1.0Doxorubicin: ~25%[3]
ZIF-8 Zn2-Methylimidazole~1300-1800~0.65-Fluorouracil: ~20%[1]
HKUST-1 CuTrimesic acid~1800~0.8Ibuprofen: ~30%[4]
Bio-MOF-1 ZnAdenine, BPDC*~1200~0.6Procainamide: ~22%[2]

*BPDC = 4,4'-biphenyldicarboxylic acid

This table summarizes key quantitative data for several MOFs, highlighting their capacity for drug loading. A hypothetical this compound MOF would be expected to exhibit properties within these ranges, depending on the resulting crystal structure.

Disclaimer: The synthesis protocol for the this compound MOF is hypothetical and serves as a starting point for experimental investigation. The actual synthesis conditions may require optimization.

References

Thymine-1-Acetic Acid: A Novel Molecular Probe for Elucidating DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between proteins and DNA is fundamental to nearly all cellular processes, from gene expression and replication to DNA repair and chromatin organization. Understanding the specifics of these interactions at a molecular level is paramount for deciphering disease mechanisms and developing targeted therapeutics. Thymine (B56734), with its unique methyl group, often plays a crucial role in the recognition and binding of proteins to specific DNA sequences. The strategic modification of this nucleobase offers a powerful tool to probe these interactions. Thymine-1-acetic acid, a derivative of thymine, presents itself as a versatile molecular probe. Its carboxylic acid group, extending from the N1 position of the thymine ring, can serve as a steric probe to investigate the spatial constraints of protein binding in the minor groove of DNA. Furthermore, this functional group provides a convenient handle for the attachment of cross-linking agents, fluorescent dyes, or affinity tags, thereby expanding its utility in a variety of experimental approaches.

These application notes provide a comprehensive overview of the properties of this compound and detail protocols for its synthesis, incorporation into oligonucleotides, and its proposed application in studying DNA-protein interactions.

Physicochemical Properties and Synthesis

This compound is a stable, crystalline solid. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 20924-05-4[1][2]
Molecular Formula C₇H₈N₂O₄[1][2]
Molecular Weight 184.15 g/mol [1][2]
Melting Point 272-278 °C (decomposes)[2]
Appearance White to off-white powder[3]
Purity ≥97%[1]
Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of thymine with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, under basic conditions.[4][5]

Protocol 1: Synthesis of this compound

Materials:

  • Thymine

  • Potassium hydroxide (B78521) (KOH)

  • Bromoacetic acid or Chloroacetic acid[5]

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Phosphorus pentoxide (P₂O₅) for drying[5]

Procedure:

  • Dissolve thymine in an aqueous solution of potassium hydroxide.[4]

  • Warm the solution to approximately 40°C.[4]

  • Slowly add a solution of bromoacetic acid (or chloroacetic acid) in water to the thymine solution over a period of 30 minutes while stirring.[4][5]

  • Continue stirring the reaction mixture at the same temperature for an additional 30-90 minutes.[4][5]

  • Cool the solution to room temperature and carefully adjust the pH to approximately 2-3 with concentrated HCl.[4][5]

  • Cool the acidified solution in a refrigerator (e.g., at 4°C) overnight to facilitate the precipitation of the product.[4][5]

  • Collect the white crystalline precipitate by filtration.

  • Wash the precipitate with cold water.

  • Dry the product under vacuum over phosphorus pentoxide.[5]

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis of this compound cluster_0 Reaction cluster_1 Workup & Purification Thymine Thymine Reaction_Vessel Reaction at 40°C Thymine->Reaction_Vessel Base Base (e.g., KOH) Base->Reaction_Vessel Haloacetic_acid Haloacetic Acid (e.g., Bromoacetic Acid) Haloacetic_acid->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Precipitation Precipitation (Cooling) Acidification->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying This compound This compound Drying->this compound G Probing DNA-Protein Interactions cluster_0 Components cluster_1 Experimental Approach cluster_2 Potential Outcomes DNA_Protein_Complex DNA-Protein Complex Incorporate_Probe Incorporate Probe into Oligonucleotide DNA_Protein_Complex->Incorporate_Probe Thymine_Probe This compound Probe Thymine_Probe->Incorporate_Probe Binding_Assay Perform Binding Assay (e.g., EMSA, Footprinting) Incorporate_Probe->Binding_Assay Analyze_Results Analyze Binding Affinity / Footprint Binding_Assay->Analyze_Results Binding_Affected Binding Affected: Steric Hindrance in Minor Groove Analyze_Results->Binding_Affected Binding_Unaffected Binding Unaffected: No Critical Minor Groove Contact Analyze_Results->Binding_Unaffected G EMSA Workflow with Modified Probe cluster_0 Preparation cluster_1 Binding Reactions cluster_2 Analysis Labeled_WT_Probe Labeled Wild-Type Probe Reaction_Setup Set up Binding Reactions Labeled_WT_Probe->Reaction_Setup Labeled_Mod_Probe Labeled Modified Probe Labeled_Mod_Probe->Reaction_Setup Protein Purified Protein Protein->Reaction_Setup Incubation Incubate Reaction_Setup->Incubation PAGE Native PAGE Incubation->PAGE Detection Detect Bands PAGE->Detection Data_Analysis Analyze Band Shifts & Intensities Detection->Data_Analysis Conclusion on Binding Interference Conclusion on Binding Interference Data_Analysis->Conclusion on Binding Interference

References

Application Notes and Protocols: Antiviral Research Applications of Thymine-1-acetic Acid Derivatives and Related N1-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine (B56734), a fundamental component of DNA, presents a valuable scaffold for the development of novel antiviral agents. Modification at the N1 position of the pyrimidine (B1678525) ring has been a key strategy in medicinal chemistry to generate derivatives with therapeutic potential. While direct antiviral data for derivatives of Thymine-1-acetic acid is limited in currently available literature, the broader class of N1-substituted thymine and pyrimidine analogs has demonstrated significant promise in antiviral research. These compounds often function as nucleoside analogs, interfering with viral replication processes.

This document provides an overview of the antiviral applications of N1-substituted pyrimidine derivatives, with a focus on their potential mechanisms of action, and includes detailed protocols for their synthesis and antiviral evaluation. The data presented is drawn from studies on closely related analogs to provide a representative understanding of the potential of this class of compounds.

Application Notes

Inhibition of Viral Replication

N1-substituted pyrimidine derivatives, including analogs of thymine, have shown inhibitory activity against a range of viruses, particularly retroviruses like Human Immunodeficiency Virus (HIV) and herpesviruses.[1][2] The substitution at the N1 position is a critical determinant of antiviral activity, influencing the molecule's interaction with viral enzymes.[1][3]

  • Anti-HIV Activity: Certain N1-substituted 2,4(1H,3H)-pyrimidinediones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and thus prevents the conversion of viral RNA into DNA. The structure-activity relationship (SAR) studies indicate that the nature of the substituent at the N1 position significantly impacts the antiviral potency.[1]

  • Anti-Herpesvirus Activity: Thymidine (B127349) analogues with modifications at the N1 position have been investigated for their activity against herpes simplex virus (HSV).[4][5] The proposed mechanism often involves the phosphorylation of the nucleoside analog by viral thymidine kinase, followed by incorporation into the growing viral DNA chain, leading to chain termination.[6]

Broad-Spectrum Antiviral Potential

The pyrimidine scaffold is a versatile platform for developing broad-spectrum antiviral agents.[2][7] Derivatives have been synthesized and evaluated against various RNA and DNA viruses. For instance, certain 1,2,3-triazolyl nucleoside analogues of pyrimidines have shown moderate activity against Influenza A virus and Coxsackie B3 virus.[8][9] The ability to modify the N1-substituent allows for the fine-tuning of the molecule's activity against different viral targets.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the antiviral potency of N1-substituted pyrimidines. Key findings include:

  • Nature of the N1-Substituent: The size, shape, and electronic properties of the group attached to the N1 position are critical for binding to the target viral enzyme.[1] For instance, in the case of anti-HIV pyrimidinediones, cyclopropyl (B3062369) and phenyl substitutions at N1 have shown to enhance antiviral activity.[1]

  • Modifications at other positions: Substitutions at other positions of the pyrimidine ring, such as C5 and C6, can also influence the antiviral profile.[1]

Quantitative Data Summary

The following table summarizes the antiviral activity of representative N1-substituted pyrimidine derivatives from published studies. It is important to note that these are not direct derivatives of this compound but represent the broader class of N1-substituted pyrimidines.

Compound ClassVirusAssayEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
1,3-bis(alkynyl)thymine derivative (2i)Influenza A (H1N1)CPE Reduction57.5>100>1.7[8][9]
1,3-bis(alkynyl)alloxazine derivative (5i)Influenza A (H1N1)CPE Reduction24.3>100>4.1[8][9]
3,5-bis(alkynyl)-6-methyluracil derivative (11c)Influenza A (H1N1)CPE Reduction29.2>100>3.4[8][9]
1,2,3-triazolyl-6-methyluracil nucleoside (2f)Coxsackie B3CPE Reduction12.4181.45[8][9]
1,2,3-triazolyl-alloxazine nucleoside (5f)Coxsackie B3CPE Reduction11.3181.59[8][9]
N1-cyclopropylmethyl-pyrimidinedioneHIV-1CPE Reduction<0.001>2000>2,000,000[1]
Quinolonic Acyclovir (B1169) Analogue (3j)HSV-1Virus Yield Assay0.7Not Toxic-[10]
Quinolonic Acyclovir Analogue (2d)HSV-1Virus Yield Assay0.8Not Toxic-[10]

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold, this compound.

Materials:

  • Thymine

  • Potassium hydroxide (B78521) (KOH)

  • Bromoacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Reaction flask, magnetic stirrer, heating mantle, pH meter, filtration apparatus.

Procedure:

  • Dissolve thymine in an aqueous solution of KOH.

  • Warm the solution to approximately 40°C.

  • Slowly add a solution of bromoacetic acid in water to the reaction mixture over 30 minutes while maintaining the temperature.

  • Continue stirring the reaction mixture for an additional 30 minutes at 40°C.

  • Cool the solution to room temperature and adjust the pH to 5.5 with concentrated HCl.

  • Cool the mixture in a refrigerator for 2 hours to allow for the precipitation of any unreacted starting material.

  • Filter the solution to remove the precipitate.

  • Adjust the pH of the filtrate to 2 with concentrated HCl.

  • Store the solution in a freezer for 2 hours to induce the crystallization of this compound.

  • Collect the crystalline product by filtration and dry under vacuum.

In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE - Inhibition Assay)

This protocol outlines a general method for evaluating the antiviral activity of test compounds.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus, MT-4 cells for HIV).

  • Virus stock with a known titer.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • Control antiviral drug.

  • Cell viability assay reagent (e.g., WST-8).

  • Incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the control drug in the cell culture medium.

  • Infection and Treatment:

    • For antiviral activity assessment, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Immediately after infection, add the different concentrations of the test compounds and control drug to the respective wells.

    • Include virus control (infected, untreated cells) and cell control (uninfected, untreated cells) wells.

  • Cytotoxicity Assessment: In a separate plate with uninfected cells, add the same serial dilutions of the test compounds to determine their cytotoxicity (CC₅₀).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe a significant cytopathic effect in the virus control wells (typically 3-5 days).

  • Quantification of Viral Activity and Cytotoxicity:

    • After the incubation period, assess cell viability in both the antiviral and cytotoxicity plates using a suitable cell viability assay (e.g., WST-8 assay).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration.

    • Determine the 50% effective concentration (EC₅₀) - the concentration of the compound that inhibits the viral cytopathic effect by 50%.

    • Determine the 50% cytotoxic concentration (CC₅₀) - the concentration of the compound that reduces cell viability by 50%.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.

Visualizations

Antiviral_Mechanism_of_N1_Substituted_Pyrimidine_Analogs cluster_cell Host Cell V_RNA Viral RNA V_DNA Viral DNA V_RNA->V_DNA Reverse Transcription RT Reverse Transcriptase V_Polymerase Viral DNA Polymerase Compound N1-Substituted Pyrimidine Analog Active_Compound Active Triphosphate Form Compound->Active_Compound Phosphorylation Active_Compound->RT Inhibition Active_Compound->V_Polymerase Inhibition & Chain Termination Cellular_Kinases Cellular Kinases

Caption: General mechanism of action for N1-substituted pyrimidine antiviral analogs.

Antiviral_Screening_Workflow Start Start: Synthesized This compound Derivatives Cytotoxicity Determine CC₅₀ on Host Cells Start->Cytotoxicity Antiviral_Assay In Vitro Antiviral Assay (e.g., CPE Inhibition) Start->Antiviral_Assay Data_Analysis Calculate EC₅₀ and Selectivity Index (SI) Cytotoxicity->Data_Analysis Antiviral_Assay->Data_Analysis Hit_Identification Identify Hit Compounds (High SI) Data_Analysis->Hit_Identification Hit_Identification->Start Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Active Lead_Optimization->Antiviral_Assay End Preclinical Development Lead_Optimization->End Mechanism_Studies->Lead_Optimization

Caption: Workflow for antiviral screening of this compound derivatives.

References

Application Notes and Protocols: Thymine-1-Acetic Acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of thymine-1-acetic acid (TAA) in the development of targeted drug delivery systems. It includes detailed protocols for the synthesis of TAA, its conjugation to nanocarriers, drug loading, and characterization techniques. Furthermore, it explores the potential mechanisms of cellular uptake and action.

Introduction to this compound (TAA)

This compound is a derivative of the DNA nucleobase thymine (B56734), functionalized with a carboxylic acid group at the N1 position.[1][2] This unique structure provides two key features for drug delivery applications:

  • Carboxylic Acid Handle: The -COOH group allows for straightforward covalent conjugation to various drug delivery platforms, such as nanoparticles and polymers, often through amide bond formation.[3][4]

  • Thymine Moiety: The thymine base itself can engage in specific biological interactions. It is known to form stable complexes with mercury (II) ions (T-Hg²⁺-T), a principle widely used in sensing applications.[3][4] While its role as a direct targeting ligand for specific cell surface receptors in drug delivery is an emerging area of research, its potential to interact with nucleic acids or influence cellular processes makes it a compound of interest.[1]

These properties make TAA a versatile building block for designing sophisticated drug carriers that can be functionalized for targeted delivery and controlled release.

Synthesis of this compound

Several methods exist for the synthesis of TAA. The choice of method may depend on available starting materials, desired scale, and purity requirements. Two common methods are summarized below.

Comparative Synthesis Protocols
ParameterMethod 1: Alkylation with Bromoacetic AcidMethod 2: Alkylation with Chloroacetic Acid
Starting Material Thymine5-Methyluracil (Thymine)
Alkylating Agent Bromoacetic acidChloroacetic acid
Base Potassium Hydroxide (B78521) (KOH)Potassium Hydroxide (KOH)
Solvent WaterWater
Key Steps Dissolution in KOH, addition of bromoacetic acid at 40°C, acidification to pH 2 to precipitate.Suspension in water, addition of KOH, addition of chloroacetic acid, reflux for 90 mins, acidification to pH 3 to precipitate.
Reported Yield Not specified in provided abstract31%
Reference The Royal Society of Chemistry[5]ChemicalBook[6]
Detailed Protocol: Synthesis via Chloroacetic Acid

This protocol is adapted from the procedure described by ChemicalBook.[6]

Materials:

  • 5-Methyluracil (Thymine)

  • Potassium Hydroxide (KOH)

  • Chloroacetic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Phosphorus pentoxide (P₂O₅) for drying

  • Reaction flask with reflux condenser, magnetic stirrer, pH meter, filtration apparatus.

Procedure:

  • Suspend 10.0 g (79.3 mmol) of 5-methyluracil in 150 mL of distilled water in a reaction flask.

  • Slowly add 50 mL of 3.6 M aqueous potassium hydroxide solution to the suspension while stirring.

  • Continue stirring at room temperature for approximately 10 minutes until the solution becomes clear.

  • Add 15.0 g (159 mmol) of chloroacetic acid to the clarified solution.

  • Heat the reaction mixture to reflux and maintain for 90 minutes.

  • After the reaction is complete, cool the solution to room temperature.

  • Acidify the solution with concentrated HCl to a pH of 3. This will cause a precipitate to form.

  • Place the acidified solution in a refrigerator at 4°C overnight to maximize precipitation.

  • Collect the white crystalline precipitate by filtration.

  • Dry the product under vacuum over phosphorus pentoxide.

  • The expected result is approximately 4.5 g of this compound (31% yield).[6]

Preparation of TAA-Functionalized Nanoparticles

TAA can be conjugated to the surface of various nanoparticles (e.g., gold, iron oxide, polymeric) to create a drug delivery vehicle. The following protocol details the conjugation of TAA to amine-functionalized gold nanoparticles (AuNPs) via EDC/NHS chemistry.[3]

Experimental Workflow: TAA Conjugation to AuNPs

TAA_Conjugation_Workflow TAA This compound (TAA-COOH) EDC_NHS Activate with EDC / NHS TAA->EDC_NHS ActiveEster TAA-NHS Ester (Active Intermediate) EDC_NHS->ActiveEster Conjugation Conjugation Reaction (Amide Bond Formation) ActiveEster->Conjugation AmineNP Amine-Functionalized Nanoparticles (NP-NH2) AmineNP->Conjugation TAA_NP TAA-Conjugated Nanoparticles (NP-TAA) Conjugation->TAA_NP Purification Purification (Centrifugation / Washing) TAA_NP->Purification FinalProduct Purified NP-TAA Purification->FinalProduct

Caption: Workflow for conjugating TAA to amine-functionalized nanoparticles.

Detailed Protocol: TAA Conjugation

Materials:

  • This compound (TAA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-functionalized gold nanoparticles (AuNP-NH₂)

  • Activation Buffer: MES buffer (pH 6.0)

  • Coupling Buffer: PBS buffer (pH 7.4)

  • Quenching Solution: Hydroxylamine or Tris buffer

  • Centrifuge capable of pelleting nanoparticles.

Procedure:

  • Activation of TAA:

    • Dissolve TAA in MES buffer (pH 6.0) to a final concentration of 0.1 M.

    • Add EDC and NHS to the TAA solution. A common molar ratio is 1:2:2 (TAA:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to form the active TAA-NHS ester.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized AuNPs in PBS buffer (pH 7.4).

    • Add the activated TAA-NHS ester solution to the AuNP suspension. The ratio of TAA to AuNPs should be optimized based on nanoparticle size and desired surface density.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to deactivate any unreacted TAA-NHS esters.

    • Pellet the TAA-conjugated AuNPs by centrifugation. The speed and time will depend on the nanoparticle size and density (e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes).

    • Remove the supernatant containing unreacted TAA and byproducts.

    • Wash the nanoparticles by resuspending them in clean PBS and repeating the centrifugation step. Perform at least three wash cycles.

    • Resuspend the final purified TAA-conjugated nanoparticles in the desired buffer for storage or further use.

Drug Loading, Release, and Characterization

Protocol: Drug Loading into Nanoparticles

Hydrophobic drugs can be loaded into the core of polymeric nanoparticles or adsorbed onto the surface of inorganic nanoparticles functionalized with TAA. This is a general protocol for loading a model drug like Doxorubicin (Dox) via incubation.

Procedure:

  • Disperse a known concentration of TAA-functionalized nanoparticles (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS).

  • Prepare a stock solution of the drug (e.g., Doxorubicin) in a compatible solvent.

  • Add the drug solution to the nanoparticle dispersion at a specific weight ratio (e.g., 1:5 drug to nanoparticle).

  • Incubate the mixture overnight at 4°C with gentle stirring, protected from light.

  • Separate the drug-loaded nanoparticles from the unloaded, free drug by centrifugation or dialysis.

  • Quantify the amount of free drug remaining in the supernatant using UV-Vis spectroscopy or fluorescence spectrophotometry at the drug's characteristic wavelength.

  • Calculate the Drug Loading Content (DLC) and Entrapment Efficiency (EE) using the formulas below.

Formulas:

  • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

  • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol: In Vitro Drug Release Study

This protocol assesses the release of a loaded drug from the nanoparticles over time.[7]

Procedure:

  • Place a known amount of drug-loaded TAA-nanoparticles (e.g., 5 mg) into a dialysis bag with a suitable molecular weight cutoff (MWCO) that retains the nanoparticles but allows the free drug to diffuse out.[7]

  • Immerse the sealed dialysis bag into a larger volume of release buffer (e.g., 50 mL of PBS at pH 7.4 to simulate physiological conditions, or pH 5.5 to simulate the endosomal environment).

  • Maintain the system at 37°C in a shaking water bath.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the drug concentration in the collected aliquots using UV-Vis or fluorescence spectroscopy.

  • Plot the cumulative percentage of drug released versus time.

Characterization of TAA-Drug Nanoconjugates

Proper characterization is essential to ensure the quality and consistency of the synthesized drug delivery system.

TechniqueParameter MeasuredTypical Expected Outcome for NanoparticlesReference
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)Monodisperse population (PDI < 0.3) with a slight increase in size after TAA/drug conjugation.[8]
Zeta Potential Analysis Surface ChargeShift in zeta potential upon conjugation of TAA (addition of negative charge from -COOH) and drug. Values > ±20 mV suggest good colloidal stability.[8]
UV-Visible Spectroscopy Surface Plasmon Resonance (for AuNPs), Drug QuantificationA red-shift in the SPR peak of AuNPs confirms surface modification. Absorbance peaks of the drug confirm loading.[9]
Transmission Electron Microscopy (TEM) Morphology, Core Size, DispersityVisualization of nanoparticle size and shape, confirming they are not aggregated.[5]
Nuclear Magnetic Resonance (NMR) Chemical StructureConfirms the chemical identity of synthesized TAA and its successful conjugation to the carrier.[5]

Application Note: Cellular Uptake and Potential Signaling

Cellular Uptake Mechanisms

The entry of TAA-functionalized nanoparticles into target cells is a critical step for drug delivery. As with most nanoparticle systems, the primary mechanism is expected to be endocytosis. The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry.[10]

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_pathways TAA_NP TAA-Drug Nanoparticle Clathrin Clathrin-mediated Endocytosis TAA_NP->Clathrin Receptor Binding Caveolae Caveolae-mediated Endocytosis TAA_NP->Caveolae Macro Macropinocytosis TAA_NP->Macro Membrane EarlyEndosome Early Endosome Clathrin->EarlyEndosome Caveolae->EarlyEndosome Macro->EarlyEndosome LateEndosome Late Endosome (Acidic pH) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion Cytosol Drug Release into Cytosol LateEndosome->Cytosol Endosomal Escape (pH-triggered release)

Caption: General pathways for nanoparticle cellular uptake and intracellular trafficking.

  • Clathrin-Mediated Endocytosis: A common pathway for receptor-mediated uptake. If TAA or another targeting ligand on the nanoparticle binds to a cell surface receptor, it can trigger the formation of clathrin-coated pits for internalization.[11]

  • Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane.

  • Endosomal Escape: Once inside an endosome, the nanoparticle must release its drug payload into the cytoplasm to be effective. The acidic environment of the late endosome (pH ~5.5) can be exploited to trigger drug release from pH-sensitive linkers or nanoparticles.

Hypothetical Signaling Pathway Post-Delivery

If TAA is used to deliver an anticancer drug (e.g., a kinase inhibitor or apoptosis inducer), the released drug will interact with its intracellular target to elicit a therapeutic response. Acetic acid itself has been shown to induce mitochondria-mediated apoptosis in cancer cells.[12][13] A drug delivered by a TAA-carrier could potentially trigger similar downstream pathways.

Signaling_Pathway cluster_PI3K PI3K/AKT Pathway Inhibition cluster_Mito Mitochondrial Apoptosis Pathway DrugRelease Drug Released from TAA-NP in Cytosol Target Drug Binds to Intracellular Target (e.g., Kinase, DNA) DrugRelease->Target PI3K PI3K Target->PI3K Inhibits Bax Bax/Bak Activation Target->Bax Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Mito Mitochondria Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothetical signaling cascade initiated by a drug delivered via a TAA-nanocarrier.

This diagram illustrates two common anticancer drug mechanisms:

  • Inhibition of Pro-Survival Pathways: Many drugs target pathways like PI3K/AKT/mTOR, which are often overactive in cancer and promote cell proliferation and survival.[14]

  • Activation of Apoptosis: Other drugs directly activate the intrinsic (mitochondrial) apoptosis pathway, leading to the release of cytochrome c and activation of executioner caspases, resulting in programmed cell death.[12]

Conclusion

This compound is a promising and accessible molecule for the functionalization of drug delivery systems. Its carboxylic acid group provides a reliable anchor for conjugation to nanocarriers, while the thymine moiety offers potential for unique biological interactions. The protocols and notes provided here offer a foundational framework for researchers to synthesize, fabricate, and characterize TAA-based platforms for the targeted delivery of therapeutics. Further research is warranted to explore specific cellular targets for the thymine moiety and to optimize the in vivo performance of these systems.

References

Application Notes and Protocols for the Use of Thymine-1-acetic Acid in Cross-linking Studies of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe hypothetical applications of thymine-1-acetic acid in biomolecule cross-linking studies. Currently, there is limited direct scientific literature demonstrating the use of this compound as a conventional cross-linking agent. The methodologies presented are based on established principles of bioconjugation and photochemical reactions and should be considered theoretical. Empirical validation is required to determine the efficacy and feasibility of these proposed applications.

Introduction

This compound is a derivative of the nucleobase thymine (B56734), featuring a carboxylic acid functional group. This structure presents two potential avenues for its use in cross-linking studies of biomolecules:

  • Carboxylic Acid-Mediated Cross-linking: The carboxylic acid group can be activated to react with primary amines on biomolecules, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. This "zero-length" cross-linking approach can be facilitated by carbodiimide (B86325) chemistry.

  • Thymine-Mediated Photo-cross-linking: The thymine ring is known to undergo a [2+2] photocycloaddition reaction upon exposure to UV light, forming a cyclobutane (B1203170) dimer.[1][2][3] This property could potentially be exploited to induce cross-links between a biomolecule conjugated to this compound and another molecule, particularly one containing a thymine moiety or other photoreactive group in close proximity.

These application notes provide theoretical frameworks and detailed protocols for exploring both of these potential cross-linking strategies.

Application Note 1: Carboxylic Acid-Mediated Cross-linking using EDC/NHS Chemistry

This section details a hypothetical protocol for using this compound to cross-link a biomolecule containing primary amines (e.g., a protein) to another biomolecule. The principle involves a two-step process where the carboxylic acid of this compound is first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.[4][5][6] This activated intermediate can then react with a primary amine on the target biomolecule.

Experimental Protocol

Materials:

  • This compound

  • Biomolecule #1 (to be modified with this compound)

  • Biomolecule #2 (target for cross-linking)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[4][5]

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)[4][6]

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.7-6.0[4][7]

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5[6][7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or hydroxylamine[7]

  • Desalting columns

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in the Activation Buffer to a desired concentration.

  • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Add EDC and NHS to the this compound solution. A typical starting point is a 4-fold molar excess of EDC and a 1.5-fold molar excess of NHS over this compound.[7]

  • Incubate the reaction for 15-30 minutes at room temperature.[7]

Step 2: Conjugation to Biomolecule #1

  • Immediately add the activated this compound solution to Biomolecule #1 dissolved in Coupling Buffer. The molar ratio of activated this compound to the biomolecule should be optimized based on the number of available amines and desired degree of labeling.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7]

Step 3: Purification of Thymine-labeled Biomolecule #1

  • Remove excess unreacted this compound and byproducts using a desalting column equilibrated with Coupling Buffer.

Step 4: Cross-linking to Biomolecule #2 (Hypothetical)

This step is highly dependent on the nature of the interaction between Biomolecule #1 and Biomolecule #2 and is presented as a general guideline.

  • Mix the purified thymine-labeled Biomolecule #1 with Biomolecule #2 under conditions that promote their interaction.

  • If Biomolecule #2 also presents reactive groups in proximity, a secondary cross-linking event could theoretically be induced, for example, through photo-activation of the thymine ring (see Application Note 2).

Step 5: Quenching and Analysis

  • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.[7]

  • Analyze the cross-linking products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Quantitative Data Summary (Hypothetical)
ParameterRecommended RangeReference
Activation Step
Molar Ratio (EDC:this compound)4:1[7]
Molar Ratio (NHS:this compound)1.5:1[7]
Reaction Time15-30 minutes[7]
TemperatureRoom Temperature[7]
Conjugation Step
Molar Ratio (Activated Thymine:Biomolecule)10:1 to 50:1 (empirical optimization needed)
Reaction Time2 hours (RT) or overnight (4°C)[7]
Quenching
Quencher Concentration10-50 mM[7]

Diagrams

EDC_NHS_Crosslinking_Workflow T1AA This compound Activated_T1AA Amine-Reactive NHS-ester of T1AA T1AA->Activated_T1AA 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_T1AA Biomol1 Biomolecule 1 (with -NH2) Labeled_Biomol1 Thymine-labeled Biomolecule 1 Biomol1->Labeled_Biomol1 2h RT or O/N 4°C Desalting Desalting Column Purified_Biomol1 Purified Labeled Biomolecule 1 Desalting->Purified_Biomol1

Caption: Workflow for labeling a biomolecule with this compound using EDC/NHS chemistry.

EDC_NHS_Reaction_Mechanism T1AA This compound R-COOH Intermediate1 O-acylisourea intermediate (unstable) R-CO-O-C(=NHR')NHR'' T1AA->Intermediate1 + EDC EDC EDC Intermediate1->T1AA Hydrolysis Intermediate2 NHS-ester (amine-reactive) R-CO-O-NHS Intermediate1->Intermediate2 + NHS NHS NHS Crosslinked_Product Cross-linked Product R-CO-NH-Protein Intermediate2->Crosslinked_Product + Protein-NH2 Biomolecule Biomolecule Protein-NH2 Photo_Crosslinking_Workflow Start Mix Thymine-labeled Biomolecule 1 and Target Biomolecule 2 Incubate Incubate to allow interaction Start->Incubate UV Expose to UV light Incubate->UV Analysis Analyze for cross-linked products (SDS-PAGE, MS) UV->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving Thymine-1-acetic acid Conjugation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of Thymine-1-acetic acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

This compound possesses a carboxyl group that can be activated to form a reactive intermediate, which then couples with a primary amine on a target molecule (e.g., an oligonucleotide, protein, or nanoparticle) to form a stable amide bond. This is typically achieved using a carbodiimide (B86325) crosslinker like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance efficiency and stability.[1]

Q2: Why is EDC and NHS used in the conjugation reaction?

EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate.[1] However, this intermediate is unstable in aqueous solutions and can hydrolyze, leading to low yields. NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This amine-reactive ester has a longer half-life, allowing for more efficient conjugation to the primary amine of the target molecule.[1][2]

Q3: What is the optimal pH for the different steps of the conjugation reaction?

The EDC/NHS conjugation process involves two steps with distinct optimal pH ranges:

  • Activation Step: The activation of the carboxyl group on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[3] MES buffer is a common choice for this step.[3]

  • Coupling Step: The reaction of the activated NHS-ester with a primary amine is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[3] Phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer are suitable for this step.[3]

Q4: What buffers should I avoid in my conjugation reaction?

It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction.[3] Buffers to avoid include Tris and glycine.[4] While these buffers can interfere with the reaction, they can be useful for quenching the reaction upon completion.[4]

Q5: How should I handle and store my EDC and NHS reagents?

Both EDC and NHS are sensitive to moisture and should be stored desiccated at -20°C.[3] To prevent condensation, allow the reagent vials to warm to room temperature before opening.[3] It is recommended to prepare solutions of EDC and NHS immediately before use, as they are not stable for long-term storage in solution.[3]

Troubleshooting Guide

Issue: Low or No Conjugation Yield

This is a common issue that can often be traced back to reaction conditions or reagent quality.

dot

Caption: Troubleshooting decision tree for low conjugation yield.

Issue: Precipitation Observed During Reaction

Precipitation can occur for several reasons, including protein aggregation or high concentrations of EDC.

  • Protein/Oligonucleotide Instability: Changes in pH or the addition of organic solvents (like DMSO or DMF for dissolving reagents) can cause your target molecule to aggregate. Ensure your molecule is soluble and stable in the chosen reaction buffer. A buffer exchange step may be necessary to ensure compatibility.[4]

  • High EDC Concentration: In some cases, a high concentration of EDC can cause precipitation. If you are using a large molar excess of EDC and observing this issue, try reducing the concentration.[3]

Experimental Protocols & Data

General Experimental Workflow

The following diagram illustrates a general workflow for the conjugation of this compound to an amine-containing molecule.

dot

Caption: General workflow for this compound conjugation.

Example Protocol: Conjugation of this compound to an Amine-Modified Molecule

This protocol is a generalized procedure based on successful conjugations reported in the literature.[4] Optimization for your specific molecules is recommended.

Materials:

  • This compound

  • Amine-modified molecule (e.g., amino-labeled oligonucleotide)

  • EDC·HCl

  • NHS or Sulfo-NHS (HOAt can also be used as an activating agent[4])

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve reagents)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in dry DMF.[4]

    • Add the activating agents (e.g., EDC·HCl and NHS). A molar excess of the activating agents over this compound is typically used (see table below).[4]

    • Stir the reaction mixture at room temperature for 15-30 minutes.[4]

  • Conjugation to Amine-Modified Molecule:

    • Dissolve the amine-containing molecule in the coupling buffer (e.g., PBS, pH 7.2-7.5).[3]

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by reacting with any unreacted NHS esters.[3]

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method such as reverse-phase HPLC for oligonucleotide conjugates or size-exclusion chromatography for protein conjugates.[5]

Quantitative Data: Reaction Conditions for this compound Conjugation

The following table summarizes reaction conditions from a study that successfully conjugated this compound to different amine-containing molecules with high yield.[4]

ParameterConjugation to (aminophenyl) porphyrinConjugation to Carbon Quantum Dots
This compound (molar eq.) 11
Amine-containing molecule (molar eq.) 0.2-
EDC·HCl (molar eq.) 10.5
HOAt (molar eq.) 11.2
Solvent Dry DMFDry DMF
Reaction Time 3 hoursOvernight
Temperature Room TemperatureRoom Temperature
Reported Yield 90%Not specified

Note: In these examples, HOAt (1-Hydroxy-7-azabenzotriazole) was used as the activating agent alongside EDC. While NHS is more commonly used, HOAt is another effective option. The principles of activation and coupling remain similar.

Purification of this compound Conjugates

The choice of purification method depends on the nature of the conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common and effective method for purifying oligonucleotide conjugates.[5] A C8 or C18 column can be used with a linear gradient of acetonitrile (B52724) in 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[5] Monitoring absorbance at both 260 nm (for the oligonucleotide) and the absorbance maximum of the conjugated molecule can help in identifying the desired product peak.[5]

  • Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates molecules based on charge and is suitable for purifying oligonucleotides up to about 40 bases in length.[1]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method is useful for separating larger conjugates, such as protein conjugates, from smaller molecules like excess reagents.[3]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used to purify oligonucleotides, separating the full-length product from shorter, failed sequences.[2]

References

Technical Support Center: Troubleshooting Low Coupling Efficiency in Thymine-1-acetic acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low coupling efficiency during the synthesis of peptides containing Thymine-1-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of low coupling efficiency when incorporating this compound into a peptide sequence?

A1: Low coupling efficiency with this compound can be attributed to several factors:

  • Steric Hindrance: The bulky thymine (B56734) group can sterically hinder the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.[1][2]

  • Suboptimal Activation: The carboxylic acid of this compound may not be sufficiently activated for the coupling reaction to proceed to completion. The choice of coupling reagent and activation time is crucial.[3][4]

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible for coupling.[1][5]

  • Poor Solubility: this compound or the growing peptide chain may have limited solubility in the reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

Q2: Which coupling reagents are recommended for difficult couplings like those involving this compound?

A2: For sterically hindered or otherwise "difficult" couplings, more potent coupling reagents are recommended. Aminium/uronium and phosphonium (B103445) salt-based reagents are generally more effective than carbodiimides alone.[1][6] Consider using reagents like HATU, HCTU, or COMU, which are known for their high efficiency and rapid reaction kinetics.[1][6]

Q3: How can I monitor the completeness of the coupling reaction for this compound?

A3: It is critical to monitor the coupling reaction to ensure it has gone to completion before proceeding to the next step.[7] The most common method is the qualitative Kaiser (ninhydrin) test, which detects the presence of free primary amines.[7][8] A positive Kaiser test (blue or purple beads) indicates an incomplete coupling.[8] For sequences with N-terminal proline or other secondary amines, the chloranil (B122849) test or isatin (B1672199) test can be used.[7][9]

Q4: What should I do if the monitoring test indicates an incomplete coupling?

A4: If an incomplete coupling is detected, several strategies can be employed:

  • Recouple: Perform a second coupling step using fresh reagents.[7]

  • Change Coupling Reagent: Switch to a more powerful coupling reagent like HATU or HCTU for the recoupling step.[7]

  • Increase Reaction Time and/or Temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature can help drive the reaction to completion.[10]

  • Capping: If recoupling is unsuccessful, the unreacted N-terminal amines should be "capped" by acetylation using acetic anhydride (B1165640) to prevent the formation of deletion peptides.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.

Problem: Low yield of the desired peptide containing this compound.
Step 1: Diagnose the Point of Failure

A troubleshooting workflow for diagnosing the cause of low coupling efficiency is presented below.

G A Low Peptide Yield B Perform Kaiser Test on Resin After Coupling A->B C Kaiser Test Positive (Blue Beads) B->C E Kaiser Test Negative (Colorless Beads) B->E D Incomplete Coupling C->D H Recouple with Same or Stronger Reagent D->H F Coupling is Likely Complete E->F G Troubleshoot Other Issues: - Cleavage Efficiency - Protecting Group Removal - Peptide Precipitation F->G I Perform Kaiser Test Again H->I J Kaiser Test Still Positive? I->J K Cap Unreacted Amines with Acetic Anhydride J->K Yes L Proceed to Next Deprotection Step J->L No K->L G Start Start: Couple this compound StandardCoupling Use Standard Coupling (e.g., DIC/HOBt) Start->StandardCoupling Monitor Monitor Coupling (Kaiser Test) StandardCoupling->Monitor Complete Complete? Monitor->Complete OptimizeConditions Optimize Conditions: - Increase Time/Temp - Change Solvent (NMP, DMSO) Monitor->OptimizeConditions Proceed Proceed to Next Step Complete->Proceed Yes Recouple Recouple Complete->Recouple No Cap Cap Unreacted Amines Complete->Cap Persistent Failure Recouple->Monitor UpgradeReagent Use High-Efficiency Reagent (HATU, HCTU, COMU) Recouple->UpgradeReagent UpgradeReagent->Monitor OptimizeConditions->Monitor Cap->Proceed

References

Preventing aggregation of Thymine-1-acetic acid modified peptides during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Aggregation of Thymine-1-acetic acid Modified Peptides During Synthesis

Welcome to the GeneSynth Pro technical support center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the challenges of peptide aggregation during the synthesis of this compound modified peptides.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support resin.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[1][2] Aggregation makes the peptide chains inaccessible for subsequent deprotection and coupling reactions, which can result in lower yields, incomplete reactions, and difficult purifications.[1]

Q2: Why are peptides modified with this compound particularly prone to aggregation?

A2: this compound, a key component of peptide nucleic acids (PNAs), introduces a significant hydrophobic and rigid structure to the peptide chain. This modification, similar to other hydrophobic non-canonical amino acids, promotes strong intermolecular hydrophobic interactions. These interactions can lead to poor solvation of the growing peptide chain by standard synthesis solvents, thereby increasing the likelihood of aggregation.[2]

Q3: What are the common signs of on-resin peptide aggregation during synthesis?

A3: The most common indicators of on-resin aggregation include:

  • Poor Resin Swelling or Shrinking : A noticeable decrease in the volume of the resin bed is a primary indicator of aggregation.[1]

  • Slow or Incomplete Reactions : You may observe difficulty in Fmoc deprotection or amino acid coupling, often leading to a positive Kaiser or ninhydrin (B49086) test even after extended reaction times.[1][3]

  • Resin Clumping and Discoloration : The resin beads may appear clumped together and may show some discoloration.[1][4]

  • Broadening of Deprotection Peaks : In continuous flow synthesis, a broadening of the UV deprotection profile suggests that aggregation is occurring.[2][5]

Troubleshooting Guide

Q4: My synthesis is showing signs of aggregation (e.g., poor swelling, positive Kaiser test). What are the first steps I should take?

A4: When you first observe signs of aggregation, a systematic approach to troubleshooting is crucial. The following workflow outlines the initial steps to take to diagnose and mitigate the issue.

G cluster_0 start Aggregation Suspected (e.g., Positive Kaiser Test, Poor Swelling) solvent Step 1: Solvent Modification - Switch to NMP or DMF/DMSO mixture - Perform chaotropic salt wash start->solvent recheck Re-evaluate Coupling (e.g., Kaiser Test) solvent->recheck reagents Step 2: Modify Coupling Protocol - Double couple - Use stronger coupling reagents (e.g., HATU) - Increase temperature (Microwave) recheck->reagents Still Positive success Synthesis Proceeds recheck->success Negative recheck2 Re-evaluate Coupling reagents->recheck2 resynthesis Step 3: Consider Resynthesis - Use lower substitution resin - Incorporate backbone modifications (Pseudoprolines, Dmb/Hmb) recheck2->resynthesis Still Positive recheck2->success Negative fail Aggregation Persists resynthesis->fail

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Q5: The Kaiser test remains positive after a difficult coupling. What specific changes can I make to the coupling protocol?

A5: For difficult couplings, especially after incorporating the this compound moiety, several protocol modifications can be effective:

  • Change Solvents : Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or use a mixture of DMF/DMSO to improve solvation.[3][6]

  • Use Chaotropic Agents : Before coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, to disrupt secondary structures.[2][5] Be sure to thoroughly wash the resin after the salt treatment, as these salts can interfere with coupling reagents.[2]

  • Elevate Temperature : Performing the coupling at a higher temperature (e.g., 40-60°C) or using a microwave synthesizer can provide the necessary energy to overcome aggregation-induced reaction barriers.[3][4]

  • Use Stronger Coupling Reagents : Switch to more potent activation methods. Reagents like HATU, HBTU, or PyBOP are often more effective for sterically hindered or aggregation-prone couplings.[7][8]

  • Double Coupling : Simply repeating the coupling step with fresh reagents can often drive the reaction to completion.[7]

Q6: My cleaved peptide is insoluble. What are my options for solubilization and purification?

A6: Insoluble peptides post-cleavage are a common issue with hydrophobic sequences. Here are several strategies to address this:

  • Solvent Choice : Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO or DMF before slowly diluting it with your initial HPLC mobile phase.[9]

  • pH Adjustment : Peptides are generally most soluble at pH values away from their isoelectric point. For basic peptides, try dissolving in a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides, a dilute basic solution (e.g., ammonium (B1175870) bicarbonate) may work.[9][10]

  • Use of Denaturants : For severely aggregated peptides, strong denaturants like guanidine (B92328) hydrochloride (GdnHCl) or urea (B33335) can be effective.[4] Note that these will need to be removed during purification.[4]

  • Incorporate Solubilizing Tags : In future syntheses, consider the temporary addition of a hydrophilic tag, such as a hexaarginine tag, which can aid in solubility and is removed after purification.[11]

Quantitative Data Summary

The following tables provide quantitative data to aid in the selection of solvents and additives to mitigate peptide aggregation.

Table 1: Common Solvents and Additives for Difficult Sequences

StrategyReagent/SolventTypical Concentration/ConditionMechanism of ActionReference(s)
Solvent Exchange N-Methyl-2-pyrrolidone (NMP)Used as primary solventBetter solvating properties than DMF for growing peptide chains.[3][12]
Dimethyl sulfoxide (B87167) (DMSO)Up to 25% in DMFDisrupts hydrogen bonds.[3][7]
Chaotropic Agents Lithium Chloride (LiCl)~0.4 M in DMF (wash step)Disrupts secondary structures (β-sheets).[13][14]
Potassium Thiocyanate (KSCN)~0.4 M in DMF (wash step)Disrupts hydrogen bonding.[3][13]
Special Additives Ethylene Carbonate2 M in "Magic Mixture"Strong hydrogen-bond donor, competes with inter-chain H-bonds.[3][14]
Triton X-1001% in "Magic Mixture"Non-ionic detergent that improves solvation.[5][14]

Table 2: Backbone Modifications to Prevent Aggregation

ModificationBuilding Block ExamplePlacement StrategyMechanism of ActionReference(s)
Pseudoproline Dipeptides Fmoc-Ser(ΨMe,Mepro)-OHAt Ser or Thr residuesIntroduces a "kink" in the peptide backbone, disrupting β-sheet formation.[2][3]
Hmb/Dmb Protection Fmoc-Ala-(Dmb)Gly-OHEvery 6-7 residuesReversible protection of the backbone amide nitrogen prevents hydrogen bonding.[3][5][15]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is designed to disrupt secondary structures on the resin before a difficult coupling step.

  • After the Fmoc-deprotection step and subsequent washing, drain the reaction vessel.

  • Add a solution of 0.8 M NaClO₄ in DMF to the resin, ensuring the resin is fully submerged.

  • Agitate or gently sonicate the resin slurry for 15-30 minutes.[2]

  • Drain the chaotropic salt solution.

  • Thoroughly wash the resin with DMF (at least 5-6 times) to completely remove any residual salt.

  • Proceed immediately to the amino acid coupling step.

Protocol 2: Difficult Coupling Using HATU Activation

This protocol is recommended for coupling this compound or any amino acid following a sequence known to aggregate.

  • In a separate vessel, dissolve the this compound (or protected amino acid) (4 eq.) and HATU (3.9 eq.) in DMF.

  • Add DIPEA (8 eq.) to the activation mixture and vortex briefly.

  • Immediately add the activated mixture to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature, or at an elevated temperature (e.g., 50°C) for particularly difficult steps.

  • After the reaction, drain the vessel and wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.[16]

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis of aggregation-prone modified peptides.

G cluster_0 Factors Contributing to Peptide Aggregation Seq Primary Sequence (Hydrophobic Residues) Hbond Inter-chain H-Bonding Seq->Hbond Mod Modifications (this compound) Solvation Poor Solvation Mod->Solvation Chain Increasing Chain Length Chain->Hbond Protect Side-Chain Protecting Groups Protect->Solvation Aggregation On-Resin Aggregation (β-Sheet Formation) Hbond->Aggregation Solvation->Aggregation

Caption: Key factors that promote peptide aggregation during SPPS.

References

Technical Support Center: Purification of Thymine-1-acetic acid Conjugates using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Thymine-1-acetic acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during HPLC purification of these specific conjugates.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of this compound conjugates in a question-and-answer format.

Question: Why am I seeing a broad peak for my conjugate?

Answer: Peak broadening for this compound conjugates can be caused by several factors:

  • Secondary Structure Formation: Although less complex than longer oligonucleotides, conjugates can sometimes form secondary structures that lead to broadened peaks.[1] Increasing the column temperature to 60-80°C can help denature these structures and sharpen peaks.[2]

  • Column Overload: Injecting too much sample onto the column can cause peak distortion, including broadening.[1] Try reducing the sample concentration or injection volume.

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance and broader peaks.[3] If the column is old or has been used extensively with harsh mobile phases, consider replacing it.

  • Inappropriate Mobile Phase: The composition of the mobile phase is critical. For instance, an incorrect concentration of the ion-pairing reagent can lead to poor peak shape.[4]

Question: My conjugate peak is tailing. What can I do to fix this?

Answer: Peak tailing is a common issue and can often be resolved by addressing the following:

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the conjugate, causing tailing.[5] Ensure your mobile phase pH is appropriately controlled. Using a column with end-capping can also minimize these interactions.

  • Metal Contamination: Trace metal contamination in the sample, mobile phase, or from the HPLC system itself can lead to peak tailing.[6] Use high-purity solvents and consider using a mobile phase with a chelating agent if contamination is suspected.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.[7] Whenever possible, dissolve your sample in the initial mobile phase.[7]

Question: I am observing split peaks for my conjugate. What is the likely cause?

Answer: Split peaks can be frustrating, but they usually point to a few specific problems:

  • Partially Clogged Frit: A blockage at the column inlet frit can cause the sample to be distributed unevenly, leading to split peaks. Back-flushing the column (if the manufacturer allows) or replacing the frit may solve the issue.

  • Column Void: A void or channel in the column packing material can also result in peak splitting.[5] This can happen from pressure shocks or degradation of the stationary phase. A new column is usually required to fix this.

  • Sample Degradation: The this compound conjugate itself might be degrading during sample preparation or on the autosampler, leading to the appearance of a closely eluting impurity that manifests as a shoulder or a split peak.[1] Analyze samples promptly after preparation and use a cooled autosampler if possible.[1]

Question: Why is the retention time of my conjugate inconsistent between runs?

Answer: Fluctuations in retention time can compromise the reproducibility of your purification. Consider these potential causes:

  • Inadequate Column Equilibration: Ion-pairing reverse-phase chromatography requires sufficient time for the column to equilibrate with the mobile phase.[7] Ensure the column is equilibrated for an adequate duration before each injection, which could be 30 minutes or more.[7]

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase, or the evaporation of the organic solvent component, can lead to shifts in retention time.[3] Always prepare mobile phases fresh and keep the solvent reservoirs capped.

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause variations in the flow rate, directly affecting retention times. Regular pump maintenance is crucial.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for purifying this compound conjugates?

A1: For the purification of this compound conjugates, a reverse-phase C8 or C18 column is typically recommended.[8] These columns provide good retention and resolution for oligonucleotide conjugates. Columns with a pore size of 100 Å or 300 Å are suitable, with larger pore sizes being beneficial for larger conjugates.[2]

Q2: What are the recommended mobile phases and ion-pairing reagents?

A2: A common mobile phase system for this type of purification is a gradient of acetonitrile (B52724) in an aqueous buffer containing an ion-pairing reagent.[9] Triethylammonium (B8662869) acetate (B1210297) (TEAA) is a widely used ion-pairing agent, typically at a concentration of 0.1 M.[8] For applications requiring mass spectrometry (MS) compatibility, a mobile phase containing 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and triethylamine (B128534) (TEA) is a good alternative as it is volatile.[4]

Q3: How can I distinguish the peak of my conjugate from unreacted starting materials?

A3: To identify the correct peak, you can monitor the absorbance at two different wavelengths.[8] The oligonucleotide component will absorb strongly around 260 nm, while the conjugate may have an additional absorbance maximum depending on the properties of the conjugated molecule.[8] If the this compound is conjugated to a fluorescent molecule, you can use a fluorescence detector. Unlabeled oligonucleotides will only show absorbance at 260 nm.[8]

Q4: What is a typical gradient for purifying this compound conjugates?

A4: A linear gradient of increasing acetonitrile concentration is commonly used. For example, a gradient from 5% to 95% acetonitrile in 0.1 M TEAA over 30 minutes can be a good starting point.[8] The optimal gradient will depend on the specific properties of your conjugate and may require some method development.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Column Type C8 or C18Reverse-phase is standard for these conjugates.[8]
Particle Size 3 - 10 µmSmaller particles offer higher resolution but also higher backpressure.
Pore Size 100 - 300 ÅLarger pores are suitable for larger conjugate molecules.[2]
Mobile Phase A 0.1 M TEAA in WaterTEAA is a common ion-pairing reagent.[8]
Mobile Phase B AcetonitrileThe organic modifier used for elution.
Gradient 5-95% AcetonitrileA typical starting gradient over 30 minutes.[8]
Flow Rate 0.5 - 1.5 mL/minFor analytical scale columns.
Column Temperature 50 - 80°CElevated temperatures can improve peak shape.[2]
Detection Wavelength 260 nmFor the oligonucleotide backbone.[8]

Experimental Protocols

Protocol: Ion-Pair Reverse-Phase HPLC Purification of a this compound Conjugate

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1 M solution of triethylammonium acetate (TEAA) in HPLC-grade water. Adjust the pH to 7.0 with acetic acid or triethylamine as needed. Filter through a 0.22 µm membrane.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude this compound conjugate in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System Setup:

    • Install a suitable C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Set the column oven temperature to 60°C.

    • Set the UV detector to monitor at 260 nm.

  • Chromatographic Run:

    • Inject 20-100 µL of the prepared sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Follow with a wash step of 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions (5% Mobile Phase B) and re-equilibrate for 10 minutes before the next injection.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by a secondary method (e.g., mass spectrometry) to confirm the identity of the purified conjugate.

Visualizations

TroubleshootingWorkflow start Problem with HPLC Peak peak_shape Poor Peak Shape? start->peak_shape Is it a... retention_time Inconsistent Retention Time? start->retention_time Or is it... broad_peak Broad Peak peak_shape->broad_peak Yes tailing_peak Tailing Peak peak_shape->tailing_peak split_peak Split Peak peak_shape->split_peak sol_broad1 Increase Column Temp (60-80°C) broad_peak->sol_broad1 sol_broad2 Reduce Sample Load broad_peak->sol_broad2 sol_broad3 Replace Column broad_peak->sol_broad3 sol_tailing1 Adjust Mobile Phase pH tailing_peak->sol_tailing1 sol_tailing2 Use High-Purity Solvents tailing_peak->sol_tailing2 sol_tailing3 Match Sample Solvent tailing_peak->sol_tailing3 sol_split1 Check/Replace Frit split_peak->sol_split1 sol_split2 Replace Column (Void) split_peak->sol_split2 sol_split3 Analyze Sample Promptly split_peak->sol_split3 sol_rt1 Increase Equilibration Time retention_time->sol_rt1 Yes sol_rt2 Prepare Fresh Mobile Phase retention_time->sol_rt2 sol_rt3 Check Pump Performance retention_time->sol_rt3

Caption: Troubleshooting workflow for common HPLC issues.

ExperimentalWorkflow prep_mobile 1. Prepare Mobile Phases (e.g., 0.1M TEAA & ACN) prep_sample 2. Prepare Sample (Dissolve & Filter) prep_mobile->prep_sample setup_hplc 3. HPLC System Setup & Column Equilibration prep_sample->setup_hplc inject 4. Inject Sample setup_hplc->inject run_gradient 5. Run Gradient & Elute Conjugate inject->run_gradient collect 6. Collect Fractions run_gradient->collect analyze 7. Analyze Fractions (e.g., Mass Spec) collect->analyze final_product Purified Conjugate analyze->final_product

Caption: General experimental workflow for HPLC purification.

References

Overcoming solubility issues with Thymine-1-acetic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thymine-1-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during its use in experimental settings, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a polar molecule and is sparingly soluble in water.[1] It is more readily soluble in polar aprotic solvents, with dry dimethylformamide (DMF) being a commonly used solvent in experimental protocols.[2] Due to the presence of the carboxylic acid group, its solubility is highly pH-dependent.

Q2: Can I heat the mixture to improve the solubility of this compound?

Gentle heating can be employed to aid in the dissolution of this compound. However, it is crucial to monitor the temperature closely as the compound has a melting point of 272-278 °C with decomposition.[3][4] For sensitive reactions, it is advisable to explore other methods like sonication or the use of co-solvents first.

Q3: Is it necessary to use anhydrous (dry) solvents?

For many organic reactions, particularly those involving activating agents like EDC·HCl, the use of dry solvents such as anhydrous DMF is critical to prevent side reactions and ensure the desired reactivity of this compound.[2]

Q4: How does pH affect the solubility of this compound?

As a carboxylic acid, this compound is significantly more soluble in basic solutions due to the formation of its carboxylate salt. The addition of a base will deprotonate the carboxylic acid, forming a more polar and soluble salt. Synthesis procedures for this compound often utilize a strong base like potassium hydroxide (B78521) (KOH) to dissolve the starting material, thymine (B56734), in water, highlighting the effectiveness of this strategy.[2][5]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing common solubility problems with this compound in reaction media.

Problem: this compound is not dissolving in the chosen solvent.
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate solvent selection. Switch to a more polar aprotic solvent such as DMF or DMSO.The compound should dissolve more readily.
Insufficient solvent volume. Gradually increase the volume of the solvent while stirring.A clear solution is obtained.
Low dissolution rate at room temperature. Gently warm the mixture or use an ultrasonic bath.Dissolution is accelerated.
The compound is in its acidic, less soluble form. Add a suitable base (e.g., triethylamine, potassium carbonate) dropwise to form the more soluble salt.The solid dissolves as the salt is formed.
Problem: The compound precipitates out of solution during the reaction.
Possible Cause Troubleshooting Step Expected Outcome
Change in reaction mixture polarity. Add a co-solvent that is miscible with the reaction mixture but has a higher dissolving power for the compound.The precipitate redissolves.
Change in pH of the reaction medium. If the reaction generates an acidic byproduct, add a non-nucleophilic base to maintain a neutral or slightly basic pH.The compound remains in its soluble salt form.
Supersaturation. Ensure the initial concentration is not too close to the saturation point at the reaction temperature.The compound remains in solution throughout the reaction.

Quantitative Solubility Data

Solvent Solubility of Thymine (Estimate for this compound)
Water3.82 mg/mL (at 25°C)
Dimethyl sulfoxide (B87167) (DMSO)~20 mg/mL
Dimethylformamide (DMF)~20 mg/mL
Ethanol~2 mg/mL

Data for thymine is provided as an approximation. Actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: General Solubilization in an Organic Solvent (DMF)
  • Weigh the required amount of this compound and add it to a clean, dry reaction vessel.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the vessel.

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • If dissolution is slow, gently warm the mixture (e.g., to 40-50 °C) or place the vessel in an ultrasonic bath.

  • Once a clear solution is obtained, cool to the desired reaction temperature before adding other reagents.

Protocol 2: Solubilization via Salt Formation in an Aqueous Medium
  • Suspend this compound in the desired volume of water.

  • While stirring, add a 1M solution of a suitable base (e.g., NaOH, KOH) dropwise.

  • Monitor the pH of the solution. Continue adding the base until the solid dissolves completely, indicating the formation of the soluble carboxylate salt.

  • The resulting aqueous solution can then be used for subsequent reactions.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G Troubleshooting Workflow for this compound Solubility start Start: Dissolve This compound is_dissolved Is the compound fully dissolved? start->is_dissolved select_solvent Select appropriate solvent (e.g., DMF, DMSO) is_dissolved->select_solvent No end_success Success: Proceed with a homogeneous reaction is_dissolved->end_success Yes increase_volume Increase solvent volume select_solvent->increase_volume apply_energy Apply gentle heat or sonication increase_volume->apply_energy add_base Add a suitable base (e.g., Triethylamine) to form a salt apply_energy->add_base add_base->is_dissolved check_precipitation Does precipitation occur during the reaction? add_cosolvent Add a co-solvent check_precipitation->add_cosolvent Yes check_precipitation->end_success No adjust_ph Adjust reaction pH with a non-nucleophilic base add_cosolvent->adjust_ph adjust_ph->check_precipitation end_fail Issue persists: Re-evaluate reaction conditions adjust_ph->end_fail end_success->check_precipitation

Caption: A logical workflow for troubleshooting solubility issues.

References

Identifying and minimizing side products in Thymine-1-acetic acid reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thymine-1-acetic acid. The information is designed to help identify and minimize side products in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound?

A1: The primary side products in the synthesis of this compound from thymine (B56734) and a haloacetic acid (e.g., bromoacetic or chloroacetic acid) are isomers resulting from alkylation at different positions on the thymine ring. The most common isomeric byproduct is N3-carboxymethylthymine . O-alkylation at the O2 and O4 positions can also occur, leading to the formation of O2- and O4-carboxymethylthymine, though these are generally formed in smaller amounts.

Q2: How can I selectively synthesize this compound (N1-alkylation) over the N3-isomer?

A2: The regioselectivity of the alkylation reaction is highly dependent on the reaction conditions. To favor N1-alkylation:

  • Choice of Base: The choice of base is critical. Using a milder base can favor N1-alkylation. Stronger bases can lead to the formation of a dianion, increasing the likelihood of N3-alkylation.

  • Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents are often employed.[1][2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for N1-alkylation.

Q3: I have a low yield in my this compound synthesis. What are the possible causes and solutions?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: Ensure that the reaction has gone to completion by monitoring it using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalled, consider increasing the reaction time or temperature.

  • Side product formation: Significant formation of the N3-isomer or other byproducts will lower the yield of the desired product. Optimizing the reaction conditions for N1-selectivity is crucial (see Q2).

  • Suboptimal work-up and purification: The purification process, which often involves pH adjustment and precipitation, needs to be carefully controlled to avoid loss of the product. Ensure the pH is adjusted accurately to the isoelectric point of this compound for efficient precipitation.

  • Poor quality of starting materials: Ensure the purity of thymine and the haloacetic acid.

Q4: What are the common side products when using this compound in coupling reactions (e.g., with amines)?

A4: When using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an amide bond between this compound and an amine, a common side product is the formation of an N-acylurea . This occurs through the rearrangement of the O-acylisourea intermediate.[1][3][4][5][6] The formation of this stable byproduct consumes the activated carboxylic acid, reducing the yield of the desired amide.

Q5: How can I minimize N-acylurea formation during EDC coupling reactions?

A5: To minimize the formation of N-acylurea:

  • Add an activator: Including an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.

  • Control the reaction temperature: Keeping the reaction temperature low (e.g., 0 °C) can slow down the rate of the rearrangement reaction.

  • Order of addition: Add the coupling reagent to the carboxylic acid before introducing the amine.

Q6: How can I differentiate between this compound and its N3-isomer?

A6: Spectroscopic methods are essential for distinguishing between the N1 and N3 isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to differentiate the isomers. The chemical shifts of the protons and carbons, particularly those of the pyrimidine (B1678525) ring and the methylene (B1212753) group of the acetic acid moiety, will be different for the two isomers.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the two isomers, allowing for their quantification.[3][4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield of this compound Incomplete reactionMonitor the reaction by TLC or HPLC. Increase reaction time or temperature if necessary.
High proportion of N3-isomerOptimize reaction conditions for N1-selectivity (see detailed protocol below). Consider using a milder base or a different solvent system.
Product loss during work-upCarefully control the pH during precipitation. Ensure complete precipitation by cooling for an adequate amount of time.
Presence of multiple spots on TLC/peaks in HPLC after synthesis Formation of N1 and N3 isomersUse NMR to confirm the identity of the major product. Optimize reaction conditions for higher regioselectivity.
Presence of unreacted starting materialsEnsure appropriate stoichiometry of reactants. Monitor reaction to completion.
Low yield in subsequent coupling reactions Formation of N-acylurea byproductAdd HOBt or Oxyma to the reaction mixture. Maintain a low reaction temperature.
Incomplete reactionUse a suitable coupling agent and ensure anhydrous conditions if required. Monitor the reaction by TLC or HPLC.

Data Presentation: Regioselectivity of Thymine Alkylation

The ratio of N1 to N3 alkylation is highly dependent on the reaction conditions. The following table summarizes qualitative trends observed in the alkylation of thymine.

Reaction Condition Effect on N1 vs. N3 Alkylation Reference
Base Strength Stronger bases can increase the proportion of the N3-isomer.General principle of ambident nucleophile reactivity
Solvent Polarity Polar aprotic solvents often favor N-alkylation. The specific solvent can influence the N1/N3 ratio.[1][2]
Counter-ion The nature of the cation from the base can influence the site of alkylation through coordination.General principle of ambident nucleophile reactivity
Leaving Group The reactivity of the haloacetic acid (I > Br > Cl) can affect the reaction rate and potentially the selectivity.General chemical principles

Experimental Protocols

Optimized Protocol for Selective N1-Alkylation of Thymine

This protocol is designed to favor the formation of this compound over its N3-isomer.

Materials:

  • Thymine

  • Bromoacetic acid

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Deionized water

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thymine (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add finely powdered potassium carbonate (1.1 equivalents). Stir the suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Dissolve bromoacetic acid (1.05 equivalents) in a minimal amount of DMF and add it dropwise to the thymine suspension at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salts.

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted bromoacetic acid and other organic impurities.

    • Carefully acidify the aqueous layer with 2M HCl to a pH of approximately 2-3 to precipitate the product.

  • Purification:

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum.

  • Analysis: Characterize the product by NMR and confirm its purity by HPLC.

Mandatory Visualizations

Reaction Scheme for this compound Synthesis

G Synthesis of this compound and N3-Isomer Side Product thymine Thymine product_N1 This compound (Desired Product) thymine->product_N1 product_N3 N3-carboxymethylthymine (Side Product) thymine->product_N3 bromoacetic + BrCH2COOH bromoacetic->product_N1 bromoacetic->product_N3 base Base (e.g., K2CO3) base->product_N1 Conditions base->product_N3 Conditions solvent Solvent (e.g., DMF) solvent->product_N1 solvent->product_N3

Caption: Synthesis of this compound and the N3-isomer side product.

Experimental Workflow for Minimizing Side Products

G Workflow for Selective N1-Alkylation start Start: Thymine + Bromoacetic Acid conditions Reaction Conditions: - Mild Base (K2CO3) - Polar Aprotic Solvent (DMF) - Low Temperature (0°C -> RT) start->conditions reaction Alkylation Reaction conditions->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Work-up: - Filtration - Solvent Removal - Aqueous Wash - Acidification (pH 2-3) monitoring->workup Reaction Complete purification Purification: - Precipitation - Filtration - Washing workup->purification analysis Analysis: - NMR (Isomer Identification) - HPLC (Purity Check) purification->analysis product Pure this compound analysis->product

Caption: Optimized workflow for the selective synthesis of this compound.

Mechanism of N-Acylurea Side Product Formation

G EDC Coupling and N-Acylurea Side Reaction cluster_main Desired Amide Formation cluster_side Side Reaction RCOOH This compound O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Amide Desired Amide O_acylisourea->Amide + Amine O_acylisourea_side O-Acylisourea RNH2 Amine N_acylurea N-Acylurea (Inactive Byproduct) O_acylisourea_side->N_acylurea Rearrangement

Caption: Competing pathways of EDC coupling leading to desired amide or N-acylurea.

References

Technical Support Center: Optimizing Thymine-1-acetic acid and EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of Thymine-1-acetic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS reaction with this compound?

A1: A two-step pH process is highly recommended for optimal results.[1] The initial activation of the carboxyl group on this compound with EDC is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[1][2] Following this activation, the coupling reaction with a primary amine is more efficient at a neutral to slightly basic pH, generally between 7.0 and 8.5.[1][2] This is because the primary amine needs to be deprotonated to act as an effective nucleophile.[1]

Q2: Which buffers should I use for the activation and coupling steps?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reactants.[2]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is widely recommended.[2][3]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used.[2] Other suitable options include borate (B1201080) or sodium bicarbonate buffers.[2][4]

  • Buffers to Avoid: Tris, glycine, and acetate (B1210297) buffers should be avoided as they contain reactive groups that will interfere with the coupling chemistry.[2][3]

Q3: What are the recommended molar ratios of EDC and NHS to this compound?

A3: While the optimal molar ratio can vary, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl groups of this compound. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl-containing molecule are frequently suggested.[3][4] It is often necessary to optimize these ratios to achieve the highest coupling efficiency.[4]

Q4: How should I prepare and store my EDC and NHS reagents?

A4: Both EDC and NHS are sensitive to moisture and can lose activity if not handled and stored properly.[2]

  • Storage: EDC and NHS should be stored desiccated at -20°C.[2]

  • Handling: To prevent condensation, allow the reagent vials to warm to room temperature before opening.[2][4] After use, promptly reseal the vials and store them under dry conditions. For frequent use, consider preparing smaller, single-use aliquots.[2][4]

  • Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are not stable in aqueous solutions.[5]

Q5: How can I stop or "quench" the reaction?

A5: Quenching is a critical step to terminate the reaction and prevent unwanted side reactions.[6] This can be achieved by adding a quenching agent that reacts with the remaining active NHS esters. Common quenching agents include hydroxylamine (B1172632), Tris, or glycine.[6][7] For example, hydroxylamine can be added to a final concentration of 10-50 mM and incubated for 15-30 minutes.[2][4] To quench unreacted EDC specifically, 2-mercaptoethanol (B42355) can be added to a final concentration of 20 mM.[2][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Yield Inactive EDC or NHS due to moisture exposure.Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[3]
Incorrect pH for activation or coupling steps.Use a two-buffer system: an activation buffer (e.g., MES) at pH 5.0-6.0 and a coupling buffer (e.g., PBS) at pH 7.2-8.0.[6][8]
Hydrolysis of the NHS-ester intermediate.Perform the coupling step immediately after the activation step. The NHS-ester is unstable in aqueous solutions, and its hydrolysis increases with pH.[3][6]
Presence of competing nucleophiles in buffers.Ensure buffers are free of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).[2][3]
Precipitation/Aggregation During Reaction High concentration of EDC.If precipitation is observed when using a large excess of EDC, try reducing the concentration.[2]
Protein aggregation if coupling to a protein.Ensure the reaction pH is at least 1-2 units away from the isoelectric point (pI) of the protein. Consider performing the reaction in a more dilute solution.[8]
Inconsistent Results Between Experiments Poor pH control.Use a high-quality buffer within its optimal buffering range. Verify the pH of the reaction mixture after all components have been added.[8]
Degradation of EDC/NHS stock solutions.Prepare fresh EDC and NHS solutions for each experiment. Do not store them in solution.[5]

Data Presentation

Table 1: Recommended Reaction Conditions for EDC/NHS Coupling

ParameterActivation StepCoupling Step
pH 4.5 - 6.0[1][2]7.0 - 8.5[1][2]
Recommended Buffer 0.1 M MES[2][9]PBS, Borate, or Bicarbonate[2][9]
Temperature Room Temperature[7]Room Temperature or 4°C[1]
Duration 15 - 30 minutes[4][7]1 - 2 hours at RT or overnight at 4°C[1][10]

Table 2: Starting Molar Ratios for Optimization

ReactantMolar Excess over this compound
EDC 2x - 10x[3][4]
NHS/Sulfo-NHS 2x - 5x[3][4]

Table 3: Common Quenching Agents

Quenching AgentFinal ConcentrationIncubation TimeTarget
Hydroxylamine 10 - 50 mM[2][4]15 - 30 min[2][4]Unreacted NHS esters
Tris or Glycine 20 - 50 mM[6]15 min[6]Unreacted NHS esters
2-Mercaptoethanol 20 mM[2][7]~15 min[7][11]Unreacted EDC

Experimental Protocols

Two-Step EDC/NHS Coupling Protocol

This protocol describes a general procedure for conjugating this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1][4]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1][4]

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[2]

  • Desalting column

Procedure:

  • Reagent Preparation: Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[4] Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.[4]

  • Activation of Carboxyl Groups:

    • Dissolve this compound in the Activation Buffer.

    • Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the this compound solution. A common starting concentration is ~2 mM EDC and ~5 mM NHS.[7]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[4]

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent side reactions, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.[4] This step also serves to adjust the pH for the subsequent coupling reaction.

  • Coupling to Amine:

    • Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM.[4]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.[4]

  • Purification:

    • Purify the final conjugate using a desalting column or dialysis to remove quenching reagents and other reaction byproducts.[2]

Visualizations

EDC_NHS_Reaction_Mechanism Carboxyl This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis (Side Reaction) O_Acylisourea->Hydrolysis H2O N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement NHS NHS Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2 (pH 7.0-8.5) NHS_Ester->Hydrolysis H2O (pH dependent) Primary_Amine Primary Amine (R'-NH2)

Caption: EDC/NHS reaction mechanism for amide bond formation.

Troubleshooting_Workflow Start Start: Low/No Conjugation Check_Reagents Are EDC/NHS fresh and handled properly? Start->Check_Reagents Use_Fresh Use fresh, properly stored reagents. Check_Reagents->Use_Fresh No Check_pH Is the pH correct for each step? Check_Reagents->Check_pH Yes Use_Fresh->Check_pH Adjust_pH Adjust pH: Activation (4.5-6.0) Coupling (7.2-8.0) Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Use_Correct_Buffer Use amine-free buffers (e.g., MES, PBS). Check_Buffer->Use_Correct_Buffer No Check_Time Was the coupling step performed promptly after activation? Check_Buffer->Check_Time Yes Use_Correct_Buffer->Check_Time Minimize_Delay Minimize delay between activation and coupling. Check_Time->Minimize_Delay No Success Problem Solved Check_Time->Success Yes Minimize_Delay->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Stability of Thymine-1-acetic acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thymine-1-acetic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a derivative of thymine, one of the four nucleobases in DNA. It is used in various research applications, including oligonucleotide synthesis.[1] Understanding its stability is crucial because degradation can lead to the formation of impurities, loss of biological activity, and inaccurate experimental outcomes. Stability studies are essential for developing stable formulations, determining appropriate storage conditions, and establishing a reliable shelf-life.[2]

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be influenced by several factors, including:

  • pH: Extreme acidic or basic conditions can catalyze hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation rates.

  • Light: Exposure to UV or other high-energy light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.

Forced degradation studies are designed to evaluate the impact of these stress factors in a controlled manner.[2][3]

Q3: How can I monitor the degradation of this compound in my experiments?

The most common method for monitoring the degradation of small molecules like this compound is High-Performance Liquid Chromatography (HPLC).[4] A stability-indicating HPLC method can separate the intact molecule from its degradation products, allowing for quantification of the remaining active compound and the appearance of impurities over time. Other techniques such as mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[4][5]

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my HPLC chromatogram after sample preparation or storage.

  • Possible Cause: This is a strong indication of degradation. The new peaks likely represent degradation products of this compound.

  • Troubleshooting Steps:

    • Characterize the new peaks: Use a diode array detector (DAD) to obtain the UV spectrum of the new peaks and compare it to that of this compound. If possible, use LC-MS to determine the mass of the new compounds to help identify their structures.

    • Review your experimental conditions: Were the samples exposed to extreme pH, high temperatures, or prolonged light?

    • Perform a controlled degradation study: Subject a fresh sample of this compound to the suspected stress condition (e.g., heat it to 60°C or adjust the pH to an extreme value) and monitor the formation of the unexpected peaks by HPLC. This will help confirm the cause of degradation.

Issue 2: The concentration of my this compound stock solution is lower than expected.

  • Possible Cause: The compound may have degraded during storage.

  • Troubleshooting Steps:

    • Check storage conditions: Ensure the stock solution is stored at the recommended temperature (typically -20°C or lower for long-term storage) and protected from light.

    • Evaluate solvent stability: The solvent used for the stock solution could be contributing to degradation. Consider preparing fresh stock solutions in different appropriate solvents (e.g., DMSO, water) and monitoring their stability over time.

    • Re-prepare and re-standardize: Prepare a fresh stock solution and immediately determine its concentration using a validated analytical method. Compare this to the concentration of the older stock solution to quantify the extent of degradation.

Hypothetical Stability Data

The following tables present hypothetical data to illustrate the potential stability profile of this compound under forced degradation conditions. These are for illustrative purposes only and actual results may vary.

Table 1: Effect of pH on the Stability of this compound at 40°C

pHIncubation Time (hours)% Remaining this compound% Total Degradation Products
2.02492.57.5
2.07281.318.7
7.02499.80.2
7.07299.50.5
10.02490.19.9
10.07275.424.6

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

TemperatureIncubation Time (hours)% Remaining this compound% Total Degradation Products
25°C72>99.9<0.1
40°C7299.50.5
60°C7291.28.8
80°C7278.921.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a UV/DAD detector and a C18 column

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at 0, 2, 6, 12, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at 0, 2, 6, 12, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw samples at 0, 2, 6, 12, and 24 hours.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a calibrated oven at 80°C.

    • Withdraw samples at 0, 24, 48, and 72 hours.

  • Photostability:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples after the exposure period.

4. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • An example method could be a gradient elution on a C18 column with a mobile phase of water (with 0.1% formic acid) and acetonitrile.

  • Monitor the chromatograms at the lambda max of this compound.

  • Calculate the percentage of remaining this compound and the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo sampling Time-point Sampling (e.g., 0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling hplc HPLC Analysis (Stability-Indicating Method) photo->hplc neutralize Neutralization (for Acid/Base Samples) sampling->neutralize neutralize->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound thymine Thymine parent->thymine Cleavage of N1-C bond glycolic_acid Glycolic Acid oxidized_product Oxidized Derivatives (e.g., Thymine Glycol derivative) parent->oxidized_product Oxidizing Agent (e.g., H₂O₂)

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Characterization of Thymine-1-acetic acid Conjugates by MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of Thymine-1-acetic acid conjugates using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality mass spectra for these modified nucleic acid analogs.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the MALDI-TOF analysis of this compound conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the best matrix for analyzing this compound conjugates?

A1: For oligonucleotide analysis, which is analogous to this compound conjugates, 3-Hydroxypicolinic acid (3-HPA) is a commonly used and effective matrix.[1] Other matrices such as 6-aza-2-thiothymine (B1226071) (ATT) and α-cyano-4-hydroxycinnamic acid (HCCA) have also been successfully used for nucleic acid analysis.[1][2] The choice of matrix can be sample-dependent, and it may be necessary to screen a few matrices to find the optimal one for your specific conjugate.

Q2: My signal-to-noise ratio is very low. How can I improve it?

A2: A low signal-to-noise ratio can be caused by several factors. Here are some troubleshooting steps:

  • Optimize Matrix/Analyte Ratio: The ideal molar ratio of matrix to analyte is typically in the range of 1000:1 to 10,000:1.[3] You may need to adjust the concentration of your analyte or matrix solution.

  • Improve Co-crystallization: Ensure that the matrix and analyte form a homogenous crystal layer. The dried-droplet method is a common starting point, but two-layer or sandwich methods can sometimes yield better results.[1][3]

  • Increase Laser Power: Gradually increasing the laser power can enhance ionization and improve the signal.[3] However, excessive laser power can lead to sample fragmentation and detector saturation.

  • Sample Purity: Ensure your sample is free from salts and other contaminants that can suppress the signal.[4] Consider a desalting step if necessary.

Q3: I am observing multiple peaks in my spectrum, including peaks for sodium and potassium adducts. How can I minimize these?

A3: Salt adducts, particularly sodium ([M+Na]+) and potassium ([M+K]+), are a common issue in positive-ion mode MALDI-TOF. Here's how to address this:

  • Sample Desalting: The most effective way to reduce salt adducts is to desalt your sample prior to analysis. This can be done using techniques like dialysis, drop dialysis, or specialized purification tips.

  • Use of Additives: Adding a source of ammonium (B1175870) ions, such as diammonium citrate (B86180) (DAC), to the matrix solution can help to suppress sodium and potassium adduct formation by promoting the formation of the protonated molecule ([M+H]+).[1]

  • Negative Ion Mode: Analyzing the sample in negative ion mode can circumvent the issue of salt adducts, as these are not readily detected in this mode.[5]

Q4: My sample appears to be fragmenting. How can I obtain the intact mass?

A4: While MALDI is a "soft" ionization technique, some fragmentation can occur, especially with fragile molecules or at high laser fluences.[1] To minimize fragmentation:

  • Reduce Laser Power: Use the lowest laser power necessary to obtain a good signal.

  • Optimize Matrix: Some matrices are "cooler" than others, meaning they transfer less internal energy to the analyte, thus reducing fragmentation. Experiment with different matrices if fragmentation is a persistent issue.

  • Check for In-Source Decay (ISD): Some fragmentation may occur in the ion source immediately after desorption and ionization. This is known as in-source decay.[6] Optimizing instrument parameters, such as the extraction delay time, can sometimes minimize ISD.

Q5: How do I interpret the mass spectrum of my this compound conjugate?

A5: Ideally, for a pure conjugate, you would expect to see a single, prominent peak corresponding to the singly charged molecule (e.g., [M+H]+ in positive mode or [M-H]- in negative mode).[5][7] However, you may also observe:

  • Adducts: As mentioned, peaks corresponding to sodium ([M+Na]+) or potassium ([M+K]+) adducts may be present.

  • Multiply Charged Ions: While less common in MALDI than in electrospray ionization, you might occasionally see doubly charged ions ([M+2H]2+).[7]

  • Fragments: Peaks at lower m/z values could indicate fragmentation of your conjugate.

  • Impurities: Peaks that do not correspond to the expected mass, adducts, or fragments may be due to impurities from the synthesis or sample handling.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
No Signal or Very Weak Signal - Insufficient sample concentration. - Poor co-crystallization of sample and matrix. - Sample suppression by contaminants (e.g., salts). - Incorrect laser focus or power.- Increase analyte concentration. - Try different spotting techniques (dried droplet, two-layer).[1][3] - Desalt the sample. - Adjust laser power and position on the sample spot.[3]
Poor Resolution / Broad Peaks - Non-uniform crystal formation. - High salt concentration. - High laser power. - Instrument calibration needed.- Optimize sample preparation for more uniform crystals. - Desalt the sample. - Reduce laser power. - Calibrate the instrument using a known standard.
Presence of Salt Adducts - Contamination with sodium or potassium salts.- Desalt the sample. - Add an ammonium salt (e.g., diammonium citrate) to the matrix.[1] - Analyze in negative ion mode.[5]
Significant Fragmentation - High laser power. - "Hot" matrix. - In-source decay (ISD). - Instability of the conjugate.- Reduce laser power. - Try a different matrix known to be "cooler". - Optimize instrument parameters (e.g., extraction delay). - Ensure gentle sample handling.
Inconsistent Results (Shot-to-Shot Variability) - Inhomogeneous sample/matrix spot.- Improve spotting technique to create a more uniform crystal layer. The thin-layer method can improve reproducibility.[8] - Acquire data from multiple positions on the spot and average the spectra.

Experimental Protocols

Protocol 1: MALDI-TOF Sample Preparation using the Dried-Droplet Method

This protocol describes the most common method for preparing samples for MALDI-TOF analysis.

Materials:

  • This compound conjugate sample (desalted, concentration ~1-10 pmol/µL)

  • MALDI Matrix (e.g., 3-HPA, 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

  • Pipettes and tips (0.5-10 µL range)

Procedure:

  • Prepare the Matrix Solution: Dissolve the matrix in the appropriate solvent to a final concentration of 10 mg/mL. Vortex and briefly centrifuge to pellet any undissolved solid.

  • Mix Sample and Matrix: In a microcentrifuge tube, mix the analyte solution and the matrix solution in a 1:1 to 1:10 ratio (e.g., 1 µL of analyte and 9 µL of matrix). The optimal ratio may need to be determined empirically.

  • Spotting: Pipette 0.5 - 1.0 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.

  • Drying: Allow the droplet to air dry completely at room temperature. This will result in the formation of a crystalline spot.

  • Analysis: Load the target plate into the MALDI-TOF mass spectrometer and acquire the spectrum.

Protocol 2: MALDI-TOF Sample Preparation using the Two-Layer (Sandwich) Method

This method can sometimes improve results for samples that are difficult to analyze with the dried-droplet method.[3]

Materials:

  • Same as Protocol 1.

Procedure:

  • First Layer (Matrix): Spot 0.5 µL of the matrix solution onto the MALDI target plate and let it air dry completely.

  • Second Layer (Analyte): Carefully spot 0.5 µL of the analyte solution directly on top of the dried matrix layer. Let it air dry.

  • Third Layer (Matrix): Spot another 0.5 µL of the matrix solution on top of the dried analyte layer. Let it air dry completely.

  • Analysis: Load the target plate into the MALDI-TOF mass spectrometer and acquire the spectrum.

Data Presentation

Table 1: Common Matrices for Nucleic Acid Analysis by MALDI-TOF
MatrixAbbreviationCommon SolventAnalyte Suitability
3-Hydroxypicolinic acid3-HPA50:50 ACN:H₂O, 0.1% TFANucleic acids, Oligonucleotides[9]
6-aza-2-thiothymineATTAcetonitrile, EthanolOligonucleotides[1][8]
α-Cyano-4-hydroxycinnamic acidHCCA, CHCA50:50 ACN:H₂O, 0.1% TFAPeptides, Small Proteins, some Nucleic Acids[2]
Sinapinic acidSA30:70 ACN:H₂O, 0.1% TFAProteins > 10 kDa[10]
2,5-Dihydroxybenzoic acidDHB30:70 ACN:H₂O, 0.1% TFAPeptides, Proteins, Glycans[10]

Visualizations

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Spotting cluster_analysis MALDI-TOF Analysis cluster_data Data Interpretation sample_prep This compound Conjugate Solution (1-10 pmol/µL) mix Mix Sample & Matrix sample_prep->mix matrix_prep Matrix Solution (e.g., 3-HPA, 10 mg/mL) matrix_prep->mix spot Spot 0.5-1 µL onto MALDI Target Plate mix->spot dry Air Dry to Co-crystallize spot->dry load Load Plate into Mass Spectrometer dry->load acquire Acquire Mass Spectrum load->acquire interpret Analyze Spectrum for: - Intact Mass - Adducts - Fragments acquire->interpret

Caption: Experimental workflow for MALDI-TOF analysis of this compound conjugates.

troubleshooting_logic cluster_signal Signal Issues cluster_peaks Peak Issues cluster_reproducibility Reproducibility start Poor Quality Spectrum? low_signal Low Signal/Noise start->low_signal Yes adducts Salt Adducts Present? start->adducts Yes fragmentation Fragmentation? start->fragmentation Yes inconsistent Inconsistent Spectra? start->inconsistent Yes check_conc Check Analyte/Matrix Concentration low_signal->check_conc optimize_laser Adjust Laser Power check_conc->optimize_laser desalt Desalt Sample adducts->desalt Yes neg_mode Use Negative Ion Mode desalt->neg_mode reduce_laser Lower Laser Power fragmentation->reduce_laser Yes change_matrix Try 'Cooler' Matrix reduce_laser->change_matrix improve_spotting Improve Spotting Technique inconsistent->improve_spotting Yes

Caption: Troubleshooting logic for common MALDI-TOF issues.

References

Strategies to avoid racemization during Thymine-1-acetic acid coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate and avoid racemization during the coupling of Thymine-1-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in this compound coupling?

A1: Racemization is the process where a chirally pure compound, like the 'L' or 'D' form of a molecule, converts into an equal mixture of both stereoisomers. In the context of this compound, the chiral center is the α-carbon (the carbon atom adjacent to the carboxyl group). During the activation of the carboxylic acid for coupling, this α-proton can be abstracted, leading to a planar intermediate. Subsequent reaction with an amine can occur from either face of this planar intermediate, resulting in a loss of the original stereochemistry.[1] This is problematic because the biological activity of molecules is often highly dependent on their specific 3D structure; the presence of the incorrect stereoisomer can lead to reduced efficacy, altered pharmacology, or the creation of an impurity that is difficult to separate.

Q2: What is the primary chemical mechanism that leads to racemization?

A2: The dominant mechanism for racemization during amide bond formation is the formation of a 5-membered oxazolone (B7731731) ring intermediate.[1] This occurs after the carboxylic acid is activated by a coupling reagent. The activated intermediate can cyclize, and the resulting oxazolone has a highly acidic proton at the α-carbon. In the presence of a base, this proton is easily removed, leading to a planar, achiral intermediate.[1][2] Reprotonation or reaction with an amine nucleophile can then proceed from either side, scrambling the stereocenter. A secondary mechanism is the direct abstraction of the α-proton by a base from the activated ester, without forming an oxazolone.[3]

Q3: Which experimental factors have the greatest impact on racemization?

A3: Several factors critically influence the degree of racemization.[4] These include:

  • Coupling Reagents: The choice of activating agent is paramount. Some are inherently more likely to promote racemization.

  • Additives: Reagents like HOBt or Oxyma can intercept reactive intermediates to form more stable active esters that are less prone to racemization.[5][6]

  • Base: The strength and steric hindrance of the base used can either promote or suppress racemization.[4]

  • Temperature: Higher temperatures accelerate the rate of racemization.[7]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.[8]

  • Activation Time: The longer the activated carboxylic acid exists before reacting with the amine, the higher the chance of racemization.[7]

Q4: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

A4: When a carbodiimide (B86325) reagent (like DCC or DIC) activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[2] This intermediate is very susceptible to rearranging into an inactive N-acylurea or cyclizing to the problematic oxazolone.[2][6] Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) act as nucleophiles that rapidly convert the O-acylisourea into their respective active esters (OBt, OAt, or Oxyma esters).[1][9] These active esters are still reactive enough to form the desired amide bond but are significantly more stable and less prone to racemization than the initial O-acylisourea intermediate.[2] Oxyma is often preferred as it is a non-explosive and highly effective alternative to HOBt and HOAt.[1]

Q5: Which coupling reagents are recommended for minimizing racemization?

A5: For carbodiimide-based couplings, it is strongly recommended to use them with a racemization-suppressing additive.[10] The combination of diisopropylcarbodiimide (DIC) with Oxyma is an excellent choice for minimizing racemization.[11] Modern uronium/aminium and phosphonium (B103445) salt reagents are also designed for high efficiency and low racemization.[1] Reagents like HATU, HCTU, and COMU are highly effective.[1] COMU, which incorporates the Oxyma moiety into its structure, is particularly noteworthy for its high reactivity, safety profile, and suppression of racemization.[1] Newer ynamide-based reagents have also been reported to be effective for racemization-free couplings.[3][12]

Q6: What is the role of the base in the coupling reaction, and which bases are preferred?

A6: A base is often necessary to neutralize the salt of an amine coupling partner and to facilitate the reaction. However, the base is also the primary culprit in abstracting the α-proton, which initiates racemization.[3][4] Therefore, the choice of base is a critical parameter to control. Stronger and less sterically hindered bases (like triethylamine) increase the rate of racemization.[4] Weaker or sterically hindered bases are preferred. N-methylmorpholine (NMM) is a good choice, and 2,4,6-collidine (TMP) is often even better at suppressing racemization due to its significant steric bulk.[4][10] N,N-diisopropylethylamine (DIPEA) is commonly used but is more basic than NMM and can lead to higher levels of racemization.[10]

Troubleshooting Guide

Problem / Observation Root Cause Recommended Solution(s)
Significant diastereomeric impurity detected by chiral HPLC or NMR. Racemization has occurred during the coupling step.1. Lower Temperature: Perform the coupling at 0 °C or even lower.[8] 2. Change Base: Switch from DIPEA or TEA to a weaker/hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[13] 3. Optimize Reagents: If using a carbodiimide, ensure an additive is present. Switch to a robust combination like DIC/Oxyma.[7][11] Alternatively, use a modern uronium salt like COMU or HATU.[1] 4. Minimize Activation Time: Avoid pre-activating the this compound for long periods. Add the coupling reagent to the mixture of the acid and amine (in-situ activation).[7]
Low coupling yield, even with extended reaction times. Steric hindrance or inefficient activation.1. Switch to a more powerful coupling reagent like HATU or COMU.[1] 2. Slightly increase temperature after an initial period at low temperature, but monitor racemization carefully. 3. Change solvent to one known for better solubility and reaction rates, such as DMF, but be aware of its potential to promote racemization compared to less polar options like DCM.[8]
Formation of an N-acylurea byproduct. Side reaction of carbodiimide-activated intermediate.This is common with carbodiimides.[1] 1. Use an additive like HOBt or Oxyma to trap the O-acylisourea intermediate before it can rearrange.[6] 2. Lower the reaction temperature. [1]

Data Summary: Coupling Reagent Performance

The following table provides a qualitative comparison of common coupling conditions and their general effectiveness in suppressing racemization. "Low" indicates a highly recommended condition for stereopreservation.

Coupling ReagentAdditiveBaseTemp.Racemization RiskNotes
DCC / DICNoneNMM/DIPEARTHighNot recommended without an additive due to high risk of racemization and N-acylurea formation.[1][9]
DICHOBt / HOAtNMM0 °C → RTLowA classic and effective combination. HOAt is more reactive but has safety concerns (explosive).[1]
DIC Oxyma NMM / Collidine 0 °C → RT Very Low Highly recommended. Oxyma is a safe and highly effective racemization suppressant.[11] Collidine provides further suppression.[13]
HBTU / TBTUNoneDIPEARTModerateGenerally efficient, but can cause racemization, especially with sensitive substrates.[3]
HATUNoneNMM / CollidineRTLowVery efficient coupling reagent. Racemization can still occur, especially with stronger bases.[11]
COMU None (Internal Oxyma) NMM / Collidine RT Very Low Highly recommended. A modern, safe, and highly effective reagent with built-in racemization suppression.[1]
DEPBTNoneDIPEARTVery LowKnown for low racemization but can have lower reaction efficiency and speed.[7]

Key Experimental Protocols

Protocol 1: Low-Racemization Coupling using Diisopropylcarbodiimide (DIC) and Oxyma

This protocol is a robust and cost-effective method for minimizing racemization.

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq.) and the desired amine component (1.0-1.1 eq.) in anhydrous DMF or a 1:1 mixture of DCM/DMF.

  • Additive Addition: Add Oxyma Pure (1.0 eq.) to the solution and stir until dissolved.

  • Base Addition: If the amine component is a hydrochloride salt, add one equivalent of a weak base like N-methylmorpholine (NMM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.[10]

  • Coupling Initiation: Slowly add Diisopropylcarbodiimide (DIC) (1.05 eq.) to the cooled, stirring mixture.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Work-up: Once the reaction is complete, filter the mixture to remove any precipitated diisopropylurea. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 5% citric acid), dilute base (e.g., 5% NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling using (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)

This protocol utilizes a modern uronium salt for rapid and clean coupling with very low risk of racemization.[1]

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq.) and the amine component (1.0-1.1 eq.) in anhydrous DMF.

  • Base Addition: Add a sterically hindered base like 2,4,6-collidine (2.0 eq.) or a weaker base like N-methylmorpholine (NMM) (2.0 eq.).

  • Cooling (Optional but Recommended): Cool the mixture to 0 °C, especially if the substrate is known to be sensitive. For most standard couplings, room temperature is sufficient with COMU.

  • Coupling Initiation: Add COMU (1.05 eq.) to the stirring solution in one portion. The solution may turn yellow.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete in 1-3 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash sequentially with dilute acid, dilute base, and brine to remove the urea (B33335) byproduct and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

G start Racemization Detected (e.g., via Chiral HPLC) q_temp Is reaction run at low temp (≤ 0°C)? start->q_temp sol_temp Action: Lower Temperature Perform coupling at 0°C or below. q_temp->sol_temp No q_base Which base is used? q_temp->q_base Yes sol_temp->q_base base_strong Strong Base (DIPEA, TEA) q_base->base_strong base_weak Weak/Hindered Base (NMM, Collidine) q_base->base_weak sol_base Action: Change Base Switch to NMM or 2,4,6-Collidine. base_strong->sol_base q_reagent Are coupling reagents optimized? base_weak->q_reagent sol_base->q_reagent sol_reagent Action: Change Reagents Use DIC/Oxyma or COMU. q_reagent->sol_reagent No end_node Problem Solved: Minimal Racemization q_reagent->end_node Yes sol_reagent->end_node

Caption: Troubleshooting workflow for addressing racemization.

G RCOOH This compound (R-COOH) Reactive_Intermediate Highly Reactive Intermediate (O-Acylisourea) RCOOH->Reactive_Intermediate + DIC Carbodiimide (e.g., DIC) DIC->Reactive_Intermediate Oxyma Additive (e.g., Oxyma) Stable_Ester Stable Active Ester (Oxyma Ester) Oxyma->Stable_Ester Racemization_Pathway Oxazolone Formation Reactive_Intermediate->Racemization_Pathway Fast, Base-Catalyzed Reactive_Intermediate->Stable_Ester + (Fast Interception) Racemized_Product Racemized Product Racemization_Pathway->Racemized_Product + Amine Desired_Product Desired Amide Product (No Racemization) Stable_Ester->Desired_Product + Amine Amine (R'-NH2) Amine->Desired_Product

Caption: Mechanism of racemization suppression by an additive.

References

Validation & Comparative

A Comparative Guide to Bioconjugation Linkers: Evaluating the Efficiency of Thymine-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical step in the design of effective bioconjugates. The linker's properties directly influence the stability, pharmacokinetics, and overall performance of the final product. This guide provides an objective comparison of Thymine-1-acetic acid, a carboxyl-containing linker, with other prevalent linker types, supported by experimental data and detailed protocols to inform rational linker selection in bioconjugation.

This compound provides a carboxylate functional group that is readily conjugated to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, using carbodiimide (B86325) chemistry. This method, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analog (sulfo-NHS), is a widely used and versatile approach for forming stable amide bonds.[1][2] This guide will compare the efficiency of this carboxylate-based conjugation strategy with other common bioconjugation techniques, including those utilizing N-hydroxysuccinimide (NHS) esters, maleimides, and "click chemistry."

Quantitative Comparison of Bioconjugation Linker Chemistries

The efficiency of a bioconjugation reaction is paramount, influencing both the yield and homogeneity of the resulting conjugate. The following tables provide a summary of quantitative data for different linker chemistries. It is important to recognize that yields and reaction times can vary based on the specific biomolecules, buffer conditions, and stoichiometry.

FeatureThis compound (via EDC/NHS)Pre-activated NHS EstersMaleimide (B117702) LinkersClick Chemistry (SPAAC)
Reaction Type One-pot, two-step (carboxyl activation followed by amine coupling)[1]One-step reaction with primary amines[1]Michael addition to thiols[3]Strain-promoted alkyne-azide cycloaddition[4]
Typical Conjugation Yield 40-75% (highly variable)[1]60-90%[1]>90%>95%
Reaction Time 2-12 hours[5]30-60 minutes[5]1-4 hours1-4 hours
Optimal pH Activation: 4.5-6.0; Conjugation: 7.2-8.5[5]7.2-8.5[6]6.5-7.5[3]4.0-8.5
Resulting Linkage Stable amide bond[7]Stable amide bond[5]Stable thioether bond[3]Stable triazole ring
Stability of Linker Highly stable as a carboxylic acid[5]Moisture-sensitive, prone to hydrolysis[5]Stable, but can undergo hydrolysis at high pHHighly stable
Common Side Reactions N-acylurea formation, hydrolysis of activated ester[5]Hydrolysis of NHS-ester[5]Reaction with other nucleophiles at high pH, hydrolysis of maleimide group[3]Minimal

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments relevant to the comparison of these bioconjugation strategies.

Protocol 1: Synthesis of this compound

This protocol describes a method for the synthesis of this compound.

Materials:

  • Thymine (B56734)

  • Potassium hydroxide (B78521) (KOH)

  • Bromoacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Reaction vessel

  • Magnetic stirrer with heating

  • pH meter

  • Filtration apparatus

Procedure:

  • Dissolve thymine in a solution of KOH in water.

  • Warm the solution to 40°C.

  • Slowly add a solution of bromoacetic acid in water to the reaction mixture over 30 minutes while maintaining the temperature at 40°C.

  • Continue stirring the reaction for an additional 30 minutes at 40°C.

  • Cool the solution to room temperature and adjust the pH to 5.5 with concentrated HCl.

  • Cool the reaction mixture in a refrigerator for 2 hours to precipitate any unreacted starting material.

  • Filter the solution to remove the precipitate.

  • Adjust the pH of the filtrate to 2 with concentrated HCl and store in a freezer for 2 hours to induce precipitation of the product.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.[8]

Protocol 2: Bioconjugation of this compound to a Protein using EDC/NHS Chemistry

This protocol outlines the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing protein (e.g., antibody)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Coupling Buffer to a desired concentration.

  • Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a molar excess of EDC and sulfo-NHS to the this compound solution. c. Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Conjugation: a. Add the activated this compound solution to the protein solution. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to stop the reaction and quench any unreacted activated carboxyl groups. Incubate for 15-30 minutes.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 3: Quantification of Conjugation Efficiency by UV-Vis Spectroscopy

The degree of conjugation can often be determined by measuring the absorbance of the bioconjugate, provided the small molecule has a distinct absorbance peak from the protein.

Procedure:

  • Measure the absorbance of the purified bioconjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the conjugated molecule (e.g., the thymine moiety).

  • Calculate the protein concentration using the Beer-Lambert law and the extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the conjugated molecule using its molar extinction coefficient, correcting for any protein absorbance at that wavelength.

  • The molar substitution ratio (MSR), or drug-to-antibody ratio (DAR) in the case of ADCs, can be calculated by dividing the molar concentration of the conjugated molecule by the molar concentration of the protein.

Mandatory Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Thymine-1-acetic_acid Thymine-1-acetic_acid Activated_Ester NHS-activated This compound Thymine-1-acetic_acid->Activated_Ester  + EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Bioconjugate Protein-Thymine Bioconjugate Activated_Ester->Bioconjugate Protein Protein (with -NH2 groups) Protein->Bioconjugate Purification Size-Exclusion Chromatography Bioconjugate->Purification Analysis UV-Vis Spectroscopy Mass Spectrometry Purification->Analysis signaling_pathway ADC Antibody-Drug Conjugate (this compound linker) Antigen Cell Surface Antigen ADC->Antigen Binding Internalization Endocytosis Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Induction

References

A Head-to-Head Comparison of Thiol Modification Chemistries: The Established Maleimide versus the Hypothetical Thymine-1-Acetic Acid Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective modification of thiol groups on proteins, peptides, and other biomolecules is a cornerstone technique. The choice of chemical ligation strategy is paramount to the success of these endeavors, directly impacting the efficiency, stability, and ultimately, the efficacy of the resulting conjugate. This guide provides a detailed comparison between the widely adopted maleimide- Dased chemistry and a hypothetical approach utilizing Thymine-1-acetic acid for thiol modification.

While maleimide (B117702) chemistry represents a mature and extensively validated method, the exploration of alternative, albeit not yet established, chemistries like the one proposed here for this compound can provide valuable insights into the fundamental principles of bioconjugation. This comparison will objectively present the performance of maleimide chemistry, supported by experimental data, and contrast it with the theoretical potential and anticipated challenges of a this compound-based method.

Executive Summary

Maleimide-based reagents are the industry standard for thiol-specific modification, prized for their high reactivity and selectivity under physiological conditions. However, the stability of the resulting thioether bond has been a subject of concern, with the potential for retro-Michael reactions leading to conjugate deconstruction. In contrast, this compound, a molecule not traditionally used for thiol conjugation, would require chemical activation of its carboxylic acid group to facilitate a reaction with a thiol. This hypothetical pathway is expected to be less efficient and less specific than the maleimide-thiol reaction, presenting significant hurdles for practical application.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for both maleimide and the proposed this compound chemistries. Data for maleimide chemistry is based on established literature, while the data for this compound is projected based on fundamental chemical principles.

FeatureMaleimide ChemistryThis compound Chemistry (Hypothetical)
Reaction Mechanism Michael AdditionNucleophilic Acyl Substitution (post-activation)
Reaction Specificity High for thiols at pH 6.5-7.5Low; potential for side reactions with amines
Reaction Speed Fast (minutes to hours)Slow; requires activation step
Reaction Conditions Physiological (pH 6.5-7.5, room temp.)Harsher activation conditions may be needed
Reversibility Potentially reversible (retro-Michael)Irreversible thioester bond formation
Stability of Conjugate Thiosuccinimide bond can be unstableThioester bond susceptible to hydrolysis
Quantitative ParameterMaleimide ChemistryThis compound Chemistry (Hypothetical)
Typical Yield > 90%< 50%
Reaction Rate Constant ~102 - 103 M-1s-1Significantly lower
Off-target Reactions Minimal with amines at optimal pHHigh potential for reaction with lysines
In vivo Stability Can be unstable; payload sheddingThioester bond prone to enzymatic cleavage

Reaction Mechanisms

Maleimide Chemistry: A Classic Michael Addition

The reaction between a maleimide and a thiol proceeds via a Michael addition. The nucleophilic thiol attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, forming a stable covalent thioether bond.

Maleimide_Reaction cluster_reactants Reactants cluster_product Product Reactant1 Maleimide Product Thioether Adduct Reactant1->Product Michael Addition R1_img Reactant2 Thiol (R-SH) Reactant2->Product R2_img P_img

Caption: Reaction mechanism of maleimide with a thiol group.

This compound: A Hypothetical Two-Step Conjugation

For this compound to react with a thiol, its carboxylic acid must first be activated to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then undergo nucleophilic attack by the thiol to form a thioester bond.

TAA_Reaction cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation TAA This compound Activated_TAA Activated TAA (NHS ester) TAA->Activated_TAA Activation Activator e.g., EDC, NHS Activator->Activated_TAA Product Thioester Adduct Activated_TAA->Product Nucleophilic Acyl Substitution Thiol Thiol (R-SH) Thiol->Product

Caption: Proposed two-step reaction for thiol modification with this compound.

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)

  • Maleimide-functionalized molecule dissolved in a compatible organic solvent (e.g., DMSO)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any extraneous thiols. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the maleimide-functionalized molecule to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching solution to react with any unreacted maleimide.

  • Purification: Purify the conjugate using a suitable chromatography method to remove excess reagents and byproducts.

Protocol 2: Hypothetical this compound-Thiol Conjugation

This protocol outlines a hypothetical procedure for conjugating this compound to a thiol-containing protein.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMF or DMSO

  • Thiol-containing protein in a suitable buffer (e.g., HEPES, pH 7.5)

  • Purification column

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of this compound.

  • Protein Preparation: Prepare the thiol-containing protein as described in Protocol 1.

  • Conjugation:

    • Add the activated this compound solution to the protein solution. Due to the lower reactivity of thiols with activated esters compared to amines, a larger excess of the activated compound may be required.

    • Incubate the reaction mixture for several hours to overnight at room temperature.

  • Purification: Purify the conjugate to remove unreacted reagents and byproducts.

Comparative Experimental Workflow

The following diagram illustrates the key differences in the experimental workflows for the two chemistries.

Workflow_Comparison cluster_maleimide Maleimide Chemistry Workflow cluster_taa This compound Chemistry Workflow (Hypothetical) M_Start Start M_Prot_Prep Protein Preparation (Thiol availability) M_Start->M_Prot_Prep M_Reaction Direct Conjugation (Maleimide + Thiol) M_Prot_Prep->M_Reaction M_Quench Quenching (Optional) M_Reaction->M_Quench M_Purify Purification M_Quench->M_Purify M_End End M_Purify->M_End T_Start Start T_Activation Activation of This compound T_Start->T_Activation T_Prot_Prep Protein Preparation (Thiol availability) T_Start->T_Prot_Prep T_Reaction Conjugation (Activated TAA + Thiol) T_Activation->T_Reaction T_Prot_Prep->T_Reaction T_Purify Purification T_Reaction->T_Purify T_End End T_Purify->T_End

Performance Showdown: Thymine-1-Acetic Acid in Biosensor Platforms for Mercury Detection

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of optical and electrochemical biosensors leveraging Thymine-1-acetic acid for the sensitive detection of mercury ions.

This compound is emerging as a versatile molecular tool in the development of biosensors, particularly for the detection of heavy metal contaminants. Its inherent ability to specifically bind with mercury ions (Hg²⁺) through the formation of a stable thymine-Hg²⁺-thymine (T-Hg²⁺-T) complex has been exploited in various sensing platforms. This guide provides a head-to-head comparison of two prominent biosensor types that incorporate this compound for mercury detection: a fiber-optic surface plasmon resonance (SPR) biosensor and a portable electrochemical sensor. We will delve into their performance metrics, experimental protocols, and underlying signaling mechanisms to offer researchers, scientists, and drug development professionals a clear perspective on their respective capabilities.

At a Glance: Performance Metrics

A summary of the key performance indicators for the two biosensor platforms is presented below, highlighting their sensitivity and detection ranges for mercury ions.

Performance MetricFiber-Optic SPR BiosensorElectrochemical Biosensor
Analyte Mercury (II) ions (Hg²⁺)Mercury (II) ions (Hg²⁺)
Limit of Detection (LOD) 9.98 nM0.5 µg L⁻¹ (~2.5 nM)
Linear Detection Range 80 nM – 20 µM1 – 200 µg L⁻¹ and 200 – 2200 µg L⁻¹
Selectivity High selectivity against other heavy metal ions (Fe³⁺, Cu²⁺, Ni²⁺, Ba²⁺, K⁺, Na⁺, Pb²⁺, Co²⁺, and Zn²⁺)[1]High selectivity for Hg²⁺
Transduction Method Surface Plasmon Resonance (SPR)Differential Pulse Anodic Stripping Voltammetry (DPASV)

Signaling Pathways and Detection Mechanisms

The operational principle of both biosensors relies on the specific interaction between thymine (B56734) and mercury ions. However, the transduction of this binding event into a measurable signal differs significantly between the two platforms.

Signaling Pathway for Hg²⁺ Detection cluster_SPR Fiber-Optic SPR Biosensor cluster_Electrochemical Electrochemical Biosensor T_Au_Film This compound on Au Film Sandwich_SPR T-Hg²⁺-T Sandwich Complex T_Au_Film->Sandwich_SPR binds Hg2_SPR Hg²⁺ Hg2_SPR->Sandwich_SPR binds T_AuNP This compound on Au Nanoparticle T_AuNP->Sandwich_SPR binds SPR_Signal SPR Wavelength Shift Sandwich_SPR->SPR_Signal causes T_Fe3O4_Au This compound on Fe₃O₄@Au Nanoparticle T_Hg_T_Electrochem T-Hg²⁺-T Complex T_Fe3O4_Au->T_Hg_T_Electrochem binds Hg2_Electrochem Hg²⁺ Hg2_Electrochem->T_Hg_T_Electrochem binds DPASV_Signal Anodic Stripping Peak T_Hg_T_Electrochem->DPASV_Signal measured by

Fig 1. Signaling pathways for Hg²⁺ detection.

Experimental Workflows

The fabrication and operation of each biosensor involve a series of precise steps, from the preparation of functionalized nanoparticles to the final analytical measurement. The workflows for both platforms are outlined below.

Experimental Workflows cluster_SPR_Workflow Fiber-Optic SPR Biosensor Workflow cluster_Electrochem_Workflow Electrochemical Biosensor Workflow step1_SPR Prepare AET-modified Au Nanoparticles (AuNPs/AET) step3_SPR Functionalize AuNPs/AET with activated this compound to create AuNPs/T step1_SPR->step3_SPR step2_SPR Activate this compound with EDC/NHS step2_SPR->step3_SPR step6_SPR Introduce AuNPs/T to form sandwich structure step3_SPR->step6_SPR step4_SPR Functionalize Au film on fiber optic probe with This compound step5_SPR Introduce Hg²⁺ sample to the functionalized fiber optic probe step4_SPR->step5_SPR step5_SPR->step6_SPR step7_SPR Measure SPR wavelength shift step6_SPR->step7_SPR step1_Electrochem Synthesize Fe₃O₄@Au core-shell nanoparticles step2_Electrochem Functionalize Fe₃O₄@Au with cysteamine (B1669678) (CA) step1_Electrochem->step2_Electrochem step3_Electrochem Couple this compound to Fe₃O₄@Au/CA step2_Electrochem->step3_Electrochem step4_Electrochem Immobilize Fe₃O₄@Au/CA/T-COOH on Screen-Printed Carbon Electrode (SPCE) with a magnet step3_Electrochem->step4_Electrochem step5_Electrochem Introduce Hg²⁺ sample step4_Electrochem->step5_Electrochem step6_Electrochem Perform Differential Pulse Anodic Stripping Voltammetry (DPASV) step5_Electrochem->step6_Electrochem

Fig 2. Experimental workflows for biosensor fabrication and use.

Detailed Experimental Protocols

Fiber-Optic SPR Biosensor for Hg²⁺ Detection

This protocol is based on the work by Yuan et al. (2021).[1]

1. Preparation of 2-aminoethanethiol (AET)-modified Gold Nanoparticles (AuNPs/AET):

  • A solution of 2-aminoethanethiol (AET) is mixed with a colloidal gold nanoparticle solution.

  • 4.2 μL of NaBH₄ solution (18 mM) is added to the mixture and stirred for 10 hours.[1]

2. Preparation of Thymine-functionalized AuNPs (AuNPs/T):

  • 0.1 mM this compound (T-COOH) is activated by a 10 mM EDC/NHS solution in MES buffer (1 mM, pH 6) for 15 minutes at 25°C with constant stirring.[1]

  • 0.3 mL of the carboxyl-activated T-COOH is added to 5 mL of the AuNPs/AET solution and stirred at room temperature for 4 hours.[1]

3. Fabrication of the Fiber-Optic Sensing Probe:

  • A multimode optical fiber with a core diameter of 400 µm is prepared by removing a section of the cladding.

  • A gold film is deposited onto the exposed fiber core.

  • The gold-coated fiber is immersed in an ethanolic solution of AET to form a self-assembled monolayer.

  • The AET-modified fiber is then immersed in a solution of activated this compound (prepared as in step 2) to functionalize the surface with thymine.

4. Detection of Hg²⁺:

  • The thymine-functionalized fiber-optic probe is immersed in the sample solution containing Hg²⁺ ions.

  • After an incubation period, the probe is exposed to the solution of thymine-functionalized AuNPs (AuNPs/T).

  • The formation of the Au/Thymine-Hg²⁺-Thymine/AuNPs sandwich structure on the fiber surface is monitored by measuring the shift in the SPR wavelength using a spectrometer.[1]

Electrochemical Biosensor for Hg²⁺ Detection

This protocol is based on the research describing a portable electrochemical sensor using Fe₃O₄@Au-cysteamine-thymine acetic acid.[2][3]

1. Synthesis of Fe₃O₄@Au Core-Shell Nanoparticles:

  • Fe₃O₄ nanoparticles are synthesized, followed by the coating with a gold shell to form Fe₃O₄@Au nanoparticles.

2. Functionalization with Cysteamine (CA):

  • The Fe₃O₄@Au nanoparticles are conjugated with cysteamine to introduce amine groups onto their surface.

3. Coupling of this compound:

  • The carboxyl group of this compound is covalently linked to the amine groups of the cysteamine-functionalized Fe₃O₄@Au nanoparticles, likely using a carbodiimide (B86325) crosslinker chemistry (e.g., EDC/NHS).

4. Electrode Modification:

  • A screen-printed carbon electrode (SPCE) is used as the sensing platform.

  • The prepared Fe₃O₄@Au/CA/T-COOH nanoparticles are immobilized on the working area of the SPCE. An external magnet placed under the electrode helps to confine the magnetic nanoparticles to the electrode surface.

5. Electrochemical Detection of Hg²⁺:

  • The modified SPCE is immersed in a sample solution containing Hg²⁺.

  • The specific binding between the immobilized thymine groups and Hg²⁺ leads to the formation of T-Hg²⁺-T complexes on the electrode surface.

  • The amount of captured Hg²⁺ is quantified using differential pulse anodic stripping voltammetry (DPASV). This involves a pre-concentration step at a negative potential to reduce Hg²⁺ to Hg⁰, followed by an anodic potential scan to strip the mercury from the electrode, generating a current peak proportional to the mercury concentration.[3]

Conclusion

Both the fiber-optic SPR and the electrochemical biosensors utilizing this compound demonstrate high sensitivity and selectivity for the detection of mercury ions. The choice between the two platforms would depend on the specific application requirements.

The fiber-optic SPR biosensor offers real-time, label-free detection with high sensitivity.[1] It is well-suited for laboratory-based analysis where precise and continuous monitoring is required.

The electrochemical biosensor , on the other hand, provides a portable and cost-effective solution for on-site and rapid screening of mercury contamination.[2][3] Its use of a screen-printed electrode and magnetic nanoparticles for easy modification makes it amenable to mass production and deployment in field settings.

Future research may focus on further enhancing the sensitivity and stability of these biosensors, as well as exploring the application of this compound in other biosensor platforms for the detection of a wider range of analytes. The inherent specificity of the thymine-mercury interaction makes this compound a valuable building block for the development of next-generation environmental and biomedical sensors.

References

A Comparative Guide to Analytical Techniques for Assessing the Purity of Thymine-1-acetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of novel molecular entities is paramount. Thymine-1-acetic acid conjugates, which link a nucleobase to other molecules, are of growing interest in various therapeutic and diagnostic applications. The rigorous assessment of their purity is a critical step in their development and validation. This guide provides an objective comparison of the key analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The complex nature of these conjugates necessitates a multi-faceted analytical approach to accurately identify and quantify the main compound and any potential impurities, such as starting materials, by-products, or degradation products. Each of the following techniques offers unique advantages in terms of sensitivity, selectivity, and the type of information they provide.

Quantitative Data Comparison

The following tables summarize the key performance metrics for HPLC-UV, LC-MS, and qNMR in the context of purity assessment for this compound conjugates. These values are based on typical performance for small molecule and nucleoside analysis and may vary depending on the specific instrumentation and experimental conditions.[1][2]

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureHPLC-UVLC-MSqNMR
Primary Application Quantification of known impurities, Purity assessmentIdentification of unknown impurities, Purity confirmationAbsolute purity determination, Structural confirmation
Principle of Separation Differential partitioning between mobile and stationary phasesDifferential partitioning followed by mass-to-charge ratioNuclear spin properties in a magnetic field
Typical Limit of Detection (LOD) ~0.1 µg/mL< 0.1 µg/mL~0.1% (w/w)
Typical Limit of Quantitation (LOQ) ~0.25 µg/mL~0.1 µg/mL~0.5% (w/w)
Precision (RSD) ≤ 2%≤ 5%≤ 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Sample Throughput HighMediumLow

Table 2: Typical Method Validation Parameters

ParameterHPLC-UVLC-MSqNMR
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrumExcellent, based on unique chemical shifts
Linearity (r²) > 0.999> 0.99Not directly applicable for absolute purity
Range Typically 0.1% to 150% of the nominal concentrationTypically LOQ to 150% of the nominal concentrationWide dynamic range
Robustness Sensitive to changes in mobile phase, temperature, and flow rateSensitive to changes in mobile phase, ion source parametersLess sensitive to matrix effects than LC methods

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of purity assessments. Below are representative protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the purity assessment of a this compound conjugate.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the identification and quantification of impurities in a this compound conjugate.

  • Instrumentation: LC-MS system, typically with an electrospray ionization (ESI) source and a time-of-flight (TOF) or quadrupole mass analyzer.

  • LC Conditions: Same as the HPLC-UV method described above.

  • MS Parameters:

    • Ionization Mode: ESI positive and negative.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: 100-1000 m/z.

  • Sample Preparation: Same as for HPLC-UV, but at a lower concentration (e.g., 0.1 mg/mL).

  • Data Analysis: Impurities are identified by their mass-to-charge ratio and fragmentation patterns. Quantification can be performed using extracted ion chromatograms.[3][4]

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the steps for determining the absolute purity of a this compound conjugate using an internal standard.[5][6][7]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has a simple spectrum and resonances that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound conjugate and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons to ensure full relaxation. This is critical for accurate quantification.

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals being integrated.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a this compound conjugate, incorporating orthogonal analytical techniques.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample This compound conjugate sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in appropriate solvent Weighing->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC Quantitative Purity (Area %) LCMS LC-MS Analysis Dissolution->LCMS Impurity Identification qNMR qNMR Analysis Dissolution->qNMR Absolute Purity (with internal standard) DataIntegration Data Integration and Comparison HPLC->DataIntegration LCMS->DataIntegration qNMR->DataIntegration PurityReport Purity Assessment Report DataIntegration->PurityReport

Caption: A workflow for the purity assessment of this compound conjugates.

Logical Relationship of Analytical Techniques

This diagram shows the complementary nature of the different analytical techniques in providing a complete picture of the sample's purity.

G cluster_purity Purity Assessment cluster_identity Identity Confirmation Compound This compound Conjugate HPLC_UV HPLC-UV (Relative Purity) Compound->HPLC_UV qNMR qNMR (Absolute Purity) Compound->qNMR LC_MS LC-MS (Impurity Profile) Compound->LC_MS NMR_Struct NMR (Structural Integrity) Compound->NMR_Struct HPLC_UV->LC_MS Orthogonal Method qNMR->HPLC_UV Confirmatory

Caption: The relationship between analytical techniques for purity and identity.

References

In vitro and in vivo evaluation of Thymine-1-acetic acid labeled probes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular diagnostics and research, the quest for probes with enhanced specificity, stability, and signal clarity is perpetual. While DNA probes have long been the standard, Peptide Nucleic Acid (PNA) probes, synthesized using reagents like Thymine-1-acetic acid, are emerging as a superior alternative for a range of in vitro and in vivo applications. This guide provides an objective comparison of PNA and DNA probes, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their work.

Peptide Nucleic Acids are synthetic analogs of DNA where the sugar-phosphate backbone is replaced by a neutral polyamide chain composed of N-(2-aminoethyl)glycine units. This fundamental structural difference, facilitated by the incorporation of nucleobases like thymine (B56734) via this compound, bestows PNA with unique properties that often translate to superior performance in hybridization-based assays.

At a Glance: PNA vs. DNA Probes

FeaturePNA ProbesDNA ProbesRationale for PNA Advantage
Backbone Charge NeutralNegatively ChargedThe absence of electrostatic repulsion allows for stronger and faster binding to target nucleic acids, especially at low salt concentrations.
Binding Affinity (Tm) Higher (approx. 1°C increase per base pair)StandardThe neutral backbone leads to more stable PNA/DNA or PNA/RNA duplexes.[1]
Specificity Very High (single mismatch sensitivity)HighThe higher binding affinity makes PNA probes more sensitive to single-base mismatches, reducing off-target effects.
Stability Resistant to nucleases and proteasesSusceptible to nuclease degradationThe unnatural peptide backbone is not recognized by enzymes that degrade DNA and proteins, leading to a longer half-life in biological samples.
Hybridization Speed FasterSlowerThe lack of charge repulsion facilitates quicker hybridization kinetics.[2]
Background Signal LowerHigherHigher specificity and affinity can lead to reduced non-specific binding and consequently, a better signal-to-noise ratio.[1]

In Vitro Evaluation: The Case of Candida albicans Detection

A prime example of the practical advantages of PNA probes is in the rapid and specific detection of pathogenic microorganisms. Fluorescence in situ hybridization (FISH) is a widely used technique for this purpose, and the performance of PNA probes in this application has been shown to surpass that of traditional DNA probes.

For the identification of Candida albicans, a common fungal pathogen, PNA-FISH has demonstrated 100% sensitivity and 100% specificity in clinical samples from blood cultures.[3] This high level of accuracy is crucial for timely and appropriate antifungal therapy. In contrast, while DNA-FISH is also effective, it often requires harsher hybridization conditions and may exhibit lower signal intensity and higher background.

Quantitative Comparison of PNA and DNA FISH Probes for C. albicans Detection

ParameterPNA-FISHDNA-FISHReference
Hybridization Time 30-90 minutes2-4 hours[4][5]
Sensitivity 100%High, but can be variable[3]
Specificity 100% (single mismatch discrimination)High, but can be affected by cross-hybridization[3]
Signal Intensity BrightModerate to Bright[2]
Background Noise LowModerate[2]

In Vivo Performance: Biodistribution and Stability

The utility of probes extends beyond the laboratory bench to in vivo imaging and therapeutic applications. In this arena, the stability and pharmacokinetic properties of the probe are paramount. The inherent resistance of PNAs to enzymatic degradation gives them a significant advantage over DNA probes in vivo.

Studies on the biodistribution of PNA conjugates have shown that they are cleared from the body, with accumulation observed in organs like the liver and kidneys.[4] While unmodified PNAs may have limitations in cellular uptake, they can be conjugated to cell-penetrating peptides or other delivery vehicles to enhance their delivery to target tissues. Compared to standard DNA oligonucleotides, which are rapidly degraded by nucleases in vivo, PNA probes exhibit a much longer half-life, making them more suitable for applications requiring sustained target engagement. Locked Nucleic Acids (LNAs), another type of modified oligonucleotide, also show enhanced stability compared to DNA probes.[6]

Experimental Protocols

Synthesis of a Thymine-Containing PNA Monomer using this compound

The synthesis of PNA monomers is a foundational step in creating PNA probes. Below is a representative protocol for the synthesis of an Fmoc-protected thymine PNA monomer.

Materials:

  • This compound

  • N-(2-aminoethyl)glycine ethyl ester

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Fmoc-Cl

  • Solvents (DMF, DCM, etc.)

Procedure:

  • Activation of this compound: Dissolve this compound and N-Hydroxysuccinimide in DMF. Add DCC and stir at room temperature to form the NHS ester of this compound.

  • Coupling to the Backbone: Add the N-(2-aminoethyl)glycine ethyl ester to the activated this compound solution and stir to form the thymine-PNA backbone ester.

  • Fmoc Protection: Protect the primary amine of the PNA backbone by reacting with Fmoc-Cl in the presence of a base.

  • Saponification: Hydrolyze the ethyl ester to the carboxylic acid using a suitable base (e.g., NaOH).

  • Purification: Purify the final Fmoc-protected thymine PNA monomer using column chromatography.

This is a generalized protocol. For detailed, step-by-step instructions, refer to specialized chemical synthesis literature.

Fluorescence In Situ Hybridization (FISH) Protocol for Candida albicans Detection

This protocol outlines the general steps for performing FISH using either PNA or DNA probes for the detection of C. albicans in fixed samples.

Materials:

  • Fluorescently labeled PNA or DNA probe specific for C. albicans rRNA

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Hybridization buffer

  • Wash buffer

  • Mounting medium with DAPI

  • Microscope slides

  • Humidified chamber

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Fix the sample (e.g., from a blood culture) on a microscope slide and permeabilize the cells to allow probe entry.

  • Hybridization:

    • Apply the hybridization buffer containing the fluorescently labeled probe to the sample.

    • For PNA-FISH , incubate at 55°C for 30-90 minutes in a humidified chamber.[4]

    • For DNA-FISH , denature the sample and probe at a higher temperature (e.g., 75°C) and then hybridize overnight at a lower temperature (e.g., 37°C).[7]

  • Washing: Wash the slides in a series of wash buffers at specific temperatures to remove unbound probe. This step is critical for reducing background signal.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slide with an anti-fade mounting medium.

  • Visualization: Visualize the fluorescently labeled C. albicans cells using a fluorescence microscope. Positive cells will emit a signal corresponding to the fluorophore on the probe, while other cells will only show the DAPI stain.

Visualizing the Methodologies

To better understand the processes involved, the following diagrams illustrate the structural differences between PNA and DNA, and the typical workflow for a PNA-FISH experiment.

PNA_vs_DNA cluster_PNA PNA (Peptide Nucleic Acid) cluster_DNA DNA (Deoxyribonucleic Acid) pna_backbone N-(2-aminoethyl)glycine Neutral Backbone pna_base Thymine pna_backbone:p1->pna_base Methylene carbonyl linker dna_backbone Deoxyribose Negatively Charged Phosphate Group dna_base Thymine dna_backbone:b2->dna_base N-glycosidic bond

Figure 1. Structural comparison of PNA and DNA backbones.

PNA_FISH_Workflow start Sample Collection (e.g., Blood Culture) fixation Fixation & Permeabilization on Microscope Slide start->fixation hybridization Hybridization with Fluorescent PNA Probe (55°C, 30-90 min) fixation->hybridization wash Washing to Remove Unbound Probe hybridization->wash mount Counterstaining (DAPI) & Mounting wash->mount visualize Fluorescence Microscopy Visualization mount->visualize Dectin1_Pathway candida Candida albicans (β-glucans on cell wall) dectin1 Dectin-1 Receptor (on Macrophage) candida->dectin1 Binding syk Syk dectin1->syk Recruitment & Activation card9 CARD9 syk->card9 Phosphorylation nfkb NF-κB card9->nfkb Activation cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Gene Transcription

References

Comparative analysis of different synthesis routes for Thymine-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Thymine-1-acetic acid is a valuable reagent, particularly in the synthesis of oligonucleotides.[1] This guide provides a comparative analysis of different synthesis routes for this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. The following sections detail the experimental protocols, present quantitative data in a structured format, and visualize the synthesis pathways.

Comparative Data of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on several factors, including desired yield, purity, reaction time, and the availability of starting materials. The table below summarizes the key quantitative parameters for three distinct methods.

Parameter Route 1: From Thymine (B56734) and Bromoacetic Acid Route 2: From Thymine and Chloroacetic Acid Route 3: From Thymine and Ethyl Bromoacetate
Starting Materials Thymine, Bromoacetic acid, Potassium hydroxide (B78521)Thymine (5-Methyluracil), Chloroacetic acid, Potassium hydroxideThymine, Ethyl bromoacetate, Hexamethyldisilazane (B44280), Sodium hydroxide
Reaction Time 1 hour1.5 hours (reflux)Not explicitly stated, involves multiple steps
Reaction Temperature 40°CReflux80°C for one step
Yield Not explicitly stated31%[2][3][4]75%[2]
Purity Not explicitly stated, involves precipitation and filtrationCrystalline precipitate formed[2][3][4]Not explicitly stated, involves thin-layer chromatography (TLC) analysis

Synthesis Route Diagrams

The following diagrams illustrate the chemical transformations for each synthesis route.

Synthesis_Route_1 Thymine Thymine Intermediate Deprotonated Thymine Thymine:e->Intermediate:w KOH Bromoacetic_Acid Bromoacetic Acid Bromoacetic_Acid:e->Intermediate:w KOH KOH, H₂O Thymine_1_acetic_acid This compound Intermediate:e->Thymine_1_acetic_acid:w 40°C

Caption: Synthesis of this compound from Thymine and Bromoacetic Acid.

Synthesis_Route_2 Thymine Thymine (5-Methyluracil) Intermediate Clear Solution Thymine:e->Intermediate:w KOH Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid:e->Intermediate:w KOH KOH, H₂O Thymine_1_acetic_acid This compound Intermediate:e->Thymine_1_acetic_acid:w Reflux, 90 min

Caption: Synthesis of this compound from Thymine and Chloroacetic Acid.

Synthesis_Route_3 Thymine Thymine Silylated_Thymine Silylated Thymine Thymine:e->Silylated_Thymine:w Reflux HMDS Hexamethyldisilazane, (NH₄)₂SO₄ Ester_Intermediate Ester Intermediate Silylated_Thymine:e->Ester_Intermediate:w 80°C Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate:e->Ester_Intermediate:w Thymine_1_acetic_acid This compound Ester_Intermediate:e->Thymine_1_acetic_acid:w Hydrolysis NaOH NaOH NaOH:e->Ester_Intermediate:w

Caption: Multi-step synthesis of this compound using Ethyl Bromoacetate.

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes described above.

Route 1: Synthesis from Thymine and Bromoacetic Acid

This method involves the direct alkylation of thymine with bromoacetic acid in an aqueous basic solution.

Materials:

  • Thymine

  • Potassium hydroxide (KOH)

  • Bromoacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 4 g (31.7 mmol) of thymine in a solution of 6.82 g (121 mmol) of KOH in 20 ml of water.[5]

  • Warm the solution to 40°C.

  • Slowly add a solution of 6.25 g (45 mmol) of bromoacetic acid dissolved in 10 ml of water over 30 minutes.[5]

  • Stir the reaction mixture for an additional 30 minutes at 40°C.

  • Cool the solution to room temperature and adjust the pH to 5.5 with concentrated HCl.

  • Cool the reaction in a refrigerator for 2 hours to allow for precipitation.

  • Filter the precipitate.

  • Adjust the pH of the filtrate to 2 with concentrated HCl and cool it in a freezer for 2 hours to obtain the final product.[5]

Route 2: Synthesis from Thymine and Chloroacetic Acid

This route utilizes chloroacetic acid for the alkylation of thymine, also in a basic aqueous medium.

Materials:

  • Thymine (5-Methyluracil)

  • Potassium hydroxide (KOH) solution (3.6 M)

  • Chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Phosphorus pentoxide (P₂O₅) for drying

Procedure:

  • Suspend 10.0 g (79.3 mmol) of 5-Methyluracil in 150 mL of distilled water.[2][3][4]

  • Slowly add 50 mL of 3.6 M aqueous potassium hydroxide solution to the suspension and stir at room temperature for 10 minutes until the solution becomes clear.[2][3][4]

  • Add 15.0 g (159 mmol) of chloroacetic acid to the clear solution.[2][3][4]

  • Heat the reaction mixture to reflux and maintain for 90 minutes.[2][3][4]

  • After completion, cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of 3.[2][3][4]

  • Place the acidified solution in a refrigerator at 4°C overnight to promote the formation of a white crystalline precipitate.[2][3][4]

  • Collect the white crystalline precipitate by filtration and dry it under vacuum over phosphorus pentoxide (P₂O₅). This results in 4.5 g of this compound, corresponding to a 31% yield.[2][3][4]

Route 3: Synthesis from Thymine and Ethyl Bromoacetate

This multi-step synthesis involves the silylation of thymine followed by alkylation and subsequent hydrolysis, reportedly leading to a higher yield.

Materials:

Procedure:

  • To 300 grams of thymine, add 750 mL of hexamethyldisilazane and 15 grams of ammonium sulfate.[2]

  • Heat the stirring reaction mixture at reflux until the evolution of gas ceases.

  • Cool the reaction to 80° C and add 160 mL of ethyl bromoacetate.

  • Continue gentle heating until thin-layer chromatography (TLC) analysis indicates that 95% of the starting material has been consumed.[2]

  • Cool the reaction to 20° C in an ice bath and add 150 mL of methanol dropwise while stirring.[2]

  • After the methanol addition is complete, carefully add 2.5 liters of 3N NaOH.[2]

  • Remove the ice bath and pass a stream of gas over the reaction to facilitate the removal of volatile byproducts, yielding the final product. The reported yield for this process is 75%.[2]

References

A Comprehensive Guide to Cross-Reactivity Studies of Biomolecules Modified with Thymine-1-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is crucial for the validity and reproducibility of experimental results. When developing antibodies against biomolecules modified with small molecules like thymine-1-acetic acid, assessing cross-reactivity is a critical step to ensure that the antibody specifically recognizes the intended target. This guide provides a framework for conducting cross-reactivity studies, complete with detailed experimental protocols, data presentation formats, and workflow visualizations.

This guide outlines a hypothetical study to assess the cross-reactivity of an antibody developed against a protein modified with this compound. The principles and protocols described can be adapted for other types of modified biomolecules.

Hypothetical Study Design

Objective: To determine the specificity of a polyclonal antibody raised against Bovine Serum Albumin (BSA) modified with this compound (T1AA-BSA).

Materials:

  • Primary Antigen: T1AA-BSA

  • Unmodified Protein: Bovine Serum Albumin (BSA)

  • Potentially Cross-Reactive Antigens:

    • Human Serum Albumin (HSA) modified with this compound (T1AA-HSA)

    • BSA modified with a structurally similar molecule (e.g., carboxymethyl lysine (B10760008) - CML-BSA)

  • Antibody: Rabbit anti-T1AA-BSA polyclonal antibody

  • Detection Reagent: HRP-conjugated goat anti-rabbit IgG

Experimental Approach: The cross-reactivity will be evaluated using three standard immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Dot Blot.

Data Presentation

Quantitative data from the cross-reactivity assays should be summarized in clear and concise tables to facilitate comparison.

Table 1: ELISA Cross-Reactivity of Anti-T1AA-BSA Antibody

Antigen Coated on PlateAntibody DilutionMean OD 450nm% Cross-Reactivity*
T1AA-BSA1:10,0001.852100%
BSA1:10,0000.1236.6%
T1AA-HSA1:10,0001.23466.6%
CML-BSA1:10,0000.25613.8%

% Cross-Reactivity = (OD of test antigen / OD of primary antigen) x 100

Table 2: Dot Blot Signal Intensity Analysis

Antigen SpottedSignal Intensity (Arbitrary Units)Relative Binding (%)
T1AA-BSA98,500100%
BSA5,2005.3%
T1AA-HSA65,30066.3%
CML-BSA12,80013.0%

Experimental Protocols

Detailed methodologies are essential for the reproducibility of cross-reactivity studies.

1. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is adapted from general ELISA procedures.[4]

  • Antigen Coating:

    • Dilute each antigen (T1AA-BSA, BSA, T1AA-HSA, CML-BSA) to a final concentration of 5 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of each antigen dilution to separate wells of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20; PBST).

    • Add 200 µL of blocking buffer (5% non-fat dry milk in PBST) to each well.

    • Incubate for 2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with PBST.

    • Dilute the rabbit anti-T1AA-BSA antibody in blocking buffer to the desired concentration (e.g., 1:10,000).

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with PBST.

    • Dilute the HRP-conjugated goat anti-rabbit IgG antibody in blocking buffer (e.g., 1:5,000).

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

2. Western Blot Protocol

This protocol is based on standard Western blotting procedures.[5]

  • SDS-PAGE:

    • Separate 10 µg of each antigen (T1AA-BSA, BSA, T1AA-HSA, CML-BSA) on a 10% SDS-polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunodetection:

    • Block the membrane in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-T1AA-BSA antibody (e.g., 1:2,000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:5,000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply a chemiluminescent substrate to the blot.

    • Capture the signal using a CCD camera-based imager.

3. Dot Blot Protocol

This is a straightforward method for assessing antibody specificity.[6]

  • Antigen Spotting:

    • Spot 2 µL of each antigen (at a concentration of 1 mg/mL) onto a nitrocellulose membrane.

    • Allow the spots to dry completely.

  • Blocking:

    • Immerse the membrane in blocking buffer (5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane in the primary anti-T1AA-BSA antibody solution (e.g., 1:2,000 in blocking buffer) for 1 hour at room temperature.

    • Wash three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5,000 in blocking buffer) for 1 hour.

  • Detection:

    • Wash three times with TBST.

    • Apply chemiluminescent substrate and image the membrane.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Antigen Preparation cluster_assays Immunoassays cluster_analysis Data Analysis A T1AA-BSA ELISA ELISA A->ELISA WB Western Blot A->WB DB Dot Blot A->DB B BSA B->ELISA B->WB B->DB C T1AA-HSA C->ELISA C->WB C->DB D CML-BSA D->ELISA D->WB D->DB Quant Quantitative Analysis (OD / Signal Intensity) ELISA->Quant Comp Comparative Analysis (% Cross-Reactivity) WB->Comp DB->Quant Quant->Comp Result Specificity Profile Comp->Result

Caption: Workflow for assessing antibody cross-reactivity.

Logical Flow of Specificity Determination

G cluster_input Inputs cluster_decision Decision Points cluster_conclusion Conclusion Antibody Anti-T1AA-BSA Antibody HighBinding High binding to T1AA-BSA? Antibody->HighBinding Antigens Primary Antigen (T1AA-BSA) Unmodified Protein (BSA) Related Antigens (T1AA-HSA, CML-BSA) Antigens->HighBinding LowBinding Low binding to BSA? HighBinding->LowBinding Yes NonSpecific Antibody is Not Specific HighBinding->NonSpecific No Discrimination Discriminates between T1AA and CML modifications? LowBinding->Discrimination Yes LowBinding->NonSpecific No Specific Antibody is Specific Discrimination->Specific Yes Discrimination->NonSpecific No

Caption: Decision tree for determining antibody specificity.

By following these protocols and data presentation formats, researchers can systematically evaluate the cross-reactivity of antibodies against this compound modified biomolecules, ensuring the reliability and accuracy of their immunoassays.

References

Benchmarking Thymine-1-acetic Acid: A Comparative Guide to Functionalized Nucleobases in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleic acid research and therapeutic development, the selection of appropriately functionalized nucleobases is a critical determinant of success. Thymine-1-acetic acid has emerged as a valuable building block, particularly in the synthesis of Peptide Nucleic Acids (PNAs) and other modified oligonucleotides. This guide provides an objective comparison of this compound against key alternatives—Uracil-1-acetic acid and 5-vinyluracil (B15639)—supported by experimental data to inform rational selection for specific applications.

Performance Comparison of Functionalized Nucleobases

The utility of a functionalized nucleobase is defined by its impact on the physicochemical and biological properties of the resulting oligonucleotide. Key performance indicators include binding affinity to target nucleic acids, biological activity, and cytotoxicity. The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: PNA-DNA Duplex Thermal Stability (Melting Temperature, Tm)

The melting temperature (Tm) of a PNA-DNA duplex is a direct measure of its binding affinity and stability. A higher Tm indicates stronger binding. The neutral backbone of PNAs generally leads to higher thermal stability compared to native DNA-DNA duplexes, an effect that is influenced by the specific nucleobases incorporated.[1][2]

Functionalized NucleobasePNA Sequence ContextComplementary DNA SequenceTm (°C)Reference
This compound H-T10-Lys-NH2dA1074[1]
Uracil-1-acetic acid H-U10-Lys-NH2dA1072Estimated based on[3]
5-vinyluracil H-(5-vinylU)10-Lys-NH2dA10Not available-
Table 2: Antiviral Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. Pyrimidine (B1678525) analogs are widely investigated for their antiviral properties.[4]

Compound/DerivativeVirusCell LineIC50 (µM)Reference
Thymine (B56734) Analog (e.g., AZT) HIV-1CEM0.004[5]
Uracil-1-acetic acid Derivative Influenza A (H1N1)MDCK24.3[6]
5-vinyluracil Derivative Not available-Not available-

Note: Direct IC50 data for this compound as an antiviral agent is limited. The data for a well-known thymine analog, Azidothymidine (AZT), is provided for context. Data for a Uracil-1-acetic acid derivative is from a specific study and may not be directly comparable without further context.

Table 3: Cytotoxicity (CC50)

The half-maximal cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells. This is a critical parameter for assessing the therapeutic window of a potential drug candidate.

| Compound/Derivative | Cell Line | CC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound | Not available | Not available | - | | Uracil-1-acetic acid Derivative | Vero E6 | >100 |[7] | | Pyrimidine Derivatives (General) | HCT-116, MCF-7, HEPG-2 | Generally safe towards normal cell lines |[8] |

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

Protocol 1: Solid-Phase Peptide Nucleic Acid (PNA) Synthesis

This protocol outlines the manual solid-phase synthesis of PNA oligomers using Boc/Cbz-protected monomers.

Materials:

  • Boc/Cbz-protected PNA monomers (e.g., Boc-Thymine(Cbz)-OH)

  • MBHA (methylbenzhydrylamine) resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine in DMF (for Fmoc deprotection if using Fmoc strategy)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Fritted glass reaction vessel

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in the reaction vessel.

  • First Monomer Coupling:

    • Dissolve the first Boc-protected PNA monomer and coupling reagents in DMF.

    • Add DIPEA to the solution to activate the monomer.

    • Add the activated monomer solution to the resin and agitate for 2-4 hours.

  • Capping: After coupling, wash the resin and cap any unreacted amino groups using acetic anhydride (B1165640) and DIPEA in DMF.

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.

  • Chain Elongation: Repeat the coupling, capping, and deprotection steps for each subsequent monomer in the desired sequence.

  • Cleavage and Deprotection: After the final monomer is added and deprotected, cleave the PNA from the resin and remove the Cbz protecting groups using a strong acid cocktail (e.g., TFA/TFMSA/m-cresol).

  • Purification: Precipitate the crude PNA in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: PNA-DNA Duplex Melting Temperature (Tm) Measurement

This protocol describes the determination of Tm by monitoring the change in UV absorbance of a PNA-DNA duplex with increasing temperature.[9][10]

Materials:

  • Purified PNA and complementary DNA oligonucleotides

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Dissolve the PNA and DNA oligonucleotides in the melting buffer to a final concentration of 2-4 µM each.

  • Annealing: Heat the sample to 90°C for 5 minutes and then slowly cool to room temperature to allow for duplex formation.

  • Data Acquisition:

    • Place the cuvette in the spectrophotometer and equilibrate at the starting temperature (e.g., 20°C).

    • Increase the temperature at a controlled rate (e.g., 0.5-1.0°C/minute) up to a final temperature (e.g., 90°C).

    • Record the absorbance at 260 nm at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.[9]

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (this compound and alternatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and use a non-linear regression to determine the CC50 value.

Mandatory Visualizations

DNA Damage Repair Pathway

Thymidine and its analogs are central to the DNA damage repair pathway. Understanding this pathway is crucial when considering the application of functionalized nucleobases that may be incorporated into DNA or interact with the repair machinery.

DNA_Damage_Repair_Pathway cluster_0 DNA Damage cluster_1 Recognition & Excision cluster_2 Synthesis & Ligation cluster_3 Repaired DNA DNA_Damage DNA Damage (e.g., Uracil (B121893) in DNA) UNG Uracil-DNA Glycosylase (UNG) DNA_Damage->UNG Recognizes Uracil APE1 AP Endonuclease 1 (APE1) UNG->APE1 Creates AP site Pol_beta DNA Polymerase β APE1->Pol_beta Processes AP site Ligase DNA Ligase III Pol_beta->Ligase Fills gap with correct nucleotide Repaired_DNA Repaired DNA Ligase->Repaired_DNA Seals nick

Caption: A simplified workflow of the Base Excision Repair (BER) pathway for uracil in DNA.

Experimental Workflow for PNA-DNA Duplex Tm Analysis

The following diagram illustrates the key steps involved in determining the thermal stability of a PNA-DNA duplex.

Tm_Analysis_Workflow Start Start: Synthesized PNA & DNA Annealing Annealing: Mix PNA & DNA in buffer, heat to 90°C, cool slowly Start->Annealing Measurement UV Spectrophotometry: Increase temperature gradually, record absorbance at 260 nm Annealing->Measurement Analysis Data Analysis: Plot Absorbance vs. Temperature, determine the first derivative Measurement->Analysis Result Result: Melting Temperature (Tm) Analysis->Result

Caption: Workflow for determining the melting temperature (Tm) of a PNA-DNA duplex.

References

Safety Operating Guide

Safe Disposal of Thymine-1-Acetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Thymine-1-acetic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential information on the safe disposal of this compound, drawing from safety data sheets and best practices in chemical waste management.

Material Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₇H₈N₂O₄[1]
Molecular Weight184.15 g/mol [1][2]
Melting Point272-278 °C (decomposes)[1][3]
FormSolid[1][2][3]
Assay98%[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes:

  • Eye Protection: Eyeshields or safety glasses.[1][2]

  • Hand Protection: Chemical-resistant gloves.[1][2]

  • Respiratory Protection: A dust mask, such as a type N95 (US), is recommended.[1][2]

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural workflow for the safe disposal of this compound.

start Start: Unused or Waste this compound ppe 1. Wear Appropriate PPE (Gloves, Goggles, Dust Mask) start->ppe collect 2. Collect Waste Material Mechanically sweep solid waste into a designated, labeled container. ppe->collect label_container 3. Label Waste Container Clearly label as 'Hazardous Waste: this compound'. Include hazard symbols. collect->label_container storage 4. Temporary Storage Store in a designated, well-ventilated, and secure hazardous waste accumulation area. label_container->storage consult 5. Consult EHS and Local Regulations Contact your institution's Environmental Health & Safety department for specific disposal protocols. storage->consult dispose 6. Professional Disposal Arrange for pickup and disposal by a licensed hazardous waste disposal company. consult->dispose end End: Disposal Complete dispose->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Thymine-1-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Thymine-1-acetic acid, ensuring the well-being of laboratory personnel and the integrity of your research.

This compound is a solid compound that requires careful handling to avoid potential health hazards. It is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation. Adherence to the following operational and disposal plans is crucial for mitigating these risks.

Personal Protective Equipment (PPE) Selection

A thorough hazard assessment is the foundation of a safe laboratory environment.[1] For handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationPurpose
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of airborne powder, which can cause respiratory tract irritation.
Eye and Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant)To protect eyes from dust particles and potential splashes.[1][2] A face shield should be worn in conjunction with goggles when handling large quantities.[2]
Hand Protection Disposable nitrile glovesTo prevent skin contact, which can cause irritation.[1] Gloves should be changed immediately if contaminated.[3]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1][2]
Footwear Closed-toe shoesTo protect feet from spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Procedures

To minimize exposure and ensure safe handling, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[4]

Preparation:

  • Designate a Work Area: Clearly define and label a specific area for handling this compound.[3]

  • Gather Materials: Ensure all necessary equipment, including PPE, weighing tools, and disposal containers, are readily available.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Weighing and Handling:

  • Use a Fume Hood: Whenever possible, conduct all manipulations of the solid compound, especially weighing, inside a certified chemical fume hood to control dust.[4][5]

  • Minimize Dust Generation: Handle the solid gently to avoid creating airborne dust. Use an anti-static gun if the powder is prone to static dispersal.[3]

  • Portioning: If possible, purchase pre-weighed amounts to minimize handling.[4] If weighing is necessary, tare a sealed container, add the powder inside the fume hood, and then re-weigh.[3]

During the Experiment:

  • Maintain Ventilation: Ensure continuous operation of the fume hood or other local exhaust ventilation.

  • Keep Containers Closed: When not in use, keep the container of this compound tightly sealed.[6]

  • Avoid Contact: Do not allow the powder to come into contact with skin, eyes, or clothing.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste this compound and materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area until it is collected by the EHS department.

  • Consult Local Regulations:

    • Always follow your institution's and local hazardous waste regulations for final disposal.[7] Chemical waste generators must ensure complete and accurate classification of waste.[7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Label Work Area gather_materials Gather All Materials & PPE prep_area->gather_materials don_ppe Don Required PPE gather_materials->don_ppe weigh Weigh this compound don_ppe->weigh Proceed to Handling experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment dispose_waste Dispose of Contaminated Materials decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thymine-1-acetic acid
Reactant of Route 2
Reactant of Route 2
Thymine-1-acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.